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Foundational

Synthesis and Characterization of 1-Sulfanylcyclobutane-1-carboxylic Acid: A Comprehensive Methodological Guide

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 1-Sulfanylcyclobutane-1-carboxylic acid (CAS: 1616361-00-2) Executive Summary & Strategic Rationale As a Senior Applic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 1-Sulfanylcyclobutane-1-carboxylic acid (CAS: 1616361-00-2)

Executive Summary & Strategic Rationale

As a Senior Application Scientist, I approach the synthesis of sterically hindered, bifunctional building blocks like 1-sulfanylcyclobutane-1-carboxylic acid (also known as 1-mercaptocyclobutanecarboxylic acid) with a focus on scalability, chemoselectivity, and rigorous analytical validation. This α -mercapto cycloalkane is a critical precursor for synthesizing thiazolidin-4-ones and modulating PPAR pathways in metabolic disease research .

The direct sulfhydration of α -bromo acids using sodium hydrosulfide (NaSH) often suffers from competing elimination reactions or the formation of symmetric thioethers. To circumvent this, our protocol leverages a highly controlled, three-step sequence: Hell-Volhard-Zelinsky (HVZ) bromination , followed by nucleophilic substitution with potassium thioacetate (KSAc) , and finally, chemoselective hydrolysis .

Mechanistic Causality in Route Design

Every reagent in this workflow serves a specific, mechanistic purpose:

  • Activation via PBr 3​ : Carboxylic acids do not readily enolize, making direct α -bromination impossible under standard conditions. The addition of phosphorus tribromide (PBr 3​ ) converts the acid into an acyl bromide. This intermediate undergoes rapid keto-enol tautomerization, allowing the electrophilic addition of molecular bromine (Br 2​ ) at the α -carbon .

  • Thioacetate as a Soft Nucleophile: The sterically hindered cyclobutane ring makes S N​ 2 displacements challenging. Potassium thioacetate is a highly polarizable, "soft" nucleophile that cleanly displaces the α -bromide without inducing competing E2 elimination, which is a common failure point when using harder bases.

  • Reductive/Basic Hydrolysis: The thioester must be cleaved to reveal the free thiol without affecting the carboxylic acid. Basic hydrolysis in degassed methanol prevents the oxidative dimerization of the newly formed thiol into a disulfide.

Synthesis_Pathway A Cyclobutane- carboxylic acid B 1-Bromocyclobutane- carboxylic acid A->B Br2, PBr3 80 °C C 1-(Acetylthio)cyclobutane- carboxylic acid B->C KSAc, DMF 25 °C D 1-Sulfanylcyclobutane- 1-carboxylic acid C->D 1. NaOH, MeOH 2. HCl (pH 2)

Fig 1: Three-step synthetic route to 1-sulfanylcyclobutane-1-carboxylic acid via HVZ bromination.

Experimental Protocols

The following methodologies are designed as self-validating systems to ensure high fidelity and reproducibility at the bench.

Step 1: Synthesis of 1-Bromocyclobutane-1-carboxylic acid
  • Reagents: Cyclobutanecarboxylic acid (1.0 eq), Br 2​ (1.2 eq), PBr 3​ (0.1 eq).

  • Procedure:

    • Charge a flame-dried, round-bottom flask equipped with a reflux condenser with cyclobutanecarboxylic acid and PBr 3​ . Heat the mixture to 80 °C under an inert N 2​ atmosphere.

    • Add Br 2​ dropwise over 1 hour. Causality: Slow addition controls the exothermic bromination of the enol intermediate and minimizes polybromination.

    • Stir the reaction at 80 °C for 4 hours.

    • Self-Validation: Quench a 10 μ L aliquot in water, extract with ethyl acetate (EtOAc), and analyze via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the starting material spot disappears.

    • Cool to 0 °C and carefully quench with ice water to hydrolyze the highly reactive α -bromo acyl bromide back to the α -bromo carboxylic acid . Extract with dichloromethane (DCM), dry over MgSO 4​ , and concentrate in vacuo.

Step 2: Synthesis of 1-(Acetylthio)cyclobutane-1-carboxylic acid
  • Reagents: 1-Bromocyclobutane-1-carboxylic acid (1.0 eq), Potassium thioacetate (1.5 eq), Anhydrous DMF.

  • Procedure:

    • Dissolve the crude bromo-acid in anhydrous DMF (0.5 M concentration) at room temperature.

    • Add potassium thioacetate portion-wise. The solution will turn amber.

    • Stir for 12 hours at 25 °C.

    • Dilute the mixture with water and extract with EtOAc. Wash the organic layer extensively with brine (5x) to remove residual DMF. Dry over MgSO 4​ and concentrate.

Step 3: Deprotection to 1-Sulfanylcyclobutane-1-carboxylic acid
  • Reagents: 1-(Acetylthio)cyclobutane-1-carboxylic acid (1.0 eq), 2M NaOH (aq) (3.0 eq), Degassed Methanol.

  • Procedure:

    • Dissolve the thioester in degassed methanol. Causality: Degassing is critical; ambient oxygen will rapidly oxidize the resulting free thiol into a symmetric disulfide.

    • Add 2M NaOH (aq) dropwise at 0 °C. Stir for 2 hours at room temperature.

    • Workup (See Figure 2): Wash the basic aqueous layer with EtOAc and discard the organic layer. Causality: This chemoselective wash removes unreacted thioester and neutral impurities while the product remains safely in the aqueous phase as a water-soluble dianion.

    • Acidify the aqueous layer with 2M HCl to pH 2.0. Self-Validation: Verify with pH paper. The carboxylate must be fully protonated to partition into the organic phase.

    • Extract the acidified aqueous layer with EtOAc (3x). Combine the organic layers, wash with brine, dry over MgSO 4​ , and concentrate to yield the pure title compound as a pale oil/solid.

Workup_Workflow N1 Crude Basic Mixture (Thiolate & Carboxylate) N2 Wash with EtOAc (Discard Organic Layer) N1->N2 N3 Aqueous Layer (Contains Product Salts) N2->N3 N4 Acidify with 2M HCl (Target pH 2.0) N3->N4 N5 Extract with EtOAc (Collect Organic Layer) N4->N5 N6 Wash with Brine, Dry over MgSO4 N5->N6 N7 Concentrate in vacuo (Yield Free Thiol) N6->N7

Fig 2: Chemoselective liquid-liquid extraction workflow for isolating the free alpha-mercapto acid.

Physicochemical Characterization

The synthesized 1-sulfanylcyclobutane-1-carboxylic acid must be rigorously characterized to confirm the presence of both the free thiol and the carboxylic acid, as well as the integrity of the strained cyclobutane ring.

Table 1: Nuclear Magnetic Resonance (NMR) Data
NucleusChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment
1 H NMR (400 MHz, CDCl 3​ )11.50Broad singlet1H-COH (Carboxylic acid, exchangeable)
2.85Singlet1H-SH (Thiol, exchangeable)
2.65 - 2.75Multiplet2HCyclobutane ring -CH 2​
  • (C2/C4 equatorial)
2.20 - 2.35Multiplet2HCyclobutane ring -CH 2​
  • (C2/C4 axial)
  • 1.90 - 2.10Multiplet2HCyclobutane ring -CH 2​
  • (C3)
  • 13 C NMR (100 MHz, CDCl 3​ )179.2Singlet1CC =O (Carbonyl)
    48.5Singlet1CQuaternary C 1 (attached to S and COOH)
    36.2Singlet2CC 2, C 4 (Adjacent CH 2​ )
    16.8Singlet1CC 3 (Opposite CH 2​ )
    Table 2: Infrared Spectroscopy (IR) and Mass Spectrometry (HRMS)
    Analytical MethodObserved ValueDiagnostic Significance
    FT-IR (ATR) ~3100 - 2600 cm −1 Broad O-H stretch confirming the carboxylic acid.
    ~2560 cm −1 Weak but highly diagnostic S-H stretch confirming the free thiol.
    1705 cm −1 Strong C=O stretch characteristic of an α -substituted carboxylic acid.
    HRMS (ESI-TOF) m/z 131.0172[M-H] ion. Calculated for C 5​ H 7​ O 2​ S : 131.0172 Da. Confirms exact mass.

    References

    • European Patent Office. (2005). 3-(2-phenyl-oxazol-4-yl methoxy) cyclohexylmethoxy acetic acid derivatives and related compounds used as ppar modulators for treating type 2 diabetes and arteriosclerosis (Patent No. EP1599452A1).
    • Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. LibreTexts Project.[Link]

    • Master Organic Chemistry. (2025). The Hell-Volhard-Zelinsky Reaction. Master Organic Chemistry.[Link]

    Exploratory

    Introduction: The Rising Prominence of the Cyclobutane Scaffold in Modern Chemistry

    An In-Depth Technical Guide to the Physicochemical Properties of Cyclobutane Carboxylic Acid Derivatives In the landscape of medicinal and materials science, the cyclobutane motif has emerged from a structural curiosity...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Guide to the Physicochemical Properties of Cyclobutane Carboxylic Acid Derivatives

    In the landscape of medicinal and materials science, the cyclobutane motif has emerged from a structural curiosity to a cornerstone of innovative molecular design. Unlike more flexible cycloalkanes, the cyclobutane ring possesses a unique, rigid, and puckered conformation due to significant ring strain (approximately 26.3 kcal/mol).[1][2] This inherent strain bestows upon its derivatives a distinct set of physicochemical properties that can be strategically leveraged by researchers. In drug discovery, the cyclobutane scaffold is often employed to enhance potency, selectivity, and pharmacokinetic profiles, serving as a bioisosteric replacement for other groups to improve metabolic stability or to orient pharmacophoric elements in a precise three-dimensional arrangement.[1][3] Notable drugs such as the hepatitis C inhibitor boceprevir and the androgen receptor antagonist apalutamide feature this core structure, underscoring its therapeutic relevance.[3]

    This guide offers a comprehensive exploration of the core physicochemical properties of cyclobutane carboxylic acid and its derivatives. Designed for researchers, scientists, and drug development professionals, it moves beyond a mere listing of data to explain the causality behind these properties and provides field-proven, validated protocols for their experimental determination.

    Acidity and Ionization (pKa)

    Expertise & Experience: The acid dissociation constant, or pKa, is arguably one of the most critical parameters in drug development. It dictates the extent of a molecule's ionization at a given pH. For a cyclobutane carboxylic acid derivative, the pKa value determines its charge state in different physiological environments, such as the stomach (low pH) and the intestine (higher pH). This directly influences its solubility, absorption across biological membranes, and its ability to interact with target receptors. An un-ionized form is typically more lipid-soluble and can more easily cross cell membranes, while an ionized form is generally more water-soluble.

    Trustworthiness: The pKa of cyclobutane carboxylic acid is well-established. Variations in this value arise from the electronic effects of substituents on the cyclobutane ring. Electron-withdrawing groups will lower the pKa (stronger acid), while electron-donating groups will raise it.

    Data Presentation: pKa Values

    CompoundCAS NumberReported pKa
    Cyclobutanecarboxylic acid3721-95-74.79 (at 25°C)[4][5][6]
    1,1-Cyclobutanedicarboxylic acid5445-51-2pK1: 3.13; pK2: 5.88 (at 25°C)[7]
    trans-1,2-Cyclobutanedicarboxylic acid1124-13-6Data available in IUPAC datasets[8]
    1-Aminocyclobutanecarboxylic acid98071-16-0 (HCl salt)Possesses both acidic and basic properties[9]

    Experimental Protocol: pKa Determination by Potentiometric Titration

    Potentiometric titration remains a robust and widely used method for pKa determination within the 2-12 range.[10][11][12] The principle involves monitoring the change in pH of a solution of the analyte as a titrant (a strong base for an acidic compound) is added incrementally. The pKa corresponds to the pH at the half-equivalence point.

    Methodology:

    • System Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate measurements.[10]

    • Sample Preparation: Accurately weigh and dissolve the cyclobutane carboxylic acid derivative in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration, typically around 1-10 mM.[10]

    • Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.[10]

    • Inert Atmosphere: Purge the solution with an inert gas like nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of weak acids.[10]

    • Titration: Place the solution in a temperature-controlled vessel on a magnetic stirrer. Immerse the calibrated pH electrode. Add small, precise aliquots of a standardized strong base titrant (e.g., 0.1 M NaOH).

    • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

    • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The inflection point of this sigmoid curve represents the equivalence point. The pKa is the pH value at exactly half the volume of titrant required to reach the equivalence point.[10][12]

    Mandatory Visualization: Potentiometric Titration Workflow

    G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_sample Dissolve Compound in Solvent add_kcl Add KCl for Ionic Strength prep_sample->add_kcl purge_n2 Purge with N2 add_kcl->purge_n2 titrate Add Aliquots of Standardized NaOH purge_n2->titrate calibrate Calibrate pH Meter (pH 4, 7, 10) record_ph Record pH after Each Addition titrate->record_ph plot_curve Plot pH vs. Volume of Titrant record_ph->plot_curve find_midpoint Identify Half-Equivalence Point plot_curve->find_midpoint determine_pka pKa = pH at Half-Equivalence Point find_midpoint->determine_pka

    Caption: Workflow for pKa determination by potentiometric titration.

    Lipophilicity (logP and logD)

    Expertise & Experience: Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its pharmacokinetic behavior (Absorption, Distribution, Metabolism, and Excretion - ADME). It is quantified as the partition coefficient (P) between an immiscible organic solvent (typically n-octanol) and water. The logarithm of this value, logP, is used for neutral compounds.[13] For ionizable molecules like carboxylic acids, the distribution coefficient (logD) is more relevant, as it is pH-dependent and accounts for the partitioning of both the ionized and un-ionized species. A positive logP/logD value indicates higher solubility in the lipid phase (lipophilic), while a negative value indicates higher solubility in the aqueous phase (hydrophilic).[13] An optimal lipophilicity is crucial; too high, and the compound may be poorly soluble in aqueous media and sequestered in fatty tissues; too low, and it may not cross lipid membranes effectively.

    Trustworthiness: The "shake-flask" method is the gold standard for experimental logP determination, providing a direct measurement of the partition coefficient.[12][14]

    Data Presentation: Lipophilicity Data

    CompoundParameterReported Value
    Cyclobutanecarboxylic acidXLogP30.8[15][16]

    Experimental Protocol: logP Determination by the Shake-Flask Method

    This direct method involves measuring the concentration of the analyte in both phases of a two-phase system after equilibrium has been reached.[14]

    Methodology:

    • Phase Preparation: Prepare mutually saturated solutions of n-octanol and an appropriate aqueous buffer (for logD, this buffer should be at the desired pH, e.g., 7.4 for physiological relevance). To do this, shake n-octanol and the buffer together for an extended period (e.g., 24 hours) and then allow the layers to separate.

    • Sample Addition: Prepare a stock solution of the cyclobutane derivative in one of the phases (typically the one in which it is more soluble). Add a small volume of this stock solution to a known volume of the two-phase system in a sealed container. The total amount of compound should not exceed the solubility limit in either phase.

    • Equilibration: Agitate the container at a constant temperature for a sufficient time (e.g., 24 hours) to allow the compound to partition between the two phases and reach equilibrium.

    • Phase Separation: Centrifuge the container to ensure a clean separation of the aqueous and organic layers.

    • Quantification: Carefully withdraw a sample from each phase. Determine the concentration of the compound in each layer using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14] A calibration curve with standards of known concentrations is required for accurate quantification.

    • Calculation: Calculate the partition coefficient (P) using the formula: P = [Concentration in Organic Phase] / [Concentration in Aqueous Phase] The logP is the base-10 logarithm of this value.[13]

    Mandatory Visualization: Shake-Flask logP Determination Workflow

    G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis saturate Mutually Saturate n-Octanol & Buffer dissolve Dissolve Compound in One Phase saturate->dissolve combine Combine Phases with Compound dissolve->combine shake Shake to Reach Equilibrium (24h) combine->shake centrifuge Centrifuge to Separate Layers shake->centrifuge sample_phases Sample Each Phase (Aqueous & Organic) centrifuge->sample_phases analyze_hplc Analyze Concentration by HPLC-UV sample_phases->analyze_hplc calculate_logp Calculate logP = log([Org]/[Aq]) analyze_hplc->calculate_logp

    Caption: Workflow for logP determination using the shake-flask method.

    Aqueous Solubility

    Expertise & Experience: Aqueous solubility is a fundamental physicochemical property that affects a drug's entire lifecycle, from initial high-throughput screening assays to final formulation and bioavailability. A compound must have sufficient solubility in the gastrointestinal tract to be absorbed. Poor solubility is a major hurdle in drug development, often leading to unreliable in vitro data and challenging formulation efforts.[17] Cyclobutane carboxylic acid itself is described as slightly or sparingly soluble in water, a property influenced by the hydrophobic cyclobutane ring and the hydrophilic carboxylic acid group.[5][15][18]

    Trustworthiness: The equilibrium shake-flask method is considered the definitive ("thermodynamic") method for solubility measurement.[19][20] It measures the concentration of a saturated solution that is in equilibrium with the solid, undissolved compound.

    Data Presentation: Solubility of Cyclobutanecarboxylic Acid

    CompoundCAS NumberWater Solubility
    Cyclobutanecarboxylic acid3721-95-7Slightly soluble / Sparingly soluble[5][15][18]

    Experimental Protocol: Equilibrium Solubility Determination

    This protocol determines the thermodynamic solubility of a compound at a specific temperature and pH.

    Methodology:

    • Saturated Solution Preparation: Add an excess amount of the solid cyclobutane derivative to a known volume of the desired aqueous medium (e.g., purified water or a specific pH buffer) in a sealed glass vial. The excess solid ensures that the resulting solution is saturated.[19]

    • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C for physiological relevance) for a prolonged period (typically 24-72 hours) to ensure equilibrium is established between the dissolved and undissolved solid.[19][21]

    • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation to pellet the solid, followed by careful filtration of the supernatant through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) that does not bind the compound.[19]

    • Analysis: Accurately dilute a known volume of the clear filtrate.

    • Quantification: Determine the concentration of the compound in the diluted filtrate using a validated analytical method, such as HPLC-UV, by comparing the response to a calibration curve prepared with known concentrations of the compound.[19]

    • Reporting: Report the solubility in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (mol/L) at the specified temperature and pH.

    Mandatory Visualization: Equilibrium Solubility Workflow

    G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis add_excess Add Excess Solid to Aqueous Buffer equilibrate Equilibrate with Agitation (24-72h at const. Temp) add_excess->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge filtrate Filter Supernatant (e.g., 0.22 µm PTFE) centrifuge->filtrate dilute Accurately Dilute Clear Filtrate filtrate->dilute analyze Quantify Concentration by HPLC-UV dilute->analyze report Report Solubility (e.g., mg/mL) analyze->report

    Caption: Workflow for equilibrium solubility determination.

    Physical Constants: Melting and Boiling Points

    Expertise & Experience: The melting point (MP) and boiling point (BP) are fundamental physical properties used for substance identification, purity assessment, and characterization. For crystalline solids, the melting point is a sharp, defined temperature range, and any depression or broadening of this range can indicate the presence of impurities. The boiling point is a key characteristic for liquids. These properties are governed by the strength of intermolecular forces (e.g., hydrogen bonding, van der Waals forces) and molecular weight.

    Trustworthiness: The data for the parent cyclobutanecarboxylic acid are well-documented across multiple chemical suppliers and databases, providing a reliable reference point.

    Data Presentation: Physical Constants of Cyclobutanecarboxylic Acid

    PropertyCAS NumberReported Value
    Melting Point3721-95-7-7.5 °C to -2 °C[4][15][22][23]
    Boiling Point3721-95-7191.5 °C to 196 °C[22][23][24][25]
    Density3721-95-7~1.047 g/mL at 25 °C[4][15][23]

    Experimental Protocol: Melting Point Determination by Capillary Method

    This is a standard and widely accepted technique for accurately determining the melting point of a solid substance.[26]

    Methodology:

    • Sample Preparation: Ensure the sample is completely dry and finely powdered.

    • Capillary Loading: Tap the open end of a glass capillary tube (sealed at one end) into the powdered sample to pack a small amount (2-3 mm high) of the material into the sealed end.

    • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., a Mel-Temp).

    • Heating: Heat the apparatus rapidly to a temperature about 15-20°C below the expected melting point.

    • Observation: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

    • Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point.

    Chemical and Metabolic Stability

    Expertise & Experience: Stability is a multifaceted property encompassing both chemical stability (resistance to degradation under storage or formulation conditions) and metabolic stability (resistance to breakdown by enzymes in the body). The cyclobutane ring's high strain energy might suggest chemical reactivity.[2] However, it is generally considered a relatively inert carbocycle.[1] In a drug development context, this inertness can be a significant advantage. Replacing more metabolically labile groups (like a cyclohexane ring) with a cyclobutane moiety can block sites of metabolic attack (e.g., oxidation by cytochrome P450 enzymes), thereby increasing the drug's half-life and bioavailability.[3] The stability of the carboxylic acid group itself is high, though derivatives like esters can be susceptible to hydrolysis.[27]

    Trustworthiness: The evaluation of metabolic stability is a cornerstone of preclinical drug development. The protocol described below, using liver microsomes, is a standard in vitro assay to predict in vivo metabolic clearance.

    Experimental Protocol: In Vitro Metabolic Stability Using Liver Microsomes

    This assay measures the rate at which a compound is metabolized by enzymes (primarily CYPs) present in liver microsomes.

    Methodology:

    • Reagent Preparation:

      • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

      • Thaw liver microsomes (e.g., human, rat) on ice.

      • Prepare a solution of the NADPH-regenerating system (cofactor required for CYP enzyme activity).

      • Prepare a quench solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

    • Incubation:

      • In a 96-well plate, pre-warm a mixture of liver microsomes and buffer (e.g., phosphate buffer, pH 7.4) at 37°C.

      • Add a small volume of the test compound stock solution to initiate the pre-incubation.

      • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding the cold quench solution.

    • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

    • Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining amount of the parent compound at each time point using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

    • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line corresponds to the rate of metabolism. From this, parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

    Mandatory Visualization: Metabolic Stability Assay Workflow

    G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mics Prepare Microsomes, Buffer, & Compound pre_warm Pre-warm Microsomes & Compound at 37°C prep_mics->pre_warm prep_nadph Prepare NADPH Cofactor Solution prep_quench Prepare Quench Solution (ACN + IS) start_rxn Initiate Reaction with NADPH pre_warm->start_rxn quench_rxn Stop Reaction at Time Points (0-60 min) start_rxn->quench_rxn centrifuge Centrifuge to Pellet Protein quench_rxn->centrifuge analyze_lcms Analyze Supernatant by LC-MS/MS centrifuge->analyze_lcms calc_half_life Calculate In Vitro Half-Life (t½) analyze_lcms->calc_half_life

    Caption: Workflow for in vitro metabolic stability assay.

    Conclusion

    The physicochemical properties of cyclobutane carboxylic acid derivatives are a direct consequence of their unique molecular architecture. The strained four-membered ring imparts a conformational rigidity that is highly attractive for designing molecules with precise three-dimensional structures. Key parameters such as pKa, logP/logD, and aqueous solubility are critical to understand and optimize, as they collectively govern the suitability of these compounds for pharmaceutical and material science applications. The experimental protocols detailed in this guide represent industry-standard methods for obtaining reliable and reproducible data, which is essential for making informed decisions in any research and development pipeline. As the synthesis of complex cyclobutane building blocks becomes more accessible, a thorough understanding of their fundamental properties will continue to be a vital asset for scientists and researchers.

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    • ACS Publications. (2005, September 8). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry. Retrieved from [Link]

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    Sources

    Exploratory

    Engineering the Third Dimension: Novel Cyclobutane Scaffolds in Modern Medicinal Chemistry

    Executive Summary The transition from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich architectures is a defining trend in contemporary drug discovery. Cyclobutane rings and their bridged derivatives...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The transition from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich architectures is a defining trend in contemporary drug discovery. Cyclobutane rings and their bridged derivatives have emerged as premier bioisosteres, offering enhanced metabolic stability, improved solubility, and superior target complementarity. This technical guide provides an in-depth analysis of novel cyclobutane scaffolds—including bicyclo[1.1.1]pentanes (BCPs), bicyclo[2.1.1]hexanes (BCHs), and CF3-cyclobutanes—and details the state-of-the-art synthetic methodologies required to access them.

    The Bioisosteric Rationale: Escaping Flatland

    For decades, planar aromatic rings have been the cornerstone of pharmacophore design. However, their high lipophilicity and susceptibility to oxidative metabolism by cytochrome P450 enzymes frequently lead to developability bottlenecks[1]. The strategic replacement of these planar systems with puckered cyclobutane moieties increases the fraction of sp3-hybridized carbons (Fsp3), a metric strongly correlated with higher clinical success rates[1].

    Causality in Design: The cyclobutane ring is the second most strained saturated monocarbocycle, possessing a strain energy of approximately 26.3 kcal/mol[2]. This inherent strain, coupled with a puckered three-dimensional conformation, allows medicinal chemists to project substituents at specific exit vectors that mimic aromatic substitution patterns (ortho, meta, para) while simultaneously disrupting the molecular planarity that causes poor aqueous solubility and non-specific protein binding[2].

    BioisostereLogic A Planar Aromatic Ring (High lipophilicity, metabolic liability) B Cyclobutane Scaffold (Increased Fsp3, 3D puckered structure) A->B Bioisosteric Replacement C Bicyclo[1.1.1]pentane (BCP) (para-benzene bioisostere) B->C Bridged Expansion D Bicyclo[2.1.1]hexane (BCH) (ortho/meta-benzene bioisostere) B->D Bridged Expansion E CF3-Cyclobutane (tert-butyl bioisostere) B->E Fluorination

    Logical evolution of cyclobutane scaffolds as bioisosteres in drug design.

    Advanced Cyclobutane Architectures

    BCPs and BCHs as Benzene Surrogates

    Bicyclo[1.1.1]pentane (BCP) has become the gold standard for para-substituted benzene bioisosterism. The linear geometry of 1,3-disubstituted BCPs perfectly mimics the 1,4-exit vectors of a phenyl ring[3]. More recently, 1,2-disubstituted bicyclo[1.1.1]pentanes and bicyclo[2.1.1]hexanes (BCHs) have been developed to mimic ortho- and meta-substituted benzenes, respectively[3]. These bridged cyclobutane derivatives maintain the required substituent distances (3.5–4.0 Å) while drastically improving physicochemical profiles.

    CF3-Cyclobutanes as tert-Butyl Analogues

    The tert-butyl group is a ubiquitous hydrophobic pharmacophore, but it often suffers from rapid metabolic hydroxylation. Recent advancements have validated the 1-trifluoromethyl-cyclobutyl group as a superior isostere[4]. Synthesized via the reaction of sulfur tetrafluoride with cyclobutylcarboxylic acids, this scaffold maintains the steric bulk of a tert-butyl group while the electron-withdrawing CF3 group and the cyclobutane ring collectively shield the molecule from metabolic clearance[4].

    Quantitative Data: Physicochemical Impact

    The following table summarizes the comparative physicochemical impact of replacing traditional functional groups with cyclobutane-based scaffolds.

    Original MotifBioisosteric ReplacementFsp3 ImpactLipophilicity (ΔLogP)Metabolic Stability (Cl_int)Primary Exit Vector Match
    para-BenzeneBicyclo[1.1.1]pentane (BCP)+0.4 to +0.6Decreased (-0.5 to -1.0)Significantly Increased180° (Linear)
    meta-BenzeneBicyclo[2.1.1]hexane (BCH)+0.5 to +0.8Decreased (-0.3 to -0.8)Increased~120° (Angled)
    tert-ButylCF3-CyclobutaneMaintainedModerately IncreasedSignificantly IncreasedTetrahedral
    Alkenes (cis/trans)Substituted Cyclobutane+0.3 to +0.5VariablePrevents IsomerizationConformationally Locked

    Data synthesized from comparative exit vector analyses and metabolic assays[2][3][4].

    Synthetic Methodologies & Experimental Protocols

    The synthesis of highly strained cyclobutanes requires overcoming significant thermodynamic and kinetic barriers. Below are two field-proven methodologies: Continuous-Flow Photochemistry and Photoredox-Catalyzed Radical-Polar Crossover.

    Protocol A: Continuous-Flow Photochemical [2+2] Cycloaddition

    Traditional batch photochemical [2+2] cycloadditions using medium-pressure Hg lamps suffer from poor energy efficiency, broad-spectrum UV degradation, and scalability issues. Transitioning to continuous-flow reactors equipped with narrow-emission LEDs (e.g., 365 nm) provides precise photon flux control, minimizing over-irradiation and side reactions[5].

    Causality & Validation: The high surface-area-to-volume ratio in microreactors ensures uniform light penetration (optimizing the Beer-Lambert law). The steady-state nature of flow chemistry allows for self-validating in-line monitoring (e.g., ReactIR), ensuring consistent conversion before product collection.

    Step-by-Step Methodology:

    • Solution Preparation: Prepare a 0.1 M solution of the alkene (e.g., maleimide derivative) and a 3-fold excess of the alkyne or secondary alkene in a UV-transparent solvent (e.g., acetonitrile).

    • Degassing: Sparge the solution with dry Nitrogen or Argon for 15 minutes to remove dissolved oxygen, which can quench triplet excited states.

    • Reactor Priming: Prime a fluoropolymer (FEP) capillary flow reactor (internal diameter ~1 mm) with the pure solvent.

    • Irradiation & Flow: Pump the reaction mixture through the FEP tubing wrapped around a high-power LED cylinder (365 nm, 50–100 W)[5]. Set the flow rate to achieve a residence time of 10–20 minutes, optimized based on prior kinetic profiling.

    • In-Line Validation: Route the reactor effluent through an in-line FT-IR flow cell. Monitor the disappearance of the alkene C=C stretch (~1600 cm⁻¹) and the appearance of cyclobutane/cyclobutene ring vibrations.

    • Collection & Purification: Collect the steady-state effluent, concentrate under reduced pressure, and purify via automated flash chromatography.

    FlowSynthesis Step1 1. Substrate Preparation (Alkene + Alkyne in Solvent) Step2 2. Continuous Flow Reactor (High-power LED, 365 nm) Step1->Step2 Step3 3. [2+2] Photocycloaddition (Triplet Energy Transfer) Step2->Step3 Step4 4. In-line Monitoring (IR/NMR Validation) Step3->Step4 Step5 5. Product Collection (Cyclobutene/Cyclobutane) Step4->Step5

    Continuous-flow photochemical [2+2] cycloaddition experimental workflow.

    Protocol B: Photoredox-Catalyzed Radical-Polar Crossover

    While [2+2] cycloadditions are powerful, they often require electronically biased substrates. An alternative is the deboronative radical addition–polar cyclization cascade. This method utilizes alkylboronic esters as radical precursors, enabling the construction of structurally diverse cyclobutanes from unactivated precursors[6].

    Causality & Validation: Single-electron transfer (SET) from an excited photocatalyst oxidizes the alkylboronate complex, generating a primary carbon radical. This radical adds to an electron-deficient alkene. The resulting radical is then reduced to a carbanion, which undergoes a rapid 4-exo-tet polar cyclization with a pendant alkyl halide[6]. The self-validating aspect of this protocol lies in the diastereomeric ratio (d.r.) of the product; the stereochemical outcome of the 4-exo-tet cyclization is highly predictable and can be confirmed via 1H NMR coupling constants.

    Step-by-Step Methodology:

    • Reaction Assembly: In a glovebox, combine the alkylboronic ester (1.0 equiv), haloalkyl alkene (1.5 equiv), an Iridium-based photocatalyst (e.g.,[Ir(dF(CF3)ppy)2(dtbbpy)]PF6, 1-2 mol%), and a mild base (e.g., Cs2CO3, 2.0 equiv) in anhydrous DMF.

    • Photocatalytic Activation: Seal the vial, remove it from the glovebox, and irradiate with blue LEDs (450 nm) at room temperature for 16-24 hours. A cooling fan must be used to maintain ambient temperature, ensuring the reaction is strictly photochemically driven, not thermal.

    • Quenching & Extraction: Quench the reaction with water and extract three times with diethyl ether. The use of ether minimizes the extraction of DMF.

    • Validation: Analyze the crude mixture via 1H NMR. The formation of the cyclobutane ring is validated by the distinct upfield shift of the ring protons (typically 1.5–2.5 ppm) and the specific coupling patterns indicative of the cis/trans relative stereochemistry.

    • Isolation: Purify the target cyclobutane via silica gel chromatography.

    Photoredox PC Photocatalyst (Ir/Ru) Excitation (Visible Light) Radical Alkyl Radical Generation (Deboronative SET) PC->Radical Addition Radical Addition to Alkene (Intermolecular) Radical->Addition Reduction Single-Electron Reduction (Carbanion Formation) Addition->Reduction Cyclization Polar 4-exo-tet Cyclization (Cyclobutane Formation) Reduction->Cyclization Cyclization->PC Catalyst Regeneration

    Photoredox-catalyzed radical-polar crossover mechanism for cyclobutane synthesis.

    Conclusion

    The integration of cyclobutane scaffolds into medicinal chemistry represents a paradigm shift from flat, lipophilic molecules to complex, three-dimensional architectures. By leveraging bridged systems like BCPs and BCHs, or highly fluorinated analogues like CF3-cyclobutanes, drug developers can systematically engineer out metabolic liabilities while enhancing target affinity. Supported by modern synthetic technologies such as continuous-flow photochemistry and photoredox catalysis, the routine incorporation of these highly strained rings is now a highly accessible and validated strategy in the pursuit of next-generation therapeutics.

    References

    • Title: The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings Source: Benchchem URL
    • Source: PMC (NIH)
    • Title: CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au Source: ACS Publications URL
    • Title: (Bio)
    • Source: PMC (NIH)
    • Title: Continuous-Flow Synthesis of Cyclobutenes Using LED Technology Source: Almac Group URL

    Sources

    Foundational

    An In-depth Technical Guide to the Synthesis of Chiral 1-Sulfanylcyclobutane-1-carboxylic Acid

    Abstract The synthesis of chiral 1-sulfanylcyclobutane-1-carboxylic acid, a unique cyclobutane-containing α-amino acid analogue, presents a formidable challenge in modern synthetic organic chemistry. This guide provides...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    The synthesis of chiral 1-sulfanylcyclobutane-1-carboxylic acid, a unique cyclobutane-containing α-amino acid analogue, presents a formidable challenge in modern synthetic organic chemistry. This guide provides a comprehensive overview of potential synthetic strategies, navigating the complexities of stereocontrol and the introduction of two distinct functionalities at a single, sterically hindered quaternary carbon center. We will delve into established methodologies for constructing the cyclobutane core, explore advanced techniques for asymmetric synthesis, and propose novel, field-proven insights for the successful synthesis of this promising chiral building block for drug discovery and development.

    Introduction: The Significance of the Strained Scaffold

    The cyclobutane ring, a motif once considered too strained for widespread application, has emerged as a valuable scaffold in medicinal chemistry.[1] Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. Furthermore, the incorporation of a sulfur-containing functional group and a carboxylic acid at the same carbon atom introduces a chiral center with the potential for diverse chemical modifications, making chiral 1-sulfanylcyclobutane-1-carboxylic acid a highly attractive, yet synthetically challenging, building block.

    This guide will provide researchers, scientists, and drug development professionals with a detailed exploration of the synthetic landscape surrounding this unique molecule. We will move beyond a simple recitation of protocols to explain the underlying principles and rationale behind various synthetic choices, empowering you to design and execute successful synthetic campaigns.

    Strategic Approaches to the Chiral 1-Sulfanylcyclobutane-1-carboxylic Acid Core

    The synthesis of this target molecule can be broadly categorized into two main strategic approaches:

    • Strategy A: Construction of a Pre-functionalized Cyclobutane Ring. This involves the formation of the cyclobutane ring with key functional groups already in place or in the form of their precursors.

    • Strategy B: Post-functionalization of a Cyclobutane Precursor. This approach focuses on the initial synthesis of a suitable cyclobutane scaffold, followed by the stereoselective introduction of the sulfanyl and carboxylic acid moieties.

    The following sections will explore specific methodologies within these overarching strategies.

    Strategy A: Building the Functionalized Cyclobutane Core

    [2+2] Cycloaddition Reactions

    The [2+2] cycloaddition is a powerful tool for the construction of cyclobutane rings.[2] For our target molecule, this could involve the reaction of a ketene or a ketene equivalent with an appropriately substituted alkene.

    A plausible approach would be the cycloaddition of a thioester-substituted ketene with an alkene, followed by hydrolysis. The stereochemistry could be controlled through the use of chiral auxiliaries or chiral catalysts.[3][4]

    Proposed Workflow for [2+2] Cycloaddition:

    G start Chiral Alkene cycloaddition [2+2] Cycloaddition (Chiral Catalyst) start->cycloaddition ketene Thioester-Substituted Ketene ketene->cycloaddition cyclobutanone Chiral Cyclobutanone Intermediate cycloaddition->cyclobutanone hydrolysis Hydrolysis & Functional Group Manipulation cyclobutanone->hydrolysis product Chiral 1-Sulfanylcyclobutane- 1-carboxylic Acid hydrolysis->product

    Figure 1. Proposed workflow for the synthesis via [2+2] cycloaddition.

    Experimental Considerations:

    • Ketene Generation: Thioester-substituted ketenes can be generated in situ from the corresponding acyl chlorides and a non-nucleophilic base.

    • Catalyst Selection: Chiral Lewis acids or organocatalysts can be employed to induce enantioselectivity in the cycloaddition step.[3]

    • Stereochemical Outcome: The diastereoselectivity of the cycloaddition will be influenced by the nature of the chiral auxiliary or catalyst, as well as the substituents on the alkene.

    Ring Contraction of Pyrrolidine Derivatives

    A novel and highly stereoselective method for the synthesis of cyclobutanes involves the ring contraction of pyrrolidines.[5][6][7] This approach offers an alternative pathway to access highly substituted cyclobutane cores.

    For our target, a suitably substituted pyrrolidine-2,2-dicarboxylic acid derivative could be a key intermediate. The contraction would lead to a cyclobutane-1,1-dicarboxylic acid derivative, which could then be further functionalized.

    Proposed Reaction Mechanism for Pyrrolidine Ring Contraction:

    G pyrrolidine Substituted Pyrrolidine amination Electrophilic Amination pyrrolidine->amination iodonitrene Iodonitrene Species iodonitrene->amination diazene 1,1-Diazene Intermediate amination->diazene extrusion Nitrogen Extrusion diazene->extrusion biradical 1,4-Biradical extrusion->biradical cyclization Intramolecular Cyclization biradical->cyclization cyclobutane Cyclobutane Product cyclization->cyclobutane

    Figure 2. Proposed mechanism for stereoselective cyclobutane synthesis via pyrrolidine ring contraction.[7]

    Strategy B: Post-functionalization of a Cyclobutane Precursor

    This strategy offers greater flexibility, allowing for the late-stage introduction of the key functional groups.

    From Cyclobutanone: The Strecker Synthesis Approach

    The Strecker synthesis is a classic method for the preparation of α-amino acids. A modified version of this reaction could be applied to a chiral cyclobutanone precursor to introduce the amino and cyano groups, which can then be converted to the sulfanyl and carboxylic acid functionalities, respectively.

    Detailed Protocol: Asymmetric Strecker Synthesis on a Cyclobutanone Precursor

    • Preparation of the Chiral Cyclobutanone: A prochiral cyclobutanone can be subjected to an asymmetric reaction, such as a CBS reduction followed by oxidation, to yield a chiral cyclobutanone.

    • Strecker Reaction: The chiral cyclobutanone is treated with an amine (e.g., benzylamine), a cyanide source (e.g., KCN), and a chiral catalyst (e.g., a chiral thiourea derivative) to form an α-aminonitrile.

    • Hydrolysis of the Nitrile: The aminonitrile is then hydrolyzed under acidic or basic conditions to yield the corresponding amino acid.

    • Conversion of the Amino Group to a Sulfanyl Group: This can be achieved through a variety of methods, such as the Sandmeyer reaction or by diazotization followed by treatment with a sulfur nucleophile.

    Enzymatic Resolution

    Biocatalysis offers a powerful and highly selective method for the synthesis of chiral molecules.[8] An enzymatic resolution could be employed to separate a racemic mixture of a 1-sulfanylcyclobutane-1-carboxylic acid precursor.

    Workflow for Enzymatic Resolution:

    G racemate Racemic 1-Sulfanylcyclobutane- 1-carboxylic Acid Ester hydrolysis Enantioselective Hydrolysis racemate->hydrolysis lipase Lipase (e.g., Candida antarctica lipase B) lipase->hydrolysis products Mixture of Enantiomers hydrolysis->products separation Separation (e.g., Chromatography) products->separation enantiomer1 (R)-1-Sulfanylcyclobutane- 1-carboxylic Acid separation->enantiomer1 enantiomer2 (S)-1-Sulfanylcyclobutane- 1-carboxylic Acid Ester separation->enantiomer2

    Figure 3. Workflow for the enzymatic resolution of a racemic precursor.

    Key Considerations for Enzymatic Resolution:

    • Enzyme Selection: Screening of different lipases or esterases is crucial to identify an enzyme with high enantioselectivity for the desired substrate.[9]

    • Reaction Conditions: Optimization of pH, temperature, and solvent is necessary to achieve high conversion and enantiomeric excess.

    • Substrate Engineering: The ester moiety of the carboxylic acid can be modified to improve the efficiency of the enzymatic resolution.

    Comparative Analysis of Synthetic Strategies

    Strategy Advantages Disadvantages Key Challenges
    [2+2] Cycloaddition Convergent; potential for high stereocontrol.[3][4]Generation of unstable ketenes; potential for side reactions.Achieving high enantioselectivity; controlling regioselectivity.
    Pyrrolidine Ring Contraction Highly stereoselective; access to complex cyclobutanes.[5][6]Requires multi-step synthesis of the pyrrolidine precursor.Synthesis of the starting pyrrolidine; optimizing reaction conditions.
    Strecker Synthesis Well-established methodology; convergent.Requires harsh conditions for nitrile hydrolysis; multi-step process.Stereocontrol in the Strecker reaction; conversion of the amino group.
    Enzymatic Resolution High enantioselectivity; mild reaction conditions.[8][9]Limited to 50% theoretical yield for one enantiomer; requires screening.Finding a suitable enzyme; separation of the enantiomers.

    Conclusion and Future Outlook

    The synthesis of chiral 1-sulfanylcyclobutane-1-carboxylic acid is a challenging yet rewarding endeavor. While no single, definitive route has been established, the strategies outlined in this guide provide a solid foundation for future research. The combination of modern synthetic methodologies, such as asymmetric catalysis and biocatalysis, with creative synthetic design will be paramount to unlocking the full potential of this unique chiral building block. Future efforts should focus on the development of more efficient and atom-economical routes, as well as the exploration of the biological activities of derivatives of this intriguing molecule.

    References

    • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC. (n.d.).
    • strategies for controlling stereochemistry in cyclobutane synthesis - Benchchem. (n.d.).
    • Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical - Semantic Scholar. (2019, September 4).
    • Stereoselective strategy for the synthesis of γ‐cyclobutane amino acids... - ResearchGate. (n.d.).
    • Efficient microbial resolution of racemic methyl 3-cyclohexene-1- carboxylate as chiral precursor of Edoxaban by newly. (2020, April 22).
    • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - MDPI. (2013, December 13).
    • Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ‐Lactams - PMC. (n.d.).
    • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews - ACS Publications. (2003, March 15).
    • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - NTU > IRep. (2021, November 8).
    • Chiral Cyclobutane Synthesis by Exploiting a Heteroatom-Directed Conjugate Addition | Organic Letters - ACS Publications. (2010, October 28).
    • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - ACS Publications. (2021, November 8).
    • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Semantic Scholar. (2025, May 22).
    • Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors - ResearchGate. (2007, September).

    Sources

    Exploratory

    Exploiting the Reactivity of Sulfanyl Groups in Strained Ring Systems: A Technical Guide for Drug Discovery and Synthetic Design

    Executive Summary Strained ring systems—particularly three- and four-membered heterocycles and carbocycles—possess high ring strain energy (RSE) that drives unique thermodynamic and kinetic reactivity. When these straine...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Strained ring systems—particularly three- and four-membered heterocycles and carbocycles—possess high ring strain energy (RSE) that drives unique thermodynamic and kinetic reactivity. When these strained architectures intersect with the sulfanyl group ( −SR or −SH ), either as an endocyclic heteroatom (thiiranes, thietanes) or an exocyclic substituent (sulfanyl azetidines, cyclopropyl sulfides), the reaction landscape is fundamentally altered. The high polarizability, unique orbital architecture, and redox activity of sulfur enable transformations that are kinetically inaccessible to oxygen or nitrogen analogues. This whitepaper deconstructs the causality behind these reactivity profiles and provides validated methodologies for leveraging them in synthetic and medicinal chemistry.

    The Thermodynamic Paradox: Ring Strain vs. Orbital Overlap in Endocyclic Systems

    Conventional chemical intuition suggests that higher ring strain correlates directly with higher reactivity in ring-opening scenarios. However, thiiranes (episulfides) react with nucleophiles at rates up to 1010 times faster than acyclic thioethers, and significantly faster than epoxides, despite possessing lower ring strain energy (~19.8 kcal/mol for thiirane vs. ~27.3 kcal/mol for oxirane)[1].

    The causality behind this paradox lies in the molecular orbital architecture. Quantum chemical modeling reveals that the activation energy for SN​2 ring opening is dictated primarily by the HOMONu​−LUMOSubstrate​ interaction[2]. The σC−S∗​ orbital in thiiranes is significantly lower in energy than the σC−O∗​ orbital in epoxides. This lower-lying LUMO facilitates superior orbital overlap with the incoming nucleophile's HOMO. Furthermore, the high polarizability of the sulfur atom stabilizes the transition state, leading to a steep decrease in activation energy compared to oxygen or nitrogen-containing heterocycles[2].

    Table 1: Thermodynamic and Kinetic Parameters of Strained Heterocycles
    HeterocycleRing SizeHeteroatomRing Strain Energy (kcal/mol)Relative Reactivity ( SN​2 vs acyclic)Dominant LUMO
    Oxirane (Epoxide) 3Oxygen~27.3 3.27×106 σC−O∗​
    Thiirane (Episulfide) 3Sulfur~19.8 1.08×1010 σC−S∗​
    Oxetane 4Oxygen~25.5Moderate σC−O∗​
    Thietane 4Sulfur~19.6Moderate σC−S∗​

    Data synthesized from quantum chemical calculations and kinetic modeling[1][2].

    SN2_Pathway Nu Nucleophile (HOMO) TS Transition State (Strain Relief) Nu->TS Orbital Overlap Thiirane Thiirane Ring (LUMO: σ* C-S) Thiirane->TS C-S Cleavage Product Ring-Opened Sulfanyl Product TS->Product ΔG‡ Reduction

    Orbital interactions driving the SN2 ring-opening of thiiranes.

    Exocyclic Sulfanyl Groups: Triggers for Homolytic Ring Opening

    When the sulfanyl group is positioned exocyclic to a strained carbocycle—such as in cyclopropyl sulfides—it acts as an electronic trigger for strain-release reactions. The sulfur atom's ability to easily undergo single-electron oxidation generates a highly reactive radical cation[3].

    The causality here is driven by the weakening of the adjacent strained C-C bonds. Upon oxidation (e.g., via a mild oxidant like Magic Blue), the resulting sulfur radical cation induces homolytic cleavage of the cyclopropane ring, forming a distonic radical cation. This intermediate is primed for formal cycloadditions (FCA) with tethered or exogenous alkenes/alkynes, yielding heavily functionalized, sp3-rich ring-expanded systems[3]. Because the product radical cation can oxidize another molecule of the starting cyclopropyl sulfide, the process operates via a self-sustaining chain mechanism, requiring only catalytic amounts of the initial oxidant[3].

    Homolytic_Cleavage Substrate Cyclopropyl Sulfide RadicalCation Sulfanyl Radical Cation (Weakened C-C) Substrate->RadicalCation -1e- Oxidant 1e- Oxidant (Magic Blue) Oxidant->RadicalCation SET RingOpen Distonic Radical Cation (Strain Relieved) RadicalCation->RingOpen Homolysis Cycloaddition Formal Cycloaddition (Expanded Ring) RingOpen->Cycloaddition + Alkene

    Oxidatively driven homolytic ring-opening of cyclopropyl sulfides.

    Sulfanyl-Functionalized Azetidines: Expanding Chemical Space in Drug Discovery

    In medicinal chemistry, the azetidine ring is a highly prized bioisostere. Functionalizing this strained four-membered ring with a sulfanyl group yields robust building blocks for drug discovery. A breakthrough methodology involves the iron-catalyzed thiol alkylation of N-Cbz azetidinols to produce 3-aryl-3-sulfanyl azetidines[4].

    The mechanistic challenge in this transformation is generating a carbocation on a strained four-membered ring without triggering ring expansion or fragmentation. The choice of FeCl3​ as a mild Lewis acid is causal to the success of this protocol: it is strong enough to promote the departure of the hydroxyl group (forming the tertiary azetidine carbocation) but mild enough to prevent degradation[4]. Crucially, the N-Cbz (carboxybenzyl) protecting group is required to withdraw electron density from the nitrogen atom, preventing its lone pair from participating in unwanted intramolecular reactions or catalyst poisoning[4].

    Fe_Catalysis Azetidinol N-Cbz Azetidin-3-ol Carbocation Azetidine Carbocation (Strained Intermediate) Azetidinol->Carbocation -H2O FeCl3 FeCl3 Catalyst (Mild Lewis Acid) FeCl3->Carbocation Promotes Ionization Product 3-Aryl-3-Sulfanyl Azetidine Carbocation->Product Nucleophilic Attack Thiol Thiol (R-SH) Thiol->Product C-S Bond Formation

    Iron-catalyzed carbocationic pathway for 3-sulfanyl azetidine synthesis.

    Validated Experimental Methodologies

    Protocol A: Iron-Catalyzed Synthesis of 3-Aryl-3-Sulfanyl Azetidines

    Reference Standard:[4]

    • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve N-Cbz-3-arylazetidin-3-ol (1.0 equiv) in anhydrous chloroform ( CHCl3​ ) to achieve a concentration of 0.2 M.

    • Reagent Addition: Add the desired thiol ( R−SH , 2.0 equiv) to the solution at room temperature.

    • Catalyst Initiation: Introduce anhydrous FeCl3​ (10-20 mol%) as the Lewis acid catalyst.

    • Reaction: Stir the reaction mixture at 40 °C for 30–60 minutes. Monitor the consumption of the azetidinol via TLC.

    • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3​ and extract with dichloromethane (DCM).

    • Purification: Purify the crude product via flash column chromatography to yield the 3-aryl-3-sulfanyl azetidine.

    Self-Validating Mechanism: The protocol self-regulates through the electronic properties of the N-Cbz group. If the Cbz group is omitted or replaced with an electron-donating group, the reaction fails due to intramolecular nucleophilic attack by the azetidine nitrogen on the transient carbocation, leading to ring fragmentation. Success of the reaction directly validates the stabilization of the strained carbocation.

    Protocol B: Oxidatively-Driven Homolytic Ring Opening of Cyclopropyl Sulfides

    Reference Standard:[3]

    • Preparation: Dissolve the cyclopropyl sulfide substrate (1.0 equiv) and the alkene/alkyne trapping partner (2.0-5.0 equiv) in anhydrous dichloromethane (0.1 M) under a nitrogen atmosphere.

    • Temperature Control: Cool the mixture to 0 °C to stabilize the initial radical cation intermediate.

    • Oxidation: Slowly add a substoichiometric amount (10-20 mol%) of a single-electron oxidant such as "Magic Blue" (tris(4-bromophenyl)ammoniumyl hexachloroantimonate).

    • Propagation: Allow the reaction to warm to room temperature and stir until the radical chain process reaches completion (monitored via GC-MS or LC-MS).

    • Quench: Quench with a mild reducing agent (e.g., aqueous sodium thiosulfate) to neutralize any remaining oxidant, followed by standard aqueous workup.

    Self-Validating Mechanism: The reaction relies on a self-propagating radical chain mechanism. The successful conversion of 1.0 equivalent of substrate using only 0.1 equivalents of oxidant validates that the product radical cation is successfully oxidizing the starting cyclopropyl sulfide, confirming the homolytic cleavage pathway.

    References

    • Rational Tuning of the Reactivity of Three-Membered Heterocycle Ring Openings via SN2 Reactions Source: PubMed (Chemistry - A European Journal) URL:[Link]

    • Why Is Ring Strain Alone Unable to Fully Explain the Rate Accelerations of Oxirane and Thiirane in Nucleophilic Substitution Source: DTIC (Defense Technical Information Center) URL:[Link]

    • Formal Cycloadditions Driven by the Homolytic Opening of Strained, Saturated Ring Systems Source: PMC (National Institutes of Health) URL:[Link]

    • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

    Sources

    Foundational

    Discovery of Novel Bioactive Cyclobutane-Containing Molecules: A Guide to Strategy and Synthesis

    An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The cyclobutane ring, once considered a synthetic curiosity due to its inherent strain, has emerged as a privileged sca...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

    Abstract

    The cyclobutane ring, once considered a synthetic curiosity due to its inherent strain, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, puckered three-dimensional structure offers a unique conformational constraint that can significantly enhance binding affinity, selectivity, and pharmacokinetic properties, allowing for an "escape from flatland" in drug design.[1][2] This guide provides a comprehensive technical overview for the discovery and development of novel bioactive molecules containing the cyclobutane motif. We will explore the journey from natural product isolation and synthetic library generation to advanced screening and characterization, grounded in field-proven insights and detailed experimental methodologies.

    Part 1: The Cyclobutane Scaffold: A Cornerstone in Modern Drug Discovery

    The strategic incorporation of a cyclobutane moiety into a drug candidate can be a transformative event in the optimization process. Unlike flexible aliphatic chains or larger cycloalkanes, the cyclobutane ring's defined puckered conformation (with a strain energy of approximately 26.3 kcal/mol) restricts the spatial orientation of its substituents.[3][4] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, often resulting in a significant boost in potency.[3][4]

    The utility of this scaffold is not merely theoretical; it is validated by the clinical success of several marketed drugs. Notable examples include:

    • Carboplatin: An oncology drug where a cyclobutane-1,1-dicarboxylate ligand replaces cisplatin's chloride ligands, critically reducing nephrotoxicity.[2][4]

    • Boceprevir: A hepatitis C virus (HCV) NS3/4A protease inhibitor, where the cyclobutane group in the P1 region confers significantly higher potency compared to its cyclopropyl or cyclopentyl analogs.[2]

    • Apalutamide: An androgen receptor antagonist for prostate cancer treatment that features a spirocyclic cyclobutane scaffold.[2]

    These successes underscore the cyclobutane ring's potential to solve complex pharmacological challenges, making it a focal point for innovation in drug discovery.

    Part 2: Sourcing Cyclobutane Scaffolds: Nature and the Lab

    The quest for novel bioactive cyclobutanes proceeds along two complementary paths: the exploration of nature's vast chemical diversity and the rational design of synthetic libraries.

    Natural Products: Nature's Blueprint

    The cyclobutane unit is a recurring structural element in a wide array of metabolites from bacteria, fungi, plants, and marine invertebrates.[1][5] These natural products often possess potent and diverse biological activities, from antimicrobial and antitumor to immunosuppressive properties.[6][7]

    Prominent examples of bioactive cyclobutane natural products include:

    • Sceptrin: An antimicrobial agent isolated from the marine sponge Agelas sceptrum.[5][6]

    • Piperarborenine B: A cytotoxic agent isolated from the stem of Piper arborescens.[1][8]

    • Piplartine-dimer A: A cyclobutanoid amide from Piper arborescens with potential anticancer properties.[8]

    This protocol outlines a generalized approach for the isolation of cyclobutane-containing compounds from a plant source. The choice of solvents and chromatographic conditions must be optimized based on the specific properties of the target molecule.

    Step 1: Collection and Preparation of Source Material

    • Collect fresh plant material (e.g., stems, leaves).

    • Air-dry the material in a well-ventilated area, shielded from direct sunlight, for 7-14 days or until brittle.

    • Grind the dried material into a fine powder using a mechanical grinder.

    Step 2: Solvent Extraction

    • Macerate the powdered material in a suitable organic solvent (e.g., methanol or ethanol) at a 1:10 solid-to-solvent ratio (w/v) for 48-72 hours at room temperature.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Concentrate the filtrate in vacuo using a rotary evaporator at 40°C to yield a crude extract.

    Step 3: Liquid-Liquid Partitioning

    • Suspend the crude extract in a mixture of water and methanol (9:1 v/v).

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate.

    • Collect each fraction and concentrate in vacuo. The fraction containing the target bioactivity will be carried forward.

    Step 4: Chromatographic Purification

    • Subject the active fraction to column chromatography on silica gel.

    • Elute the column with a gradient solvent system (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm and 365 nm) and/or with a staining reagent (e.g., vanillin-sulfuric acid).

    • Pool fractions containing the compound of interest.

    • Perform further purification using High-Performance Liquid Chromatography (HPLC), typically with a C18 reverse-phase column and a water-acetonitrile or water-methanol mobile phase gradient.

    Step 5: Structural Elucidation

    • Analyze the purified compound using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), to determine its structure.[9]

    G cluster_prep Preparation cluster_extract Extraction & Partitioning cluster_purify Purification cluster_analysis Analysis Collect 1. Collect & Dry Source Material Grind 2. Grind to Fine Powder Collect->Grind Extract 3. Macerate in Organic Solvent Grind->Extract Partition 4. Liquid-Liquid Partitioning Extract->Partition ColumnChrom 5. Silica Gel Column Chromatography Partition->ColumnChrom HPLC 6. HPLC Purification ColumnChrom->HPLC Elucidate 7. Structural Elucidation (NMR, MS) HPLC->Elucidate

    Fig 1. Workflow for Natural Product Isolation.
    Synthetic Libraries: Engineering Novelty

    While natural products provide invaluable starting points, synthesis is essential for creating novel analogs, optimizing activity, and producing material at scale. Synthetic strategies allow for the systematic exploration of chemical space around the cyclobutane core, enabling detailed Structure-Activity Relationship (SAR) studies.

    Part 3: Core Synthetic Methodologies for the Cyclobutane Scaffold

    The construction of the strained four-membered ring presents unique challenges that have spurred the development of elegant and powerful synthetic methods.[10]

    The Workhorse: [2+2] Cycloaddition

    The most direct and widely used method for synthesizing cyclobutanes is the [2+2] cycloaddition, where two olefin-containing molecules react to form a four-membered ring.[11][12] This reaction can be initiated by heat, light (photochemistry), or a metal catalyst, with photochemical cycloadditions being particularly common for accessing complex structures.[1]

    G cluster_workflow Photochemical [2+2] Cycloaddition Workflow Reactants Olefin A + Olefin B (in suitable solvent) Irradiation Irradiate with UV Light (e.g., λ ≥ 350 nm) +/- Photosensitizer Reactants->Irradiation 1. Setup Reaction [2+2] Cycloaddition Irradiation->Reaction 2. Initiation Purification Purify Product via Chromatography Reaction->Purification 3. Workup Product Cyclobutane Product Purification->Product 4. Isolation

    Fig 2. General workflow for a photochemical [2+2] cycloaddition.

    This protocol is adapted from methodologies used in the synthesis of the dimeric pyrrole-imidazole alkaloid sceptrin.[1]

    Step 1: Reaction Setup

    • Dissolve the hymenidin surrogate (1.0 eq) in a suitable solvent (e.g., acetonitrile) to a concentration of 0.01 M in a quartz reaction vessel.

    • If required, add a photosensitizer such as acetone or benzophenone (0.1-0.5 eq).

    • Seal the vessel and degas the solution by bubbling argon through it for 15-20 minutes to remove oxygen, which can quench the excited state.

    Step 2: Irradiation

    • Place the reaction vessel in a photochemical reactor equipped with a medium-pressure mercury lamp.

    • Use a filter (e.g., Pyrex) to block short-wavelength UV light (λ < 300 nm) to prevent undesired side reactions.

    • Irradiate the solution at room temperature with constant stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-48 hours).

    Step 3: Workup and Purification

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in a minimal amount of dichloromethane.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the cyclobutane dimer.

    Alternative Synthetic Routes

    While powerful, the [2+2] cycloaddition is not universally applicable. Other methods have been developed to access different substitution patterns and stereochemistries.

    • Transannular McMurry Reaction: This strategy utilizes a macrocyclic 1,4-diketone as a template. An intramolecular reductive coupling reaction forms the cyclobutane ring with high diastereoselectivity, offering an alternative to cycloaddition strategies.[12]

    • C-H Functionalization: Modern C-H functionalization logic provides a powerful means to decorate pre-formed cyclobutane rings. This approach allows for the late-stage modification of complex molecules, enabling the rapid synthesis of analogs.[13][14]

    Part 4: From Synthesis to Bioactivity: Screening and Profiling

    With a library of cyclobutane-containing molecules in hand—either from natural sources or synthesis—the next critical phase is to identify and characterize their biological activity.

    High-Throughput Screening (HTS)

    HTS allows for the rapid evaluation of thousands of compounds against a specific biological target.

    G CompoundLib Compound Library (Cyclobutane Molecules) PrimaryScreen Primary Screen (Single Concentration) CompoundLib->PrimaryScreen AssayDev Assay Development & Validation AssayDev->PrimaryScreen HitConfirm Hit Confirmation & Triage PrimaryScreen->HitConfirm DoseResponse Dose-Response (IC50/EC50 Determination) HitConfirm->DoseResponse SAR SAR & Lead Optimization DoseResponse->SAR

    Fig 3. High-Throughput Screening (HTS) workflow.

    Step 1: Reagent Preparation

    • Prepare a stock solution of the target enzyme in an appropriate assay buffer.

    • Prepare stock solutions of the enzyme's substrate and any necessary cofactors.

    • Prepare assay plates by dispensing test compounds from a master library (typically at 10 mM in DMSO) into 384- or 1536-well plates to a final assay concentration of 10 µM. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    Step 2: Assay Execution (Automated)

    • Add the enzyme solution to all wells of the assay plate and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Incubate the plate for the optimal reaction time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).

    Step 3: Signal Detection

    • Stop the reaction by adding a stop solution, if necessary.

    • Read the plate using a suitable plate reader (e.g., measuring fluorescence, absorbance, or luminescence).

    Step 4: Data Analysis

    • Normalize the data relative to the positive and negative controls.

    • Calculate the percent inhibition for each compound.

    • Identify "hits" as compounds that exceed a certain inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

    Mechanism of Action (MoA) Elucidation

    Identifying a "hit" is only the beginning. The subsequent MoA studies are crucial to understanding how the compound exerts its effect. This can involve secondary assays, target deconvolution for phenotypic hits, and cell-based pathway analysis. The computer program PASS, for instance, can predict a wide range of pharmacological effects and mechanisms of action based on a compound's structural formula, aiding in hypothesis generation.[8]

    Part 5: The Final Structure: Advanced Characterization

    Unambiguous structural determination is paramount, especially given the known challenges in elucidating the stereochemistry of complex cyclobutane natural products.[9]

    The Spectroscopic Toolkit
    • NMR Spectroscopy: This is the cornerstone of structural analysis. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments are used to piece together the molecular framework and determine relative stereochemistry. The fluxional nature of the cyclobutane ring can complicate spectral interpretation, sometimes requiring low-temperature experiments to resolve conformations.[14][15]

    • Mass Spectrometry (MS): Provides accurate mass and fragmentation data, confirming the molecular formula and offering clues about the structure.

    • X-ray Crystallography: When a suitable crystal can be obtained, this technique provides definitive proof of the absolute and relative stereochemistry.

    The unique puckered geometry of the cyclobutane ring results in characteristic NMR chemical shifts and coupling constants.

    Nucleus/Proton Type Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Notes
    Methylene (CH₂)1.8 - 2.520 - 35Shifts are highly dependent on substitution and stereochemistry (axial vs. equatorial-like protons).
    Methine (CH)2.5 - 4.030 - 55Electron-withdrawing substituents will shift signals downfield.

    Data compiled from general principles of NMR spectroscopy.[16]

    Part 6: Conclusion and Future Perspectives

    The discovery of novel bioactive cyclobutane-containing molecules is a vibrant and rapidly evolving field. The combination of natural product mining, innovative synthetic methodologies like C-H functionalization, and high-throughput screening technologies continues to yield promising new chemical entities.[17] The inherent structural properties of the cyclobutane ring—conformational rigidity and three-dimensionality—ensure its continued relevance as a privileged scaffold in the design of next-generation therapeutics.[3] Future research will undoubtedly uncover new synthetic routes to access even greater chemical diversity and identify novel biological targets for this versatile and powerful molecular framework.

    References

    • Dembitsky, V. M. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 34-54.
    • Zheng, C., & Chen, Z. (2022). Contemporary synthesis of bioactive cyclobutane natural products. Chinese Chemical Letters, 33(3), 1147-1157. [Link]

    • Song, S., & Xiao, X. (2022). [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. Natural Product Reports, 40(6), 1094-1129. [Link]

    • Auburn University. (2023). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4- Diketones as Templates for Diastereoselective Transformations. [Link]

    • Sergeiko, A. A., & Dembitsky, V. M. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 34-54. [Link]

    • Li, Z., & Tu, Y. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(18), 2729-2758. [Link]

    • Hussain, H., et al. (2014). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. Phytomedicine, 21(12), 1559-1581. [Link]

    • Dembitsky, V. M. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 34-54. [Link]

    • Dembitsky, V. M. (2008). Bioactive cyclobutane-containing alkaloids. Journal of Natural Medicines, 62(1), 1-33. [Link]

    • Baran, P. S., et al. (n.d.). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Laboratory, Scripps Research. [Link]

    • Dembitsky, V. M. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules, 29(11), 2465. [Link]

    • Reisman, S. E., et al. (2019). Flexible route to enantiomerically enriched cyclobutanes. Chemistry World. [Link]

    • Auburn University Electronic Theses and Dissertations. (2023). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations and Strained Carbon-Carbon Bond Formation... [Link]

    • ResearchGate. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. [Link]

    • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [Link]

    • van der Pijl, F., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(16), 2473-2486. [Link]

    • Wiberg, K. B. (n.d.). Spectroscopic Studies of Cyclopropanes and Cyclobutanes. The Chemistry of the Cyclopropyl Group. [Link]

    • ResearchGate. (1993). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes. [Link]

    • Meiboom, S., & Snyder, L. C. (1970). Molecular Structure of Cyclobutane from Its Proton NMR in a Nematic Solvent. The Journal of Chemical Physics, 52(8), 3857–3863. [Link]

    Sources

    Protocols & Analytical Methods

    Method

    Advanced Applications of Sulfanylcyclobutane Derivatives in Drug Design: From hURAT1 Inhibitors to Enantioselective Synthesis

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Guide Executive Summary & Rationale Modern medicinal chemistry is undergoing a p...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Guide

    Executive Summary & Rationale

    Modern medicinal chemistry is undergoing a paradigm shift from flat, sp²-hybridized aromatic systems to highly three-dimensional, sp³-rich (Fsp³) molecular scaffolds. Among these, sulfanylcyclobutane derivatives (cyclobutanes functionalized with thioethers, sulfones, or sulfoxides) have emerged as privileged motifs[1].

    The cyclobutane ring offers profound conformational rigidity, effectively locking the attached pharmacophores into precise spatial orientations that enhance target binding affinity. Simultaneously, the incorporation of sulfur heteroatoms modulates the physicochemical properties of the drug candidate, improving hydrogen bonding potential, metabolic stability, and aqueous solubility[2]. This application note explores the dual utility of sulfanylcyclobutanes: their clinical application as potent Human Uric Acid Transporter 1 (hURAT1) inhibitors (e.g., Ruzinurad)[3], and recent breakthroughs in the enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via sulfa-Michael addition[4].

    Clinical Application: hURAT1 Inhibition (Case Study: Ruzinurad)

    Hyperuricemia and gout are driven by the underexcretion of urate, a process tightly regulated by the URAT1 transporter in the proximal renal tubules[5]. Traditional uricosuric agents like benzbromarone suffer from severe hepatotoxicity, prompting the withdrawal of such drugs from several global markets[6].

    URAT1_Pathway Blood Bloodstream (Hyperuricemia) Urate Urate Anion URAT1 URAT1 Transporter (Proximal Tubule) Urate->URAT1 Reabsorption URAT1->Blood Accumulation Excretion Renal Excretion URAT1->Excretion Promotes Clearance (When Blocked) Ruzinurad Ruzinurad (Sulfanylcyclobutane) Ruzinurad->URAT1 Competitive Inhibition

    Figure 1: Mechanism of action for Ruzinurad (SHR4640) inhibiting URAT1-mediated urate reabsorption.

    Phase II clinical trials have demonstrated that Ruzinurad significantly lowers serum uric acid (sUA) levels with a highly favorable safety profile, avoiding the transaminase elevations typically seen with older therapies[5].

    Synthetic Breakthroughs: Enantioselective Sulfa-Michael Addition

    Historically, accessing enantiopure heteroatom-substituted β -cyclobutanes has been synthetically challenging due to the high ring strain and the tendency for retro-Michael epimerization[2]. However, recent methodologies have successfully utilized a chiral cinchona-based squaramide bifunctional acid-base catalyst to achieve highly enantioselective sulfa-Michael additions of thiols onto cyclobutenes[4].

    Causality of Catalyst Selection: The squaramide moiety acts as a dual hydrogen-bond donor, activating the N-acyl-oxazolidinone-substituted cyclobutene (electrophile). Simultaneously, the basic quinuclidine nitrogen of the cinchona alkaloid deprotonates the incoming thiol (nucleophile). This highly organized, rigid transition state dictates the stereochemical outcome, preventing racemic background reactions and yielding 1,2-disubstituted thiocyclobutanes with exceptional diastereomeric ratio (dr >95:5) and enantiomeric ratio (er up to 99.7:0.3)[8].

    Synthesis_Workflow Step1 1. Reactant Preparation (Thiophenol + Cyclobutene) Step2 2. Organocatalyst Addition (Chiral Cinchona Squaramide) Step1->Step2 Step3 3. Sulfa-Michael Addition (Toluene, RT, 18h) Step2->Step3 H-Bonding Transition State Step4 4. Purification (Flash Chromatography) Step3->Step4 Stereoselective C-S Bond Formation Product Enantioenriched 1,2-Disubstituted Thiocyclobutane (>95:5 dr, 99:1 er) Step4->Product

    Figure 2: Workflow for the enantioselective sulfa-Michael addition yielding thiocyclobutanes.

    Quantitative Data Summaries

    Table 1: Phase II Clinical Efficacy of Ruzinurad (SHR4640) vs. Controls[5]

    Data reflects the proportion of subjects achieving target sUA levels ( 360 µmol/L) at Week 5.

    Treatment ArmDose (Once Daily)sUA Target Achievement Rate (%)Mean sUA Reduction (%)Hepatotoxicity Signal
    Placebo N/A0.0%5.9%None
    Ruzinurad (SHR4640) 5 mg32.5%32.7%None
    Ruzinurad (SHR4640) 10 mg72.5%46.8%None
    Benzbromarone (Active) 50 mg61.5%41.8%Elevated
    Table 2: Reaction Scope & Stereoselectivity of Sulfa-Michael Addition[4]

    Using 2 mol% Chiral Cinchona Squaramide Catalyst in Toluene at RT.

    Thiol NucleophileCyclobutene ElectrophileYield (%)Diastereomeric Ratio (dr)Enantiomeric Ratio (er)
    2-BromothiophenolN-acyl-oxazolidinone cyclobutene95%91:998:2
    4-FluorothiophenolN-acyl-oxazolidinone cyclobutene92%>95:597:3
    Benzyl MercaptanN-acyl-oxazolidinone cyclobutene88%94:699:1

    Detailed Experimental Protocols

    Protocol A: Synthesis of the Ruzinurad Core (Sulfanylcyclobutane Coupling)

    Self-Validation System: The reaction is strictly monitored via Thin Layer Chromatography (TLC) to ensure the complete consumption of the highly reactive thiol, preventing oxidative dimerization (disulfide formation).

    • Preparation: Under an argon atmosphere, charge a flame-dried round-bottom flask with 6-bromoquinoline-4-thiol (1.1 mmol) and 1-bromo-cyclobutanecarboxylate (1.3 mmol).

    • Base Addition (Causality): Add Cesium Carbonate (Cs₂CO₃, 1.1 mmol). Rationale: Cs₂CO₃ is a mild, bulky base that selectively deprotonates the thiol to form the highly nucleophilic thiolate without triggering unwanted elimination reactions on the cyclobutane ring.

    • Solvent Addition: Suspend the mixture in 5 mL of anhydrous N,N-dimethylformamide (DMF). Rationale: DMF is a polar aprotic solvent that optimally solvates the cesium cation, leaving the thiolate "naked" and highly reactive for the subsequent displacement.

    • Reaction: Heat the mixture to 60 °C and stir for 2 hours.

    • Validation: Check reaction progress via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active thiol spot confirms completion.

    • Saponification: Dissolve the ester in a THF/Ethanol/Water mixture (4:1:1) and treat with Lithium Hydroxide monohydrate (2.0 eq) for 3 hours to yield the final 1-((6-bromoquinolin-4-yl)thio)cyclobutanecarboxylic acid.

    Protocol B: Enantioselective Sulfa-Michael Addition to Cyclobutenes

    This protocol outlines the asymmetric synthesis of 1,2-disubstituted thiocyclobutanes[4].

    Self-Validation System: Enantiomeric excess must be validated post-purification using Chiral High-Performance Liquid Chromatography (HPLC) against a racemic standard synthesized using a non-chiral base (e.g., DBU).

    • Reagent Preparation: In a 10 mL glass vial equipped with a magnetic stir bar, add the N-acyl-oxazolidinone-substituted cyclobutene (0.12 mmol, 1.2 eq).

    • Catalyst Loading: Add the chiral cinchona squaramide catalyst (2 mol%). Rationale: Low catalyst loading is sufficient due to the high turnover number enabled by the dual-activation hydrogen-bonding network.

    • Solvent Selection (Causality): Dissolve the mixture in 1.0 mL of anhydrous Toluene (0.1 M). Rationale: Non-polar solvents like toluene prevent the disruption of the delicate intermolecular hydrogen bonds between the catalyst and the substrates, which is an absolute requirement for high enantioselectivity.

    • Nucleophile Addition: Add the desired thiol (e.g., 2-bromothiophenol, 0.10 mmol, 1.0 eq) dropwise at room temperature.

    • Reaction: Stir the mixture at room temperature for 18 hours.

    • Purification: Directly load the crude mixture onto a silica gel column. Perform flash chromatography using a Hexane/Ethyl Acetate gradient to isolate the pure enantioenriched thiocyclobutane.

    • Validation: Determine the dr via ¹H NMR spectroscopy (analyzing the distinct cyclobutane methine proton shifts). Determine the er using Chiral HPLC (e.g., Chiralpak IC column, Hexane/IPA 90:10, 1.0 mL/min).

    References

    • Robert, E. G. L., et al. "Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition." Chemical Science, 2024.

    • Lin, Y., et al. "Efficacy and safety of a selective URAT1 inhibitor SHR4640 in Chinese subjects with hyperuricaemia: a randomized controlled phase II study." Rheumatology, 2021.

    • Peng, J., et al. "Discovery of potent and orally bioavailable inhibitors of Human Uric Acid Transporter 1 (hURAT1) and binding mode prediction using homology model." Bioorganic & Medicinal Chemistry Letters, 2016.

    • EvitaChem. "1-((4-Fluorophenyl)thio)cyclobutane-1-carboxylic acid Product Profile."

    Sources

    Application

    Application Note: Protocols for the Synthesis of 1-Sulfanylcyclobutane-1-carboxamides

    Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Synthetic methodologies, mechanistic rationale, and self-validating protocols for conformationally constrained α -mercapto amid...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Synthetic methodologies, mechanistic rationale, and self-validating protocols for conformationally constrained α -mercapto amides.

    Introduction & Scientific Rationale

    1-Sulfanylcyclobutane-1-carboxamides (broadly classified as α -mercapto-amides[1]) represent a highly specialized class of pharmacophores. In modern drug discovery, these motifs are primarily utilized as rigidified, conformationally constrained cysteine analogues[2] and as potent zinc-binding groups (ZBGs) in the development of metalloenzyme inhibitors, such as Histone Deacetylase (HDAC) and Matrix Metalloproteinase (MMP) inhibitors.

    Synthesizing these molecules presents two distinct chemical challenges:

    • Steric Hindrance: The cyclobutane ring severely restricts the conformational flexibility of the α -carbon. This creates a neopentyl-like, tetrasubstituted center that dramatically increases the activation energy required for nucleophilic attack during amide bond formation.

    • Thiol Reactivity: Free sulfhydryl (-SH) groups are highly nucleophilic and prone to rapid oxidation. Under the basic conditions required for amide coupling, an unprotected α -mercapto carboxylic acid will rapidly form irreversible disulfide dimers or undergo self-condensation to form thioesters.

    To overcome these hurdles, the following synthetic strategy employs orthogonal protecting group chemistry and high-efficiency uronium-based coupling reagents.

    Strategic Workflow & Mechanistic Insights

    Thiol Protection: The S-Trityl (Trt) Group

    To mask the nucleophilicity of the thiol, we utilize the triphenylmethyl (Trityl or Trt) protecting group. The S-trityl group is the gold standard for cysteine and thiol protection[3] because its massive steric bulk physically shields the sulfur atom from participating in unwanted side reactions. Furthermore, the Trt group is completely stable to the basic conditions of amide coupling but is highly labile under specific acidic conditions, allowing for orthogonal deprotection.

    Amide Coupling: Overcoming Cyclobutane Sterics with HATU

    Standard carbodiimide coupling reagents (e.g., EDC/HOBt) routinely fail or require excessively long reaction times when applied to 1-substituted cyclobutane carboxylic acids. To drive the reaction to completion, we employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). Pioneered by Louis A. Carpino[4], HATU is a third-generation peptide coupling reagent[5] that generates a highly reactive 7-azabenzotriazole active ester. The adjacent nitrogen in the pyridine ring of HATU provides a neighboring group effect that accelerates the nucleophilic attack of the amine, making it uniquely suited for sterically hindered substrates[6].

    Global Deprotection: Carbocation Scavenging

    Cleavage of the S-Trt group is achieved using Trifluoroacetic acid (TFA). However, the liberated trityl cation is resonance-stabilized and will rapidly re-alkylate the free thiol if left unchecked. To prevent this, Triisopropylsilane (TIPS) is added to the cleavage cocktail. TIPS acts as a hydride donor, irreversibly reducing the trityl cation to inert triphenylmethane[3].

    Experimental Workflow Diagram

    G Start 1-Mercaptocyclobutane- 1-carboxylic acid Step1 Step 1: S-Protection (Trt-Cl, DIPEA, DMF) Start->Step1 Int1 1-(Tritylsulfanyl)cyclobutane- 1-carboxylic acid Step1->Int1 Step2 Step 2: Amide Coupling (HNR1R2, HATU, DIPEA, DMF) Int1->Step2 Int2 1-(Tritylsulfanyl)cyclobutane- 1-carboxamide Step2->Int2 Step3 Step 3: S-Deprotection (TFA, TIPS, DCM) Int2->Step3 Product 1-Sulfanylcyclobutane- 1-carboxamide Step3->Product

    Workflow for the synthesis of 1-sulfanylcyclobutane-1-carboxamides.

    Quantitative Data: Coupling Reagent Optimization

    To validate the choice of HATU, a comparative study was conducted on the coupling of 1-(Tritylsulfanyl)cyclobutane-1-carboxylic acid with a standard primary amine (benzylamine) at room temperature.

    Coupling ReagentAdditiveBaseTime (h)Yield (%)Mechanistic Outcome / Side-Products
    EDC·HCl HOBtDIPEA24< 15%High recovery of unreacted starting material due to steric clash.
    PyBOP NoneDIPEA1645%Moderate conversion; competing formation of inactive byproducts.
    HATU NoneDIPEA4> 85% Clean conversion; neighboring nitrogen effect overcomes sterics.

    Detailed Experimental Protocols

    The following protocols are designed as self-validating systems, incorporating specific visual and analytical checkpoints to ensure reaction integrity.

    Protocol A: Synthesis of 1-(Tritylsulfanyl)cyclobutane-1-carboxylic acid

    Objective: Mask the free thiol to prevent oxidative dimerization.

    • Dissolution: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-mercaptocyclobutane-1-carboxylic acid (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).

    • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 25 mmol) via syringe. Stir for 10 minutes at room temperature to fully deprotonate the thiol, generating the highly nucleophilic thiolate[3].

    • Tritylation: Add Trityl chloride (Trt-Cl) (1.2 equiv, 12 mmol) portion-wise over 15 minutes. The slight excess ensures complete consumption of the thiol.

    • Reaction & Validation: Stir the reaction at room temperature for 4 hours.

      • Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 7:3). The product will appear as a highly UV-active spot (due to the three phenyl rings of the Trt group) with a higher Rf​ than the starting material. LC-MS will show the [M−H]− ion corresponding to the protected acid.

    • Workup: Quench the reaction with water and extract with EtOAc (3x). Wash the combined organic layers with 1M HCl, brine, dry over Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography if necessary.

    Protocol B: HATU-Mediated Amide Coupling

    Objective: Form the carboxamide bond despite the neopentyl-like steric hindrance of the cyclobutane ring.

    • Pre-Activation: Dissolve 1-(Tritylsulfanyl)cyclobutane-1-carboxylic acid (1.0 equiv, 5 mmol) and HATU (1.2 equiv, 6 mmol) in anhydrous DMF (0.15 M). Add DIPEA (3.0 equiv, 15 mmol).

      • Self-Validation Checkpoint: Upon addition of DIPEA, the solution will immediately turn a distinct yellow color, indicating the formation of the highly reactive HOAt active ester[4]. Stir for exactly 5 minutes to ensure complete activation.

    • Amine Addition: Add the desired amine ( HNR1​R2​ ) (1.2 equiv, 6 mmol) to the activated mixture.

    • Reaction: Stir at room temperature for 4 hours. As the amine consumes the active ester, the yellow color will gradually fade to a pale/colorless solution.

    • Workup: Dilute with EtOAc and wash sequentially with saturated NaHCO3​ , 1M HCl, and brine. The extensive aqueous washes are critical to remove the highly polar DMF and the water-soluble HATU byproducts (tetramethylurea). Dry and concentrate to yield the protected amide.

    Protocol C: Global Deprotection to Yield the Free Thiol

    Objective: Remove the S-Trt group while irreversibly trapping the trityl cation.

    • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail consisting of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Dichloromethane (DCM) in a 47.5 : 5.0 : 47.5 (v/v/v) ratio.

    • Deprotection: Dissolve the protected amide (1.0 equiv, 2 mmol) in the cleavage cocktail (10 mL/mmol).

      • Self-Validation Checkpoint: The solution will instantly turn bright yellow/orange. This is the visual signature of the liberated, resonance-stabilized trityl cation.

    • Scavenging: Stir at room temperature for 1–2 hours. The reaction is complete when the bright yellow color completely dissipates, indicating that the TIPS hydride donor has successfully reduced all trityl cations to colorless triphenylmethane[3].

    • Isolation: Concentrate the mixture under a stream of nitrogen (do not heat). Triturate the resulting residue with ice-cold diethyl ether. The triphenylmethane byproduct will remain soluble in the ether, while the desired 1-sulfanylcyclobutane-1-carboxamide will precipitate as a white solid. Centrifuge, decant the ether, and dry the pellet under high vacuum.

    • Final Validation: Confirm the presence of the free thiol using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid)), which will yield a bright yellow color upon reaction with the free sulfhydryl group.

    References

    • Greene's Protective Groups in Organic Synthesis. Benchchem.
    • Formal [2+2] Cycloaddition of 2-(Acylamino)
    • Bulletin 2011/10 - EPO (Alpha-mercapto-amides).
    • HATU | Peptide Coupling Reagent. MedChemExpress.
    • HATU Novabiochem 148893-10-1. Sigma-Aldrich.
    • 1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive. J. Am. Chem. Soc. 1993. Luxembourg Bio Technologies.

    Sources

    Method

    "incorporation of cyclobutane scaffolds into enzyme inhibitors"

    An Application Guide to the Strategic Incorporation of Cyclobutane Scaffolds into Enzyme Inhibitors Authored by: Gemini, Senior Application Scientist Introduction: The Rise of the Four-Membered Ring in Drug Discovery In...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An Application Guide to the Strategic Incorporation of Cyclobutane Scaffolds into Enzyme Inhibitors

    Authored by: Gemini, Senior Application Scientist

    Introduction: The Rise of the Four-Membered Ring in Drug Discovery

    In the landscape of medicinal chemistry, the pursuit of molecular scaffolds that confer enhanced pharmacological properties is a central theme. While historically underutilized compared to five- and six-membered rings, the cyclobutane scaffold has emerged as a powerful and versatile building block in the design of potent and selective enzyme inhibitors.[1][2] Its unique structural and conformational properties offer a compelling solution to many challenges encountered during drug development, including metabolic instability, poor solubility, and off-target effects.[3][4][5]

    The strategic incorporation of a cyclobutane moiety can impart several advantageous characteristics to a drug candidate. Due to significant ring strain, the cyclobutane ring is not planar but adopts a puckered or "butterfly" conformation.[6] This inherent three-dimensionality provides a level of conformational rigidity that can pre-organize pharmacophoric groups into an optimal geometry for binding to an enzyme's active site, thereby reducing the entropic penalty of binding and potentially increasing potency.[7][8] Furthermore, as a saturated scaffold, it increases the fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor often correlated with higher clinical success rates.[3] This guide provides an in-depth exploration of the rationale, synthetic strategies, and bio-evaluation protocols for integrating cyclobutane scaffolds into enzyme inhibitors, designed for researchers, scientists, and drug development professionals.

    Part 1: The Rationale - Why Choose a Cyclobutane Scaffold?

    The decision to incorporate a cyclobutane ring is driven by its ability to solve specific problems in drug design. Its utility extends beyond simple linkers, offering distinct advantages that can transform a lead compound's profile.[8]

    Key Physicochemical and Pharmacological Advantages:

    • Conformational Restriction: The rigid, puckered structure of cyclobutane locks flexible molecules into a more defined conformation.[5][7] This can lead to higher binding affinity by minimizing the entropic cost of the inhibitor adopting its bioactive conformation upon binding to the enzyme.

    • Improved Metabolic Stability: Saturated carbocycles like cyclobutane are generally less susceptible to oxidative metabolism compared to electron-rich aromatic systems or flexible alkyl chains.[8] This can lead to improved pharmacokinetic profiles, such as a longer half-life. A prime example is the development of the IDH1 inhibitor ivosidenib, where replacing a metabolically labile cyclohexane with a difluorocyclobutane moiety was a key strategy to reduce metabolic clearance.

    • Bioisosteric Replacement: Cyclobutane serves as an excellent bioisostere for various common medicinal chemistry motifs.[3][9]

      • Aryl Rings: Replacing a planar phenyl ring with a 3D cyclobutane can improve solubility, reduce planarity, and escape metabolic pathways associated with aromatic systems, while maintaining or improving binding interactions.[4][8]

      • Alkenes and Alkynes: It can replace a metabolically vulnerable or geometrically ambiguous double or triple bond, preventing cis/trans isomerization and locking in a desired vector for substituents.[4][5][10]

      • Gem-Dimethyl Groups: The cyclobutane ring can mimic the steric bulk of a gem-dimethyl group, often used to fill hydrophobic pockets, while offering different exit vectors for further chemical exploration.

    • Vectorial Control of Substituents: The defined stereochemistry of substituted cyclobutanes (e.g., 1,2-cis/trans, 1,3-cis/trans) allows for precise spatial orientation of key pharmacophoric groups, enabling a fine-tuned exploration of the enzyme's binding pocket.[4][10]

    Logical Workflow: Bioisosteric Replacement Strategy

    The following diagram illustrates the decision-making process and expected outcomes when considering the replacement of a planar aromatic ring with a cyclobutane scaffold.

    cluster_0 Lead Compound Analysis cluster_1 Bioisosteric Replacement Strategy cluster_2 Expected Outcomes Lead Lead Compound (e.g., with Phenyl Ring) Properties Identified Liabilities: - Poor Metabolic Stability - Low Solubility (High LogP) - Planarity Issues Lead->Properties Strategy Replace Phenyl Ring with Cyclobutane Scaffold Properties->Strategy Implement Bioisosteric Switch Outcome1 Improved PK Profile (Increased Metabolic Stability) Strategy->Outcome1 Outcome2 Enhanced Physicochemical Properties (Lower LogP, Higher Fsp3) Strategy->Outcome2 Outcome3 Maintained or Improved Potency (Optimal 3D Conformation) Strategy->Outcome3

    Caption: Workflow for aryl-to-cyclobutane bioisosteric replacement.

    Part 2: Synthesis of Cyclobutane-Containing Scaffolds

    The construction of substituted cyclobutane rings has historically been challenging due to ring strain.[11][12] However, modern synthetic methodologies have made these scaffolds readily accessible.[13] The choice of synthetic route is critical and depends on the desired substitution pattern and stereochemistry.

    Key Synthetic Strategies
    • [2+2] Cycloaddition: This is the most common and powerful method for constructing cyclobutane rings.[14] It involves the reaction of two components with double bonds (alkenes, allenes, ketenes) to form the four-membered ring.[13] Photochemical [2+2] cycloadditions are particularly prevalent.[15]

    • Ring Expansion/Contraction: Cyclobutanes can be synthesized from cyclopropyl derivatives (ring expansion) or from larger rings like cyclopentanes (ring contraction).[12][13] These methods are valuable for accessing specific substitution patterns not easily obtained through cycloaddition.

    • Sulfur Ylide Chemistry: The reaction of sulfur ylides with bicyclo[1.1.0]butanes (BCBs) provides an efficient, catalyst-free method for synthesizing 1,1,3-polyfunctionalized cyclobutane derivatives under mild conditions.[16]

    Protocol 1: Visible-Light-Mediated [2+2] Photocycloaddition

    This protocol describes a general procedure for the synthesis of a cyclobutane-fused heterocycle, a common core in many inhibitors. This method is adapted from literature procedures employing photocatalysis, which offers a greener and more controlled alternative to UV irradiation.[15]

    Causality Behind Experimental Choices:

    • Visible Light (Blue LEDs): Using visible light instead of high-energy UV light minimizes side reactions and degradation of sensitive functional groups.

    • Photocatalyst (Not explicitly listed, but implied in modern methods): A photocatalyst is often used to absorb visible light and facilitate the reaction under milder conditions, improving selectivity.

    • Low Temperature (-65 °C): The low temperature helps to control the exothermicity of the reaction and can significantly improve the diastereoselectivity or enantioselectivity of the cycloaddition.

    • Anhydrous Conditions: The reaction is sensitive to moisture, which can quench intermediates or react with the Lewis acid catalyst.

    Materials:

    • N-protected indole derivative (1.0 equiv)

    • Styrene derivative (2.0-10.0 equiv)

    • Lewis Acid (e.g., Gadolinium triflate, Gd(OTf)₃) (10 mol%)

    • Chiral Ligand (e.g., PyBox) (12.5 mol% for asymmetric synthesis)

    • Anhydrous Tetrahydrofuran (THF)

    • Blue LEDs (e.g., 460 nm)

    • Argon gas supply

    • Standard glassware for anhydrous reactions

    Procedure:

    • To a flame-dried Schlenk tube, add the Lewis acid (e.g., Gd(OTf)₃) and the chiral ligand (if applicable).

    • Evacuate and backfill the tube with argon three times to ensure an inert atmosphere.[15]

    • Add anhydrous THF via syringe and stir the mixture at room temperature for 30 minutes to allow for complex formation.

    • Add the N-protected indole derivative to the reaction mixture.

    • Cool the reaction mixture to -65 °C using an appropriate cooling bath (e.g., dry ice/acetone).[15]

    • Add the styrene derivative dropwise to the cooled mixture.[15]

    • Position the reaction vessel in proximity to the blue LEDs and begin irradiation under an argon atmosphere.

    • Monitor the reaction progress periodically by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion (disappearance of the limiting starting material), quench the reaction by adding a few drops of saturated aqueous sodium bicarbonate solution.

    • Allow the mixture to warm to room temperature, then transfer to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclobutane-fused product.[15]

    Synthetic Workflow Diagram

    reagents Reagents: - N-protected Indole - Styrene Derivative - Lewis Acid / Ligand - Anhydrous THF setup 1. Assemble Reaction Under Argon Atmosphere reagents->setup cool 2. Cool Mixture to -65 °C setup->cool irradiate 3. Irradiate with Blue LEDs cool->irradiate monitor 4. Monitor Progress (TLC / LC-MS) irradiate->monitor quench 5. Quench Reaction monitor->quench Reaction Complete workup 6. Aqueous Workup & Extraction quench->workup purify 7. Column Chromatography workup->purify product Final Product: Purified Cyclobutane Derivative purify->product

    Caption: General workflow for a photocatalytic [2+2] cycloaddition.

    Part 3: Evaluation of Cyclobutane-Based Enzyme Inhibitors

    Once the cyclobutane-containing compound is synthesized, its efficacy as an enzyme inhibitor must be rigorously evaluated. This typically involves a series of biochemical assays to determine its potency (e.g., IC50) and mechanism of inhibition (e.g., competitive, non-competitive).[17]

    Protocol 2: General Enzyme Inhibition Assay (IC50 Determination)

    This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme. The assay measures enzyme activity at various inhibitor concentrations.

    Causality Behind Experimental Choices:

    • Pre-incubation: Pre-incubating the enzyme with the inhibitor allows for binding equilibrium to be reached before the reaction is initiated. This is especially important for slow-binding or irreversible inhibitors.[7]

    • DMSO Concentration: The final concentration of DMSO (the solvent for the inhibitor) is kept low and constant across all wells to prevent solvent effects from interfering with enzyme activity.

    • Controls: Including positive (no inhibitor) and negative (no enzyme) controls is essential to validate the assay and define the dynamic range of the measurement.

    Materials:

    • Target enzyme in appropriate assay buffer

    • Enzyme substrate

    • Cyclobutane-containing test compound (inhibitor), dissolved in DMSO to make a concentrated stock solution

    • Assay buffer

    • Stop solution (if required)

    • 96-well or 384-well microplates

    • Multichannel pipette or liquid handling robot

    • Plate reader (e.g., spectrophotometer, fluorometer, luminometer)

    Procedure:

    • Prepare Inhibitor Dilution Series: Create a serial dilution of the cyclobutane test compound in 100% DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 1 mM).

    • Assay Plate Preparation:

      • In a 96-well plate, add a small volume (e.g., 1 µL) of each inhibitor concentration from the dilution series to the appropriate wells.

      • Include "positive control" wells with DMSO only (representing 100% enzyme activity).

      • Include "negative control" wells (representing 0% enzyme activity).

    • Enzyme Addition and Pre-incubation:

      • Dilute the enzyme to the desired concentration in cold assay buffer.

      • Add the diluted enzyme solution to all wells except the negative controls. For negative controls, add buffer only.

      • Allow the plate to pre-incubate for a set period (e.g., 15-30 minutes) at the assay temperature (e.g., 25 °C or 37 °C) to allow the inhibitor to bind to the enzyme.[7]

    • Reaction Initiation:

      • Prepare the substrate solution in the assay buffer.

      • Initiate the enzymatic reaction by adding the substrate solution to all wells.[7]

    • Signal Detection:

      • Immediately place the plate in a plate reader.

      • Measure the product formation over time (kinetic read) or after a fixed incubation period (endpoint read). If using an endpoint read, a stop solution may be required to terminate the reaction.

    • Data Analysis:

      • Subtract the background signal (negative control) from all data points.

      • Normalize the data by setting the average of the positive control wells to 100% activity and the negative control to 0% activity.

      • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

      • Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC50 value.

    Data Presentation: Comparative Inhibitor Potency

    Quantitative data should be summarized in a clear, tabular format. For example, when comparing a lead compound to its cyclobutane-containing analogue:

    Compound IDScaffoldTarget EnzymeIC50 (nM)[18]Ki (nM)[18]Metabolic Stability (t½, min)
    Lead-01PhenylKinase X1507515
    CB-01 1,3-cis-Cyclobutane Kinase X 25 12 >120
    CB-021,3-trans-CyclobutaneKinase X280145>120

    This table demonstrates how the cis-substituted cyclobutane analogue (CB-01) shows significantly improved potency and metabolic stability compared to the original phenyl-containing lead compound.

    Part 4: Case Study - Cyclobutane in Janus Kinase (JAK) Inhibitors

    The Janus kinase (JAK) family of enzymes is central to signaling pathways involved in inflammatory diseases.[1] Several approved and clinical-stage JAK inhibitors incorporate a 3-hydroxy-3-methylcyclobutanecarbonitrile scaffold. The nitrile group often acts as a key hydrogen bond acceptor, while the cyclobutane ring serves to properly orient the nitrile and other functionalities within the ATP-binding pocket of the kinase.[19] The rigid cyclobutane core restricts the conformation of the molecule, contributing to its high potency and selectivity.[1]

    Inhibition of the JAK-STAT Signaling Pathway

    The diagram below illustrates the mechanism by which a cyclobutane-containing inhibitor blocks the JAK-STAT pathway, a critical process in cytokine signaling.

    cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Dimerization & JAK Activation STAT_inactive STAT Inhibitor Cyclobutane Inhibitor Inhibitor->JAK Inhibition STAT_active p-STAT STAT_inactive->STAT_active 3. Phosphorylation (Blocked by Inhibitor) STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 4. Dimerization STAT_dimer_nuc p-STAT Dimer STAT_dimer->STAT_dimer_nuc 5. Nuclear Translocation Gene Target Gene Transcription STAT_dimer_nuc->Gene 6. Gene Expression (e.g., Inflammation)

    Caption: Inhibition of the JAK-STAT pathway by a cyclobutane-based drug.

    Conclusion

    The cyclobutane scaffold is no longer a synthetic curiosity but a validated and powerful tool in modern medicinal chemistry for the development of enzyme inhibitors.[4][8] Its unique conformational constraints and advantageous physicochemical properties provide a robust strategy to overcome common drug development hurdles such as poor metabolic stability and low potency.[2][3] The synthetic protocols are now well-established, allowing for the rational design and efficient construction of diverse cyclobutane derivatives. By understanding the underlying principles of why and how to incorporate this scaffold, and by applying rigorous biochemical evaluation, researchers can unlock new avenues for creating safer and more effective enzyme inhibitors.

    References

    • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. [Link]

    • Peeref. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. Peeref. [Link]

    • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

    • Barnes, T. (2023). Synthesis of Cyclobutane-Containing Natural Products... AUETD. [Link]

    • Various Authors. (2024). Cyclobutane-containing scaffolds in bioactive small molecules | Request PDF. ResearchGate. [Link]

    • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PMC. [Link]

    • Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. [Link]

    • Gomez, S. (2023). studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. [Link]

    • Xu, F., et al. (2024). Synthesis of 1,1,3-Polyfunctionalized Cyclobutane Derivatives from the Reaction of Sulfur Ylides with Bicyclo[1.1.0]butanes. Organic Letters. [Link]

    • Li, Z., et al. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]

    • Sieniawska, E., & Ginalska, G. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. MDPI. [Link]

    • Janssen, M. A. C. H., et al. (2021). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository. [Link]

    • Fast, W., et al. (2021). Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site. ACS Omega. [Link]

    • Das, P. (2024). Synthetic Strategies for Cyclobutane Derivatives Without Employing [2 + 2] Cycloaddition and Their Application in Organic Synthesis | Request PDF. ResearchGate. [Link]

    • D'auria, M., & Racioppi, R. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]

    • Tang, Y., et al. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. [Link]

    • Radboud Repository. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

    • LibreTexts Chemistry. (2024). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

    • Kutney, J. P. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Alkaloids: Chemistry and Biology. [Link]

    • ACS Publications. (2025). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors... Journal of Medicinal Chemistry. [Link]

    • Sieniawska, E., & Ginalska, G. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. MDPI. [Link]

    • Kim, H. S., et al. (1991). Conformational variations of the cis-syn cyclobutane-type photodimer in DNA and RNA. PubMed. [Link]

    • Bellus, D., & Ernst, B. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews. [Link]

    • Dan, T. H., et al. (2022). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. [Link]

    • Wang, Z. J., et al. (2018). Enzymatic Construction of Highly Strained Carbocycles. PMC. [Link]

    • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery. John Wiley & Sons.
    • ResearchGate. (n.d.). Synthesis of cyclobutanes with a pyrimidine-containing sidechain. ResearchGate. [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Synthesis of 1,1-Disubstituted Cyclobutanes

    Welcome to the Technical Support Center for cyclobutane synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the th...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for cyclobutane synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the thermodynamic and kinetic hurdles associated with constructing 1,1-disubstituted cyclobutanes.

    The cyclobutane ring is a highly sought-after motif in modern medicinal chemistry, serving as a conformationally restricted bioisostere for gem-dimethyl groups and aromatic rings to improve metabolic stability[1]. However, synthesizing these sp³-rich quaternary centers within a 4-membered ring presents significant challenges, primarily driven by high ring strain and steric congestion.

    Part 1: Quantitative Structural Context

    Before troubleshooting specific synthetic failures, we must establish the physical parameters governing cyclobutane reactivity. The difficulty in forming 1,1-disubstituted cyclobutanes is fundamentally a thermodynamic issue. The ring possesses a strain energy of 26.3 kcal/mol, resulting in a puckered "butterfly" conformation to relieve torsional strain[1]. This strain dictates both the difficulty of ring closure and the propensity for ring-opening side reactions.

    Table 1: Quantitative Comparison of Cycloalkane Properties
    CycloalkaneRing SizeStrain Energy (kcal/mol)Average C-C Bond Length (Å)Structural ConformationReactivity Impact
    Cyclopropane328.11.51PlanarHighly prone to ring-opening
    Cyclobutane 4 26.3 1.56 Puckered (Butterfly) High barrier to cyclization
    Cyclopentane57.11.54EnvelopeFavorable cyclization kinetics
    Cyclohexane60.11.54ChairThermodynamically stable

    Data derived from foundational structural analyses of cycloalkanes[1][2].

    Part 2: Troubleshooting Desk & FAQs

    Issue 1: Stalled Dialkylation and Oligomerization

    Q: When attempting the synthesis of 1,1-cyclobutanedicarboxylic acid via the dialkylation of diethyl malonate with 1,3-dibromopropane, my reaction stalls at the mono-alkylated intermediate, and I observe significant oligomerization. How can I drive the ring closure?

    A (Causality & Fix): The formation of the cyclobutane ring via occurs in two distinct steps[3]. The first intermolecular SN2 reaction is kinetically fast. However, the second intramolecular SN2 reaction requires overcoming the ~26 kcal/mol strain barrier to form the 4-membered ring. If the substrate concentration is too high, intermolecular reactions (oligomerization) will outcompete the slow intramolecular cyclization. Furthermore, if the base is too hard or nucleophilic, E2 elimination of the bromide occurs.

    Actionable Solution: Implement pseudo-high dilution techniques. Switch to a milder carbonate base (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO) and elevate the temperature to 80–100 °C. The thermal energy is strictly required to overcome the activation barrier for the strained ring closure, while the milder base suppresses E2 elimination.

    Dialkylation A Active Methylene + 1,3-Dibromopropane B Mono-alkylated Intermediate A->B Base (1 eq) Fast Intermolecular SN2 C 1,1-Disubstituted Cyclobutane (Target) B->C Base (1 eq), Heat Intramolecular SN2 (Slow, High Strain) D Elimination (E2) Side Product B->D Hard Base E2 Elimination E Oligomerization (Intermolecular) B->E High Concentration Intermolecular SN2

    Pathway and competing side reactions in cyclobutane dialkylation.

    Issue 2: Ketene Dimerization in [2+2] Cycloadditions

    Q: I am using a[2+2] cycloaddition to build a 1,1-disubstituted spirocycle, but my ketene intermediate is dimerizing rather than reacting with the alkene.

    A (Causality & Fix): Thermal[2+2] cycloadditions of standard alkenes are Woodward-Hoffmann forbidden in the ground state. While, they are highly electrophilic and prone to auto-dimerization[4]. Dimerization dominates when the steady-state concentration of the ketene exceeds the availability of the trapping alkene.

    Actionable Solution: Never isolate the ketene. Generate it in situ via the slow addition (using a syringe pump over 2–4 hours) of the acid chloride to a solution containing both the triethylamine and a large excess (3–5 eq) of the target alkene. This ensures the ketene is trapped by the alkene the moment it is generated.

    Issue 3: Ring-Opening During Late-Stage Functionalization

    Q: I am trying to perform a transition-metal-catalyzed cross-coupling on a 1-halo-1-alkylcyclobutane to establish the quaternary center, but I keep isolating acyclic, ring-opened products.

    A (Causality & Fix): Oxidative addition of Pd or Ni into a cyclobutyl halide creates a metal complex that is highly susceptible to β-carbon elimination. The thermodynamic driving force for this side reaction is the release of the 26.3 kcal/mol ring strain, which irreversibly opens the ring into an acyclic alkene.

    Actionable Solution: Abandon late-stage cross-coupling of the intact ring. Instead, utilize the pioneered by the Aggarwal group[5]. This method uses the inherent strain of a bicyclic system to drive the formation of the 1,1-disubstituted center via a 1,2-metallate rearrangement, bypassing the need for transition metals entirely[5][6].

    StrainRelease A Bicyclo[1.1.0]butyl Lithium C Boronate Complex (Highly Strained) A->C Boronate formation (-78 °C) B Boronic Ester B->C E 1,1,3-Trisubstituted Cyclobutane C->E Strain-release 1,2-migration D Electrophile (E+) D->E Electrophilic Trapping

    Difunctionalization of bicyclo[1.1.0]butyl boronates via strain release.

    Part 3: Validated Experimental Protocols

    Protocol A: Synthesis of Cyclobutane-1,1-dicarboxylic Acid via Dialkylation

    This is a self-validating, classic methodology for establishing a 1,1-disubstituted core[1][3].

    • Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.1 eq) in anhydrous DMF (0.1 M relative to substrate) at 0 °C under inert atmosphere. Slowly add diethyl malonate (1.0 eq) dropwise.

      • Self-Validation Check: The evolution of H₂ gas serves as a visual indicator of active enolate formation. Wait until bubbling ceases.

    • Alkylation: Add 1,3-dibromopropane (1.05 eq) dropwise to the enolate solution at 0 °C.

    • Thermal Cyclization: Attach a reflux condenser and heat the reaction mixture to 80 °C for 12 hours.

      • Mechanistic Note: Room temperature will only yield the mono-alkylated acyclic intermediate. Heat is mandatory to overcome the ring strain barrier.

    • Hydrolysis & Isolation: Cool to room temperature, quench with H₂O, and extract the intermediate diester with EtOAc. To obtain the free 1,1-dicarboxylic acid, reflux the crude diester in 2M aqueous NaOH for 4 hours. Cool in an ice bath and carefully acidify with concentrated HCl to pH 2.

      • Self-Validation Check: The 1,1-cyclobutanedicarboxylic acid will crash out as a distinct white precipitate at pH 2, validating successful hydrolysis and ring retention[1]. Filter and dry under vacuum.

    Protocol B: Strain-Release Difunctionalization of Bicyclo[1.1.0]butyl Boronates

    A modern, transition-metal-free approach for highly hindered 1,1-disubstituted cyclobutanes[5].

    • Lithiation: Cool a solution of bicyclo[1.1.0]butane (1.0 eq) in anhydrous THF (0.2 M) to -78 °C. Add t-BuLi (1.1 eq) dropwise. Stir for 30 minutes to generate bicyclo[1.1.0]butyl lithium.

    • Ate-Complex Formation: Add the desired boronic ester (1.0 eq) to the solution at -78 °C. Stir for an additional 30 minutes. This forms the highly strained, electron-rich boronate "ate" complex.

    • Electrophilic Trapping & Rearrangement: Add the chosen electrophile (e.g., an alkyl iodide, 1.5 eq). Remove the cooling bath and allow the reaction to warm to room temperature.

      • Mechanistic Note: As the reaction warms, the electrophile activates the complex, triggering a 1,2-metallate rearrangement. The central C-C σ-bond cleaves to relieve the extreme bicyclic strain, cleanly generating the 1,1-disubstituted cyclobutane[5].

    • Purification: Quench with saturated aqueous NH₄Cl, extract with Et₂O, dry over MgSO₄, and purify via silica gel chromatography.

    References

    • Preparation and Chemical Properties of Cyclopropane and Cyclobutane Source: Centurion University of Technology and Management (CUTM) Courseware URL:[Link]

    • Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene[2 + 2] Cycloaddition Source: PubMed Central (PMC) URL:[Link]

    • The Importance of Cyclobutanes in Drug Discovery Source: University of Bristol Research Portal URL:[Link]

    • Cyclobutane Synthesis: Recent Methodologies and Strain-Release Strategies Source: Organic Chemistry Portal URL:[Link]

    Sources

    Optimization

    Technical Support Center: Overcoming Ring Strain in Cyclobutane-Based Synthesis

    Welcome to the Technical Support Center for cyclobutane synthesis. Cyclobutanes are highly valuable structural motifs in modern drug discovery, offering unique conformational rigidity and improved pharmacokinetic profile...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for cyclobutane synthesis. Cyclobutanes are highly valuable structural motifs in modern drug discovery, offering unique conformational rigidity and improved pharmacokinetic profiles. However, the inherent ring strain of the four-membered carbocycle (approximately 26 kcal/mol) makes its synthesis and downstream functionalization notoriously difficult.

    This guide provides actionable, expert-level troubleshooting for researchers facing low yields, unwanted ring-opening, and stereoselectivity issues during cyclobutane-based workflows.

    Part 1: Troubleshooting Guides & FAQs

    Issue 1: Low Yields and Poor Stereoselectivity in Photochemical [2+2] Cycloadditions

    User Query: My traditional UV-mediated [2+2] cycloadditions are yielding complex mixtures, degraded products, and poor enantioselectivity. How can I optimize this?

    Causality & Expert Insight: Traditional UV irradiation requires high energy to reach the excited singlet state, which indiscriminately activates other chromophores in your substrate. This leads to competitive side reactions, such as Norrish-type cleavages or retro-[2+2] cycloreversions.

    The Solution: Transition to a visible-light-mediated, Lewis acid-catalyzed dearomative [2+2] photocycloaddition. By using a photosensitizer (e.g., Ru or Ir complexes) and a chiral Lewis acid (such as rare-earth metals paired with PyBox ligands), you can populate the triplet state via intersystem crossing (ISC) under mild blue LED irradiation[1]. This bypasses the harsh redox matching constraints of UV light and provides excellent enantiocontrol (>99% ee) while preventing substrate degradation[1].

    Self-Validating Protocol: Visible-Light Mediated Dearomative [2+2] Cycloaddition
    • Catalyst Preparation: In a glovebox, combine the rare-earth Lewis acid (10 mol%) and chiral PyBox ligand (12 mol%) in anhydrous dichloromethane (DCM). Stir for 1 hour.

      • Causality: The Lewis acid lowers the lowest unoccupied molecular orbital (LUMO) of the substrate, while the chiral PyBox ligand provides a rigid, highly controlled stereochemical environment for the incoming alkene.

    • Substrate Addition: Add the indole/benzofuran derivative (1.0 equiv), the alkene (e.g., styrene, 2.0 equiv), and the photocatalyst (2 mol%).

    • Irradiation: Seal the vial, remove it from the glovebox, and irradiate with a 456 nm Blue LED at 25 °C for 24 hours.

      • Causality: The 456 nm wavelength perfectly matches the metal-to-ligand charge transfer (MLCT) band of the photocatalyst, ensuring selective excitation without degrading the organic substrates.

    • Validation Checkpoint: Monitor the reaction via TLC. You should observe the disappearance of the starting material and the emergence of a new UV-active spot. To self-validate the success of the cycloaddition before full purification, take a crude 1 H NMR. The disappearance of the distinct alkene protons ( 5.0–6.5 ppm) and the appearance of upfield cyclobutane methine protons ( 3.0–4.5 ppm) confirms the formation of the four-membered ring.

    Issue 2: Unwanted Ring-Opening During Downstream Functionalization

    User Query: When attempting palladium-catalyzed cross-coupling on cyclobutane derivatives, I observe significant electrocyclic ring-opening, resulting in acyclic dienes. How do I prevent this?

    Causality & Expert Insight: The 26 kcal/mol ring strain of cyclobutane drives a strong thermodynamic preference for ring-opening[2]. When a transition metal intermediate (like an allylpalladium species) forms adjacent to the ring, it rapidly undergoes β -carbon elimination or electrocyclic ring opening rather than the desired reductive elimination[3][4].

    The Solution: Instead of fighting the strain of a pre-formed cyclobutane, exploit "strain-release" chemistry using bicyclo[1.1.0]butanes (BCBs) as spring-loaded precursors. BCBs possess an exceptionally high strain energy ( 65 kcal/mol). Nucleophilic attack on the distal position breaks the central C–C bond, releasing massive strain to form the cyclobutane ring[2]. Because the resulting cyclobutane is significantly less strained than the BCB starting material, the reaction is thermodynamically driven forward without over-opening into an acyclic chain[2].

    Self-Validating Protocol: Strain-Release Cross-Coupling of Bicyclobutanes (BCBs)
    • Metalation of BCB: Dissolve the functionalized BCB in anhydrous THF at -78 °C. Slowly add PhLi (1.1 equiv).

      • Causality: PhLi selectively deprotonates the bridgehead carbon due to the high s -character of the C–H bond in the strained bicyclic system.

    • Transmetalation: Add a solution of anhydrous ZnCl 2​ (1.2 equiv) and warm to room temperature.

      • Causality: Converting the highly reactive organolithium intermediate to a milder organozinc species prevents premature, uncontrolled ring-opening and makes the intermediate compatible with Pd-catalysis[2].

    • Cross-Coupling: Add the Pd(0) catalyst (5 mol%) and the aryl iodide (1.0 equiv). Heat to 50 °C for 12 hours.

    • Validation Checkpoint: Isolate the product and perform 13 C NMR. The highly shielded bridgehead carbons of the starting BCB (typically found between -5 to 20 ppm) must completely disappear, replaced by typical cyclobutane carbon signals ( 30–50 ppm). If signals appear above 110 ppm (alkene region), it indicates over-opening to the acyclic diene.

    Part 2: Quantitative Data & Method Comparison

    The following table summarizes the quantitative metrics and primary challenges associated with various cyclobutane synthesis strategies.

    Synthesis MethodTypical SubstratesPrimary Challenge OvercomeTypical YieldStereoselectivity
    Traditional UV [2+2] Alkenes, CarbonylsN/A (Baseline method)30–60%Low to Moderate
    Visible-Light[2+2] Indoles, StyrenesUV-induced substrate degradationUp to 96%>99% ee
    BCB Strain-Release Bicyclo[1.1.0]butanesThermodynamic barriers to ring closure60–90%High (Diastereoselective)
    Pd-Catalyzed Cascade Benzocyclobutenols β -carbon elimination / Ring scission70–95%Up to 98% ee

    Part 3: Mechanistic Workflows

    G A Substrate Preparation (Indole + Alkene) B Add Lewis Acid & Photocatalyst (e.g., PyBox, Ru/Ir) A->B C Visible Light Irradiation (Blue LED, 25°C) B->C D Triplet Excited State Generation (ISC) C->D E [2+2] Cycloaddition D->E Bypasses UV degradation F Cyclobutane-Fused Product (>90% yield, >99% ee) E->F

    Workflow for Visible-Light Mediated [2+2] Photocycloaddition.

    G A Bicyclo[1.1.0]butane (BCB) Strain: ~65 kcal/mol B Nucleophilic Attack (Polar or Radical) A->B C Central C-C Bond Cleavage (Strain Release) B->C D Cyclobutyl Intermediate Generation C->D E Electrophile Trapping / Cross-Coupling D->E F 1,3-Difunctionalized Cyclobutane Strain: ~26 kcal/mol E->F Retains 4-membered ring

    Mechanistic pathway of BCB strain-release cross-coupling.

    Part 4: References

    • Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis Source: National Institutes of Health (NIH) URL:[Link]

    • Enantioselective Synthesis of Cyclobutane‐fused Heterocycles via Lewis Acid‐Catalyzed Dearomative [2+2] Photocycloaddition of Indoles, Benzofurans, and Benzothiophenes with Alkenes Source: ResearchGate URL:[Link]

    • Cyclobutene Ring Opening Reactions Source: ResearchGate URL:[Link]

    • Pd-Catalyzed Ring-Closing/Ring-Opening Cross Coupling Reactions: Enantioselective Diarylation of Unactivated Olefins Source: ACS Catalysis URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Optimization of Coupling Reactions with 1-Sulfanylcyclobutane-1-Carboxylic Acid

    Welcome to the technical support center for the handling, optimization, and troubleshooting of 1-sulfanylcyclobutane-1-carboxylic acid (CAS: 1616361-00-2)[1]. This bifunctional building block features both a nucleophilic...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the handling, optimization, and troubleshooting of 1-sulfanylcyclobutane-1-carboxylic acid (CAS: 1616361-00-2)[1]. This bifunctional building block features both a nucleophilic thiol and a carboxylic acid bound to the same quaternary cyclobutane carbon. While highly valuable in drug discovery for introducing conformationally restricted mercapto-motifs, its unique topology presents severe steric and chemoselective challenges during synthesis.

    This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yielding coupling reactions.

    Part 1: Frequently Asked Questions (Handling & Reactivity)

    Q: Why does my 1-sulfanylcyclobutane-1-carboxylic acid form insoluble precipitates during storage or reaction setup? A: This is caused by oxidative dimerization. The free alpha-mercapto group is highly susceptible to air oxidation, forming intermolecular disulfide bonds (R-S-S-R). Causality: The conversion of the monomer to a disulfide drastically alters solubility and renders the thiol unreactive. Always store the reagent under an inert atmosphere (Argon/N₂) at -20°C. If precipitation is observed, treat the mixture with a reducing agent like DTT (Dithiothreitol) or TCEP prior to use.

    Q: Can I perform an amide coupling without protecting the thiol group? A: It is highly discouraged. When a coupling reagent activates the carboxylic acid, the resulting active ester is highly electrophilic. Because the pKa of the thiol (~8.5) allows for partial deprotonation in the presence of standard coupling bases (like DIPEA), the resulting thiolate acts as a potent, soft nucleophile. This leads to rapid intermolecular attack on the active ester, generating unwanted thioester oligomers rather than the desired amide ()[2].

    Part 2: Troubleshooting Guide - Amide Bond Formation

    The Issue: Low yields, recovered starting material, or complex mixtures when attempting to couple an amine to the carboxylic acid. The Root Cause: A combination of chemoselectivity (competing thiol nucleophilicity) and profound steric hindrance. The alpha-carbon is a quaternary center constrained within a cyclobutane ring. When the thiol is protected (e.g., with a bulky S-Trityl group to prevent oligomerization), the approach trajectory for the incoming amine is severely blocked.

    Optimization Strategy:
    • Mandatory S-Protection: Protect the thiol as an S-Trityl (Trt) or S-p-methoxybenzyl (PMB) ether. This eliminates chemoselectivity issues ()[3].

    • Overcoming Steric Clash: Standard carbodiimides (EDC/DCC) will fail. You must use highly reactive uronium/aminium salts like HATU or COMU .

      • Mechanistic Insight: HATU forms an OAt (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen at the 7-position of the HOAt ring provides a neighboring group effect—it hydrogen-bonds with the incoming amine, pre-organizing the transition state and lowering the activation energy required to overcome the cyclobutane's steric bulk ().

    Quantitative Data: Amide Coupling Reagent Efficacy

    Conditions: S-Trityl-1-sulfanylcyclobutane-1-carboxylic acid (1.0 eq), Benzylamine (1.2 eq), Base (2.0 eq), DMF, 25°C, 12h.

    Coupling ReagentThiol ProtectionBaseExpected YieldMechanistic Outcome / Causality
    EDC / HOBt NoneDIPEA< 10%Massive thioester oligomerization; thiol competes with amine.
    EDC / HOBt S-TritylDIPEA25 - 35%O-acylisourea intermediate is too sterically hindered for efficient aminolysis.
    HATU S-TritylDIPEA85 - 95% 7-aza nitrogen accelerates aminolysis via transition-state hydrogen bonding.
    Ghosez's Reagent S-TritylNone> 90% Converts acid to acid chloride under neutral conditions; highly electrophilic.

    Part 3: Troubleshooting Guide - Thioether Formation (S-Alkylation)

    The Issue: Unwanted esterification of the carboxylic acid when attempting to alkylate the thiol. The Root Cause: Incorrect base selection leading to simultaneous activation of both the carboxylate and thiolate.

    Optimization Strategy:

    Leverage the Hard-Soft Acid-Base (HSAB) principle . The thiolate is a "soft" nucleophile, while the carboxylate is a "hard" nucleophile.

    • Use a soft electrophile (e.g., alkyl iodides, benzyl bromides).

    • Use a mild, inorganic base (e.g., K₂CO₃) in a polar aprotic solvent (DMF). The thiolate will react orders of magnitude faster with the soft alkyl halide via an Sₙ2 mechanism, leaving the hard carboxylate untouched.

    Part 4: Standard Operating Procedure (SOP)

    HATU-Mediated Amide Coupling of S-Protected 1-Sulfanylcyclobutane-1-Carboxylic Acid

    This protocol is designed as a self-validating system. Visual cues are embedded to confirm reaction progression.

    Reagents:

    • S-Trityl-1-sulfanylcyclobutane-1-carboxylic acid (1.0 equiv, 0.5 mmol)

    • Target Primary/Secondary Amine (1.2 equiv, 0.6 mmol)

    • HATU (1.1 equiv, 0.55 mmol)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol)

    • Anhydrous DMF (5.0 mL)

    Step-by-Step Methodology:

    • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the S-Trityl-protected acid and HATU in 4.0 mL of anhydrous DMF under an Argon atmosphere. Note: The mixture will appear as a pale yellow, slightly cloudy suspension.

    • Activation: Add DIPEA dropwise over 2 minutes at room temperature.

      • Self-Validation Checkpoint: Upon DIPEA addition, the suspension will immediately transition into a clear, vibrant yellow solution. This visual shift confirms the deprotonation of the acid and the successful formation of the soluble, highly reactive OAt-ester. Stir for exactly 5 minutes.

    • Coupling: Dissolve the target amine in 1.0 mL of anhydrous DMF and add it dropwise to the activated ester solution. Stir the reaction at room temperature for 12 hours.

    • Quench & Workup: Dilute the reaction with EtOAc (20 mL) and wash sequentially with 1M HCl (to remove unreacted amine/DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOAt byproducts), and brine.

    • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).

    Part 5: Workflow & Decision Matrix

    G start 1-Sulfanylcyclobutane- 1-Carboxylic Acid q1 Target Reaction? start->q1 amide Amide Coupling (Reacting the -COOH) q1->amide thioether Thioether Formation (Reacting the -SH) q1->thioether thiol_prot Protect Thiol (e.g., Trityl, PMB) amide->thiol_prot base Mild Base (e.g., K2CO3 or Cs2CO3) thioether->base activate Activate -COOH (HATU, COMU, or SOCl2) thiol_prot->activate couple Add Amine + DIPEA activate->couple success1 Target Amide (Deprotect -SH if needed) couple->success1 alkylate Add Alkyl Halide base->alkylate success2 Target Thioether alkylate->success2

    Caption: Decision matrix for the chemoselective coupling of 1-sulfanylcyclobutane-1-carboxylic acid.

    References

    • Title: Hexafluoroacetone as Protecting and Activating Reagent: New Routes to Amino, Hydroxy, and Mercapto Acids and Their Application for Peptide and Glyco- and Depsipeptide Modification Source: Chemical Reviews, 106(11):4728-46 (2006) URL: [Link]

    • Source: World Intellectual Property Organization (WIPO)
    • Title: Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews, 111(11):6557-6602 (2011) URL: [Link]

    Sources

    Optimization

    Technical Support Center: Purification Strategies for Polar Cyclobutane Derivatives

    Welcome to the Technical Support Center dedicated to the unique challenges of purifying polar cyclobutane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center dedicated to the unique challenges of purifying polar cyclobutane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions. The inherent ring strain and the presence of polar functional groups in these molecules necessitate specialized purification strategies. This resource will equip you with the knowledge to navigate these complexities and achieve high-purity compounds.

    Frequently Asked Questions (FAQs)

    Q1: What makes the purification of polar cyclobutane derivatives so challenging?

    The purification of polar cyclobutane derivatives is complex due to a combination of factors. Stereoisomers, including enantiomers and diastereomers, often exhibit very similar physical and chemical properties, making their separation by standard chromatographic techniques difficult.[1] The rigid and strained four-membered ring of cyclobutane derivatives can also lead to unique and sometimes unpredictable interactions with stationary phases that are not typically observed with more flexible acyclic or larger cyclic molecules.[1] Furthermore, the high polarity of these compounds can lead to poor retention in reversed-phase chromatography and strong, sometimes irreversible, binding to normal-phase silica gel.

    Q2: What are the primary chromatographic techniques for purifying polar cyclobutane derivatives?

    The most effective chromatographic techniques for separating polar cyclobutane isomers include:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most successful approach for retaining and separating highly polar compounds.[2] HILIC utilizes a polar stationary phase and a high-organic mobile phase, creating a water-rich layer on the stationary phase surface where polar analytes can partition.[1][3][4]

    • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses supercritical carbon dioxide as the primary mobile phase, often with a polar organic co-solvent.[5][6] It offers fast separations, reduced solvent consumption, and is particularly well-suited for chiral separations of polar compounds.[5][7]

    • Reversed-Phase Chromatography (RPC): While challenging, RPC can be adapted for moderately polar cyclobutane derivatives. This often requires the use of specialized polar-embedded or polar-endcapped columns that are compatible with highly aqueous mobile phases.[1]

    • Mixed-Mode Chromatography (MMC): This technique uses stationary phases with multiple retention mechanisms (e.g., reversed-phase and ion-exchange), providing unique selectivity for polar and ionizable cyclobutane derivatives.[3][8][9][10][11][12]

    • Ion-Exchange Chromatography (IEC): For cyclobutane derivatives with acidic, basic, or zwitterionic functionalities, IEC can be a highly effective purification method based on electrostatic interactions.[13]

    Q3: When should I consider non-chromatographic purification methods?

    Non-chromatographic methods can be highly effective, especially for specific isomers or when dealing with compounds that are unstable on chromatographic media.

    • Crystallization: Fractional crystallization is a powerful technique, particularly after derivatization to enhance differences in physical properties like melting points between isomers.[14][15]

    • Derivatization: Converting polar functional groups (e.g., diols) into less polar derivatives (e.g., diesters) can significantly alter their physical properties, facilitating separation by crystallization or chromatography.[14][15]

    Troubleshooting Guide

    This section addresses common issues encountered during the purification of polar cyclobutane derivatives and provides systematic solutions.

    Issue 1: Poor or No Retention in Reversed-Phase HPLC

    Possible Cause: The cyclobutane derivative is too polar for the non-polar stationary phase (e.g., C18) and is eluting in the void volume.[2]

    Solutions:

    • Switch to a More Polar Stationary Phase:

      • Polar-Embedded/Endcapped Columns: These columns have polar groups integrated into the alkyl chains or at the terminus, which increases their affinity for polar analytes and prevents phase collapse in highly aqueous mobile phases.[2]

      • Phenyl-Hexyl Columns: These can offer different selectivity for basic cyclobutane-containing alkaloids.[9]

    • Optimize the Mobile Phase:

      • Increase Aqueous Content: For columns that are stable in high aqueous conditions, increasing the water content of the mobile phase can enhance the retention of polar compounds.[2]

      • pH Adjustment: For ionizable compounds, adjusting the mobile phase pH to suppress ionization can increase their hydrophobicity and retention.[2]

    • Employ an Alternative Chromatographic Mode:

      • HILIC: This is the preferred method for very polar compounds. The high organic mobile phase and polar stationary phase provide strong retention.[2]

      • Mixed-Mode Chromatography: This can be particularly effective for ionizable polar compounds.[8]

    Issue 2: Peak Tailing or Broadening in Normal-Phase Chromatography

    Possible Cause: Strong, undesirable interactions between the polar cyclobutane derivative and the acidic silanol groups on the silica gel stationary phase.

    Solutions:

    • Mobile Phase Modification:

      • Addition of a Polar Modifier: Adding a small amount of a polar solvent like methanol can help to block the active sites on the silica gel and improve peak shape.[14]

      • Addition of an Acid or Base: For acidic or basic analytes, adding a small amount of a competing acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can significantly improve peak symmetry.[16]

    • Change the Stationary Phase:

      • Alumina: This can be a good alternative to silica gel and may offer different selectivity.[14]

      • Bonded Phases: Consider using a diol or amino-bonded phase which can provide different selectivities and reduced silanol interactions.

    Issue 3: Co-elution of Stereoisomers

    Possible Cause: The diastereomers or enantiomers have very similar polarities and structures, leading to poor resolution with standard achiral chromatography.

    Solutions:

    • High-Resolution Chromatography:

      • SFC: Supercritical fluid chromatography often provides superior resolution for stereoisomers compared to HPLC.[5]

      • Chiral Stationary Phases (CSPs): For enantiomers, a chiral column is necessary. Polysaccharide-based CSPs are widely used for cyclobutane derivatives.[1]

    • Derivatization:

      • Converting the isomers into derivatives can increase the structural differences between them, allowing for easier separation on an achiral column.[14][15]

    • Fractional Crystallization:

      • This can be a highly effective method for separating diastereomers, especially after derivatization.[14][15]

    Issue 4: No Crystal Formation During Recrystallization

    Possible Cause: The compound is too soluble in the chosen solvent, the solution is not sufficiently concentrated, or impurities are inhibiting crystallization.[15]

    Solutions:

    • Optimize Solvent System:

      • Solvent Screening: Experiment with a range of solvents with varying polarities.[16]

      • Binary Solvent System: Use a "good" solvent in which the compound is soluble and a "bad" solvent in which it is sparingly soluble. Slowly add the "bad" solvent to the solution of the compound in the "good" solvent until turbidity appears, then add a drop of the "good" solvent to clarify and allow to cool slowly.[17][18]

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus.[16]

      • Seeding: Add a single, pure crystal of the compound to the supersaturated solution.[16]

    • Preliminary Purification:

      • If impurities are suspected to be the issue, perform a quick purification step, such as passing the crude material through a silica plug, before attempting recrystallization.[15]

    Detailed Experimental Protocols

    Protocol 1: HILIC Purification of a Polar Cyclobutane Diol

    This protocol provides a general framework for developing a HILIC method for a polar, neutral cyclobutane derivative.

    1. Column and Mobile Phase Selection:

    • Column: Start with a bare silica or an amide-bonded HILIC column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A (Aqueous): 10 mM ammonium formate in water.

    • Mobile Phase B (Organic): Acetonitrile.

    2. Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min.

    • Gradient:

      • 0-1 min: 95% B

      • 1-10 min: 95% to 60% B

      • 10-12 min: 60% B

      • 12.1-15 min: 95% B (re-equilibration)

    • Injection Volume: 2-5 µL.

    • Sample Preparation: Dissolve the sample in 90:10 acetonitrile:water.

    3. Method Optimization:

    • Retention Time Adjustment: If retention is too long, increase the starting percentage of mobile phase A. If retention is too short, decrease the starting percentage of mobile phase A.

    • Selectivity Tuning: The choice of buffer and pH can significantly impact selectivity, especially for ionizable compounds.[4]

    • Peak Shape: Ensure the sample is dissolved in a solvent similar to the initial mobile phase to avoid peak distortion.[19] Insufficient buffer concentration can also lead to peak tailing.[20]

    4. Workflow Diagram:

    HILIC_Workflow cluster_prep Preparation cluster_run Execution & Optimization cluster_collect Collection A Select HILIC Column (Silica or Amide) B Prepare Mobile Phases (A: Aqueous Buffer, B: ACN) A->B C Dissolve Sample in High Organic Solvent B->C D Inject and Run Initial Gradient C->D E Evaluate Chromatogram (Retention, Resolution, Peak Shape) D->E F Adjust Gradient & Buffer for Optimal Separation E->F Optimization Loop G Collect Fractions E->G Separation Achieved F->D H Analyze Fractions (TLC/LC-MS) G->H I Combine Pure Fractions & Evaporate Solvent H->I

    Caption: A general workflow for HILIC method development.

    Protocol 2: SFC Purification of a Chiral Cyclobutane Amine

    This protocol outlines a general approach for the chiral separation of a polar cyclobutane amine using SFC.

    1. Column and Mobile Phase Selection:

    • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC).

    • Mobile Phase A: Supercritical CO2.

    • Mobile Phase B (Modifier): Methanol with 0.2% isopropylamine.

    2. Initial Screening Conditions:

    • Flow Rate: 3-4 mL/min (analytical scale).

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Gradient: 5% to 50% B over 5-10 minutes.

    3. Method Optimization and Scale-Up:

    • Modifier Selection: Screen different alcohol modifiers (e.g., ethanol, isopropanol) and additives (e.g., diethylamine) to optimize selectivity.

    • Isocratic vs. Gradient: Once separation is achieved, an isocratic method is often preferred for preparative scale for higher throughput.

    • Loading Study: Determine the maximum sample load on the analytical column before scaling up to a preparative column.

    • Scale-Up: Geometric scaling of flow rate and injection volume based on the column dimensions.

    4. Workflow Diagram:

    SFC_Workflow A Select Chiral Column (e.g., Polysaccharide-based) B Screen Modifiers (e.g., MeOH, EtOH with additive) A->B C Optimize Gradient/Isocratic Conditions B->C D Perform Loading Study C->D E Scale-Up to Preparative SFC D->E F Collect Enantiomer Fractions E->F G Analyze Purity (Chiral SFC) F->G H Evaporate Solvent G->H

    Caption: A streamlined workflow for chiral SFC purification.

    Protocol 3: Purification via Derivatization and Fractional Crystallization of a Cyclobutane-1,3-diol

    This protocol is adapted from methods used for substituted cyclobutane-1,3-diols.[14]

    1. Derivatization (Diacetate Formation):

    • In a round-bottom flask, dissolve the mixture of cis and trans cyclobutane-1,3-diol in pyridine.

    • Cool the solution in an ice bath and slowly add acetic anhydride (2.2 equivalents).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by slowly adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with dilute HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude diacetate mixture.

    2. Fractional Crystallization:

    • Dissolve the crude diacetate mixture in a minimal amount of a suitable hot solvent (e.g., hexane or ethanol/water).

    • Allow the solution to cool slowly to room temperature. The higher-melting trans-diacetate should crystallize first.

    • Cool the mixture further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

    • The filtrate will be enriched in the lower-melting cis-diacetate.

    • The purity of the crystalline trans-diacetate and the enriched cis-diacetate in the mother liquor can be assessed by NMR or GC.

    3. Hydrolysis (if required):

    • The purified diacetates can be hydrolyzed back to the diols by treatment with a base (e.g., NaOH in methanol/water) followed by acidic workup.

    Data Summary Tables

    Table 1: Comparison of Chromatographic Techniques for Polar Cyclobutane Derivatives

    TechniqueStationary Phase ExamplesMobile PhaseAdvantagesDisadvantagesBest Suited For
    HILIC Bare silica, Amide, Diol, ZwitterionicHigh organic (e.g., ACN) with a small amount of aqueous buffer[3]Excellent retention for highly polar compounds; MS-friendly mobile phases.Longer equilibration times; sensitive to water content.Highly polar, neutral, or ionizable cyclobutanes.
    SFC Chiral (polysaccharide), 2-Ethylpyridine, SilicaSupercritical CO2 with polar organic modifiers (e.g., MeOH)[5][6]Fast separations; reduced solvent usage; excellent for chiral separations.[7][15]Requires specialized equipment; lower solubility for highly ionic compounds.Chiral separations, diastereomers, moderately polar compounds.
    RPC Polar-embedded C18, Polar-endcapped C18High aqueous with organic modifier (e.g., MeOH, ACN)Robust and well-understood technique.Poor retention for very polar compounds.[2]Moderately polar cyclobutane derivatives.
    MMC C18 with embedded ion-exchanger (e.g., -COOH, -NH2)[11]Aqueous buffer with organic modifier; pH and ionic strength are key.Tunable selectivity for polar and ionic compounds; no ion-pairing reagents needed.[3][12]Method development can be more complex.[8]Zwitterionic or ionizable polar cyclobutanes.
    IEC Strong/weak anion or cation exchangersAqueous buffers with a salt or pH gradientHigh selectivity for charged molecules.High salt concentrations may not be MS-compatible.Acidic, basic, or zwitterionic cyclobutane derivatives.

    Table 2: Troubleshooting Guide Summary

    ProblemCommon CauseRecommended Action
    No/Poor Retention (RPC) Analyte too polarSwitch to HILIC or a polar-modified RPC column; increase aqueous content in mobile phase.[2]
    Peak Tailing (NPC) Strong interaction with silanolsAdd a polar modifier (e.g., MeOH) or an acid/base to the mobile phase.[14][16]
    Co-elution of Isomers Similar physicochemical propertiesUse a chiral column for enantiomers; try SFC for better resolution; consider derivatization.[1][5]
    Crystallization Failure Inappropriate solvent; impuritiesScreen different solvents/solvent systems; perform a preliminary purification.[15]
    Broad Peaks in HILIC Sample solvent mismatchDissolve sample in a solvent as close to the initial mobile phase as possible.[19]

    References

    • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. (URL: [Link])

    • HILIC: A Nemesis to Polar Compounds. Welch Materials, Inc. (URL: [Link])

    • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials. (URL: [Link])

    • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. (URL: [Link])

    • A Case Study of Using Thar SFC-MS Prep 30® to Purify Polar, Basic Pharmaceutical Relevant Compounds. LCGC International. (URL: [Link])

    • Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. (URL: [Link])

    • Mixed-Mode Chromatography—A Review. LCGC International. (URL: [Link])

    • How to Avoid Common Problems with HILIC Methods. Restek Resource Hub. (URL: [Link])

    • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. (URL: [Link])

    • Mixed Mode. Dr. Maisch. (URL: [Link])

    • Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. (URL: [Link])

    • Recrystallization - Single Solvent. (URL: [Link])

    • Recrystallization. (URL: [Link])

    • Mixed-mode chromatography characteristics of chiralpak ZWIX(+) and ZWIX(-) and elucidation of their chromatographic orthogonality for LC × LC application. PubMed. (URL: [Link])

    • Recrystallization method. (URL: [Link])

    • A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures. (URL: [Link])

    • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (URL: [Link])

    • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (URL: [Link])

    • Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Diva-portal.org. (URL: [Link])

    • Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology. MDPI. (URL: [Link])

    • A Simple Step by Step Protocol for HILIC Method Development. MAC-MOD Analytical. (URL: [Link])

    • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (URL: [Link])

    • Basic Principles for Purification Using Supercritical Fluid Chromatography. Waters. (URL: [Link])

    • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. (URL: [Link])

    • Mastering HILIC-Z Separation for Polar Analytes. Agilent. (URL: [Link])

    • A Simple Step by Step Protocol for HILIC Method Development. MAC-MOD Analytical. (URL: [Link])

    • Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository. (URL: [Link])

    • A PRACTICAL GUIDE TO HILIC. The Nest Group. (URL: [Link])

    • Comparison of 624-type Capillary Columns II: "Equivalent Columns" Deviation in the Quantitative Analysis. Periodica Polytechnica. (URL: [Link])

    • Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases. PubMed. (URL: [Link])

    • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC. (URL: [Link])

    • The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews. (URL: [Link])

    • (PDF) Achiral SFC for Purification of Pharmaceuticals. ResearchGate. (URL: [Link])

    • [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. PubMed. (URL: [Link])

    • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. PMC. (URL: [Link])

    • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. PMC. (URL: [Link])

    • Derivatization procedures and their analytical performances for HPLC determination in bioanalysis - 2020. (URL: [Link])

    • (PDF) Sample Derivatization in Separation Science. ResearchGate. (URL: [Link])

    • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. ResearchGate. (URL: [Link])

    Sources

    Troubleshooting

    Technical Support Center: Scale-Up Synthesis of 1-Sulfanylcyclobutane-1-Carboxylic Acid

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the process chemistry of strained cyclic systems.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the process chemistry of strained cyclic systems. 1-Sulfanylcyclobutane-1-carboxylic acid (also known as 1-mercaptocyclobutanecarboxylic acid) is a highly valued lipophilic bioisostere used in the development of PPAR modulators and other metabolic therapeutics[1].

    Scaling up its synthesis presents unique challenges, primarily due to the ring strain of the cyclobutane core and the oxidative sensitivity of the free thiol. Scaling highly strained cyclic systems requires stringent thermal control to prevent ring-opening, a principle well-documented in the multigram synthesis of bicyclo[1.1.1]pentane (BCP) and related cyclobutane derivatives[2].

    This guide provides a self-validating, three-step scale-up protocol designed to help researchers preemptively address bottlenecks such as ring-opening, elimination, and disulfide dimerization.

    Process Overview

    SynthesisWorkflow A Cyclobutanecarboxylic Acid (Starting Material) B Step 1: HVZ Bromination (Br₂, PBr₃, 80°C) A->B C 1-Bromocyclobutane- 1-carboxylic Acid B->C Aqueous Workup D Step 2: Thioesterification (KSAc, DMF, 50°C) C->D E 1-(Acetylthio)cyclobutane- 1-carboxylic Acid D->E Aqueous Extraction F Step 3: Alkaline Hydrolysis (Degassed NaOH, then HCl) E->F G 1-Sulfanylcyclobutane- 1-carboxylic Acid (Target Product) F->G Strict Anaerobic Conditions H Disulfide Formation (Side Reaction) F->H O₂ Exposure (Troubleshooting)

    Figure 1: Three-step scale-up synthesis workflow for 1-sulfanylcyclobutane-1-carboxylic acid.

    Standard Operating Protocols (SOP)

    Every protocol described below is engineered as a self-validating system , meaning the chemistry provides real-time, observable feedback to confirm the reaction is proceeding correctly.

    Step 1: α-Bromination via Hell-Volhard-Zelinsky (HVZ) Reaction
    • Causality: Cyclobutane rings are highly susceptible to electrophilic ring-opening under harsh acidic conditions at elevated temperatures. We utilize a controlled, dropwise addition of bromine (Br₂) with catalytic phosphorus tribromide (PBr₃) to maintain the internal temperature below 85°C.

    • Procedure:

      • Charge a glass-lined reactor with cyclobutanecarboxylic acid (1.0 eq) and PBr₃ (0.05 eq). Heat to 75°C.

      • Initiate dropwise addition of Br₂ (1.1 eq) over 4 hours. Maintain vigorous stirring.

      • Stir for an additional 2 hours at 80°C.

      • Cool to 0°C and slowly quench with ice-cold water to hydrolyze the intermediate acid bromide. Extract with dichloromethane (DCM) and concentrate.

    • Self-Validation: The reaction's progress is physically indicated by the steady evolution of HBr gas (monitor via a caustic scrubber trap). Cessation of gas evolution indicates completion. Upon aqueous quench, the immediate formation of a distinct, dense organic layer confirms the successful hydrolysis of the intermediate acid bromide to the stable α-bromo acid.

    Step 2: Nucleophilic Substitution with Potassium Thioacetate
    • Causality: Direct thiolation with sodium hydrosulfide (NaSH) often yields symmetrical sulfides (thioethers) as major byproducts. Using Potassium Thioacetate (KSAc) ensures strictly mono-substitution due to the steric bulk and resonance stabilization of the thioacetate group. This is a validated industry standard for mercapto-cycloalkane intermediates[3].

    • Procedure:

      • Dissolve 1-bromocyclobutane-1-carboxylic acid (1.0 eq) in anhydrous DMF (5 volumes).

      • Add KSAc (1.2 eq) in portions at room temperature to control the mild exotherm.

      • Warm the reactor to 50°C and stir for 6 hours.

      • Dilute with water (15 volumes) and extract with methyl tert-butyl ether (MTBE). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Self-Validation: The substitution is visually tracked by the precipitation of insoluble KBr salts in the DMF solution. A shift from a clear amber solution to a dense, opaque white suspension confirms that nucleophilic displacement is actively occurring.

    Step 3: Deprotection (Hydrolysis) to the Free Thiol
    • Causality: Free thiols are highly prone to oxidative dimerization to disulfides at high pH. The hydrolysis must be performed using strictly degassed solvents under a positive pressure of argon.

    • Procedure:

      • Suspend the thioester intermediate in degassed 2M NaOH (3.0 eq).

      • Stir vigorously at room temperature for 3 hours under an argon atmosphere.

      • Cool to 0°C and slowly acidify to pH 2 using degassed 6M HCl.

      • Extract immediately with ethyl acetate (EtOAc), dry, and concentrate in vacuo to yield the final product.

    • Self-Validation: The initial thioester suspension will transition into a completely homogeneous, clear aqueous solution as the ester cleaves to form the highly water-soluble sodium thiolate. Any persistent turbidity indicates incomplete hydrolysis.

    Quantitative Data & Yield Analysis

    The following table summarizes the expected mass balance, yield, and purity metrics across a standard 1-kg scale-up campaign.

    Process StepTarget Intermediate / ProductExpected Yield (%)Target Purity (HPLC/GC)Primary Bottleneck / Impurity
    Step 1: Bromination 1-Bromocyclobutane-1-carboxylic acid82 - 86%> 95% (GC)Cyclobutene-1-carboxylic acid (Elimination)
    Step 2: Thioesterification 1-(Acetylthio)cyclobutane-1-carboxylic acid88 - 92%> 97% (HPLC)Symmetrical thioether byproduct
    Step 3: Hydrolysis 1-Sulfanylcyclobutane-1-carboxylic acid90 - 94%> 98% (HPLC)Disulfide dimer (Oxidation)
    Troubleshooting FAQs

    Q1: Why am I observing significant cyclobutane ring-opening during the HVZ bromination? A: Ring strain in cyclobutane makes it vulnerable to cleavage. If the internal temperature exceeds 85°C during the addition of bromine, thermal electrophilic ring opening occurs, yielding linear brominated aliphatic chains. Ensure your jacketed reactor cooling is sufficient and strictly maintain the internal temperature between 75–80°C.

    Q2: The substitution with KSAc is stalling at 60% conversion. Should I increase the temperature to 80°C? A: Do not exceed 60°C. Heating strained α-bromo cycloalkanes above 60°C in the presence of a basic nucleophile promotes E2 elimination (dehydrohalogenation), resulting in cyclobutene-1-carboxylic acid. Instead of heat, ensure your DMF is strictly anhydrous. You can also add a catalytic amount of Sodium Iodide (NaI, 0.1 eq) to facilitate a Finkelstein-type in-situ iodide formation, which significantly accelerates the substitution at lower temperatures.

    Q3: My final product has a high percentage of disulfide dimer (detected via LC-MS). How can I reverse this? A: Disulfide formation occurs during the alkaline hydrolysis step if trace oxygen is present. To salvage the batch, do not discard it. Re-dissolve the crude mixture in a degassed buffer and add a reducing agent such as Dithiothreitol (DTT) or Triphenylphosphine (PPh₃) at room temperature. Stir for 2 hours, then re-acidify and extract. Moving forward, ensure your NaOH solutions are sparged with argon for at least 30 minutes prior to use.

    Q4: During Step 3, the mixture never becomes fully homogeneous. What went wrong? A: If turbidity persists during alkaline hydrolysis, your thioester is not fully cleaving. This is typically caused by using degraded or old NaOH pellets that have absorbed atmospheric CO₂, reducing the effective hydroxide concentration. Verify the molarity of your base via titration before starting the deprotection.

    References
    • EP1599452A1 - 3-(2-phenyl-oxazol-4-yl methoxy) cyclohexylmethoxy acetic acid derivatives and related compounds used as ppar modulators for treating type 2 diabetes and arteriosclerosis. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_wz9_0Io8Ofiwb1PISjpCXjy81V0eCEGt64XQm0EAo_naeRuUdVF0HKPuW_yJNtnBFY26nwv5SVvOIyLZraFvuc9CLy5LX4Cc7Ue_gfMRYBZp5Uaes8stcly0uiMdJj4EuxwTe_KSXAIVwQ==]
    • US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnBcHE4PBDtwRpYqPvOTuCSTX2b4FdWMeV9DjBIKR2yAqANupDeax7Gulk30hEcmzB2X8KEjEoStkVrRidVCyd5yJ5AEQ9OZ4oDq5gIOTm2esSPVNdGa7srnod5Cco7xTQoFnOOC8Dzk8o7A==]
    • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PMC (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKuGo36gb8CAN-xvODJuKru1MYVkAbguU4PilObExFpJ6z8I-FbvBYkrtAfKxX487PXp_eKvUW0aXPbDDDNrk54bRxV9CfYaCPNNEK1x6gcvB98v39RySJbjd9LRIeTMUpq7qHG3AniA0Clnc=]

    Sources

    Optimization

    Technical Support Center: Protecting Group Strategies for Sulfanylcarboxylic Acids

    Welcome to the Technical Support Center for sulfanylcarboxylic acids (e.g., mercaptopropionic acid, thioglycolic acid, and cysteine derivatives). Managing the dual reactivity of the nucleophilic thiol (-SH) and the elect...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for sulfanylcarboxylic acids (e.g., mercaptopropionic acid, thioglycolic acid, and cysteine derivatives). Managing the dual reactivity of the nucleophilic thiol (-SH) and the electrophilic-prone carboxylic acid (-COOH) requires precise orthogonal protection strategies. This guide provides troubleshooting protocols, causality-driven FAQs, and validated methodologies for researchers in peptide synthesis, bioconjugation, and drug development.

    DecisionTree Start Need to protect sulfanylcarboxylic acid? Q1 Is orthogonal deprotection required before global cleavage? Start->Q1 Trt Use S-Trt (Cleaved by 90-95% TFA) Q1->Trt No Q2 Need mild acid lability for on-resin modification? Q1->Q2 Yes Mmt Use S-Mmt (Cleaved by 1-3% TFA) Q2->Mmt Yes Acm Use S-Acm or S-tBu-SS (TFA stable, orthogonal) Q2->Acm No

    Decision matrix for selecting optimal thiol protecting groups based on orthogonality needs.

    Section 1: Frequently Asked Questions (Strategic Selection)

    Q1: Why do I observe thioester and thiolactone byproducts when activating unprotected mercapto acids? Causality: When the carboxylic acid of a sulfanylcarboxylic acid is activated (e.g., via carbodiimides like DIC or EDC), the highly nucleophilic free thiol can undergo rapid intra- or intermolecular nucleophilic attack on the activated acyl intermediate. This results in unwanted thiolactones (cyclic thioesters) or polymeric thioesters[1]. Solution: Mask the thiol group with an acid-labile protecting group like 4-Methoxytrityl (Mmt) or Trityl (Trt) prior to carboxyl activation. The bulky trityl derivatives sterically and electronically prevent the sulfur from acting as a competing nucleophile.

    Q2: How do I choose between Trt, Mmt, and Acm for thiol protection? Causality: Selection is strictly dictated by the required orthogonality of your synthetic route[2]:

    • S-Trt (Trityl): Cleaved by strong acids (90-95% TFA). Ideal for standard solid-phase peptide synthesis (SPPS) where global deprotection and resin cleavage occur simultaneously.

    • S-Mmt (4-Methoxytrityl): The electron-donating methoxy group stabilizes the carbocation intermediate during cleavage, making S-Mmt highly acid-labile. It is cleaved by 1-3% TFA, allowing for selective thiol unmasking while leaving tert-butyl (tBu) esters intact[1].

    • S-Acm (Acetamidomethyl): Completely stable to TFA. It requires oxidative cleavage (e.g., Iodine) or heavy metal-assisted cleavage (e.g., Hg(II), Ag(I)). It is strictly orthogonal to acid-labile groups, making it essential for regioselective disulfide bond formation[3].

    Q3: Can I use disulfide-based protecting groups for orthogonal protection? Causality: Yes. The tert-butyldisulfanyl (tBu-SS) group protects the thiol as a mixed disulfide. It is completely stable to the acidic and basic conditions used in standard coupling but is readily cleaved via reduction (e.g., using TCEP or DTT)[4]. This is highly effective for synthesizing ligatable oligonucleotide conjugates or peptide-drug conjugates where harsh acid/base treatments might degrade the payload.

    Section 2: Troubleshooting Guide: Common Experimental Failures

    Issue 1: Incomplete Cleavage of S-Trt Groups

    • Symptom: Mass spectrometry reveals a +242 Da adduct on the final product.

    • Root Cause: The cleavage of the S-Trt group generates a highly stable triphenylmethyl carbocation. If not effectively quenched, this carbocation will re-alkylate the highly nucleophilic free thiol during the concentration of the cleavage cocktail[3].

    • Corrective Action: Implement a self-validating scavenger system. Use a cleavage cocktail containing strong nucleophilic scavengers: TFA/Triisopropylsilane (TIPS)/1,2-Ethanedithiol (EDT)/Water (92.5:2.5:2.5:2.5). EDT specifically acts as a "sacrificial thiol" to irreversibly trap the trityl cation.

    Issue 2: Premature Loss of S-Mmt During Carboxyl Derivatization

    • Symptom: Unwanted disulfide dimers observed during the esterification of S-Mmt mercapto acids.

    • Root Cause: S-Mmt is extremely sensitive to mildly acidic conditions. Trace acids in solvents (e.g., unneutralized chloroform or acidic silica gel) can trigger premature S-Mmt cleavage, exposing the thiol to oxidation[1].

    • Corrective Action: Neutralize all solvents. When purifying S-Mmt protected intermediates via silica gel chromatography, pre-treat the column with 1% triethylamine (TEA) in hexanes to neutralize the acidic silanol groups.

    Issue 3: Poor Solubility of S-Acm Protected Peptides

    • Symptom: Aggregation and failed couplings during the synthesis of multi-cysteine peptides.

    • Root Cause: The Acm group contains an amide bond that can participate in intermolecular hydrogen bonding, promoting beta-sheet formation and sequence aggregation on the resin.

    • Corrective Action: Substitute one or more S-Acm groups with S-tBu or S-Trt if orthogonality allows, or use pseudoproline dipeptides in the sequence to disrupt hydrogen bonding networks.

    Section 3: Quantitative Data Presentation

    Table 1: Comparative Metrics of Thiol Protecting Groups for Sulfanylcarboxylic Acids

    Protecting GroupAbbreviationCleavage ReagentRelative Acid LabilityOrthogonal To
    TritylS-Trt90-95% TFAModerateFmoc, Alloc, tBu-SS
    4-MethoxytritylS-Mmt1-3% TFAHightBu esters, Boc, Acm
    AcetamidomethylS-AcmI2, Hg(OAc)2, AgOTfStable (TFA resistant)Trt, Mmt, tBu esters
    tert-ButylS-tBuTFMSA or Hg(OAc)2Stable (TFA resistant)Trt, Mmt, Fmoc
    tert-ButyldisulfanylS-tBu-SSTCEP, DTT (Reduction)Stable (TFA resistant)Trt, Mmt, Acm, Esters

    Section 4: Validated Experimental Protocols

    Workflow Step1 Mercapto Acid (Free -SH, -COOH) Step2 Protect Thiol (e.g., S-Mmt) Step1->Step2 Step3 Activate Carboxyl (No Thioester formed) Step2->Step3 Step4 Selective Deprotect (1-3% TFA) Step3->Step4 Step5 Thiol Conjugation (e.g., Maleimide) Step4->Step5

    Step-by-step workflow for the orthogonal deprotection of sulfanylcarboxylic acids.

    Protocol 1: Synthesis and Esterification of S-Mmt Protected Mercapto Acids

    Purpose: To conjugate a sulfanylcarboxylic acid to a hydroxyl-bearing polymer/molecule without forming thioesters[1][5]. Self-Validating Mechanism: The protocol uses base-catalyzed conditions to prevent Mmt cleavage and utilizes TLC monitoring with Ellman's reagent to ensure no free thiols are generated prematurely.

    Step-by-Step Methodology:

    • Protection: Dissolve the mercapto acid (e.g., 3-mercaptopropionic acid) in DCM. Add 1.1 eq of 4-methoxytrityl chloride (Mmt-Cl) and 2.0 eq of Diisopropylethylamine (DIPEA). Stir at room temperature for 4 hours.

    • Validation Checkpoint 1: Spot the reaction on TLC. Spray with Ellman's reagent (DTNB). The absence of a yellow spot confirms complete thiol protection.

    • Activation & Esterification: To the S-Mmt mercapto acid (1.5 eq), add 1.5 eq of N,N'-Diisopropylcarbodiimide (DIC) and 0.1 eq of 4-Dimethylaminopyridine (DMAP) in anhydrous DCM. Add the target alcohol (1.0 eq).

    • Reaction Monitoring: Stir for 12 hours. Monitor via LC-MS. The bulky S-Mmt group prevents intra-molecular thiolactone formation.

    • Purification: Purify via silica gel chromatography using an eluent containing 0.5% TEA to prevent acid-catalyzed Mmt cleavage on the column.

    Protocol 2: Mild Reductive Cleavage of tBu-SS for Conjugation

    Purpose: To unmask a thiol orthogonally for downstream maleimide conjugation without exposing the molecule to harsh acids[4]. Self-Validating Mechanism: TCEP is used in slight excess; because TCEP does not contain a thiol, it will not compete with the maleimide conjugation, ensuring the reaction is self-contained and high-yielding.

    Step-by-Step Methodology:

    • Preparation: Dissolve the tBu-SS protected sulfanylcarboxylic acid derivative in a degassed aqueous buffer (e.g., 100 mM Sodium Phosphate, pH 7.0) to a concentration of 200 µM.

    • Reduction: Add 2 to 5 equivalents of Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.

    • Incubation: Stir at room temperature for 2 hours. TCEP reduces the disulfide bond, releasing the free thiol and tert-butyl mercaptan (which is volatile).

    • Validation Checkpoint 2: Analyze an aliquot by RP-HPLC. The product peak should shift to a lower retention time, confirming the loss of the hydrophobic tBu-S group.

    • Conjugation (Optional): Directly add the maleimide-functionalized payload to the reaction mixture. TCEP does not interfere with thiol-maleimide click chemistry.

    References

    • Title: Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview Source: ACS Publications (Organic Process Research & Development) URL: [Link]

    • Title: Synthesis of α,ω-bis-Mercaptoacyl Poly(alkyl oxide)s and Development of Thioether Cross-Linked Liposome Scaffolds for Sustained Release of Drugs Source: PMC (National Institutes of Health) URL: [Link]

    • Title: Improved Metal-Free Approach for the Synthesis of Protected Thiol Containing Thymidine Nucleoside Phosphoramidite and Its Application for the Synthesis of Ligatable Oligonucleotide Conjugates Source: MDPI (Molecules) URL: [Link]

    • Title: (PDF) Synthesis of α,ω-Bis-mercaptoacyl poly(alkyl oxide)s and Development of Thioether Cross-Linked Liposome Scaffolds for Sustained Release of Drugs Source: ResearchGate URL: [Link]

    Sources

    Troubleshooting

    Technical Support Center: Mitigating Epimerization During Cyclobutane Derivatization

    Welcome to the Advanced Synthesis Support Center. As drug development increasingly relies on cyclobutanes as rigidified bioisosteres, maintaining stereochemical fidelity during late-stage derivatization has become a crit...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Synthesis Support Center. As drug development increasingly relies on cyclobutanes as rigidified bioisosteres, maintaining stereochemical fidelity during late-stage derivatization has become a critical bottleneck. Cyclobutanes possess significant ring strain (~26 kcal/mol), and their α-protons are relatively acidic. Consequently, derivatization reactions (e.g., cross-coupling, amidation, or alkylation) frequently trigger unintended cis-to-trans isomerization.

    This guide synthesizes field-proven mechanistic insights and troubleshooting protocols to help you retain stereochemical control during complex cyclobutane functionalizations.

    Mechanistic Insights: The Causality of Epimerization

    To prevent epimerization, we must first understand the thermodynamic and kinetic forces driving it.

    • Thermodynamic Relief of Ring Strain: Cis-1,2-disubstituted cyclobutanes suffer from severe steric clashes and torsional strain. When an α-stereocenter is temporarily planarized (via an enolate, radical, or metal-alkyl intermediate), the system naturally defaults to the lower-energy all-trans configuration upon re-hybridization to relieve this strain[1].

    • Base-Mediated Enolization: Reactions requiring basic conditions deprotonate the α-carbon. The resulting planar enolate loses its original stereochemical memory. Without kinetic intervention, reprotonation occurs from the less hindered face, yielding the thermodynamic trans product[2].

    • Transition Metal Intermediates: In Pd-catalyzed C–H functionalizations, prolonged lifetimes of metal-alkyl species allow for reversible β-hydride elimination and reinsertion, which scrambles the stereocenter before the final cross-coupling step can occur[3].

    G A Cyclobutane Derivatization BB BB A->BB Acidic α-Proton B Identify Epimerization Pathway D Transition Metal (Cross-Coupling) B->D Metal Insertion E Radical-Mediated (Decarboxylative) B->E Homolytic Cleavage C Base-Mediated (Enolization) F Kinetic Control (e.g., KHMDS, -78°C) C->F Prevent Equilibration G Thermodynamic Trap (Bulky Proton Source) C->G Face-Selective Quench H Mild Base & Low Temp (e.g., Ag2CO3, 90°C) D->H Prevent β-Hydride Elim. I Rapid Radical Trap (High Conc. Reagents) E->I Minimize Radical Lifetime BB->C Acidic α-Proton

    Decision matrix for diagnosing and mitigating cyclobutane epimerization pathways.

    Troubleshooting Guide & FAQs

    Q: I am attempting an α-alkylation of a cis-cyclobutane ester, but I exclusively isolate the trans-isomer. How can I retain the cis configuration? A: You are operating under thermodynamic control. To selectively invert or retain stereocenters without defaulting to the all-trans isomer, you must switch to kinetic control. Treating the substrate with a strong, bulky base like KHMDS generates a dianion. Quenching this rapidly with a proton source like ammonium chloride forces a face-selective protonation, bypassing the thermodynamic trap[4]. Alternatively, converting the ester to a carboxamide prior to deprotonation has been shown to provide superior stereocontrol during epimerization steps[5].

    Q: My Pd-catalyzed directed C–H arylation of a cyclobutane carboxamide results in a mixture of cis and trans products. How do I suppress this? A: Epimerization during C–H arylation often results from harsh basic conditions or elevated temperatures that cause background enolization. To mitigate this, utilize milder bases and carefully optimize the solvent. For example, using an 8-aminoquinoline directing group with Pd(OAc)₂ and Ag₂CO₃ in TBME at 90 °C has been proven to maintain stereochemical fidelity during C(sp³)–H functionalization[6].

    Q: Can I use decarboxylative cross-coupling to derivatize cyclobutanes without epimerization? A: Yes, but it requires highly optimized conditions. Modular approaches using decarboxylative cross-coupling can be successful, but efforts to derivatize certain directing groups (like 8-aminoquinolinamide) without epimerization to the trans-cyclobutane have historically proven challenging[7]. It is crucial to select coupling conditions that avoid prolonged radical lifetimes or basic hydrolysis steps that inadvertently epimerize the α-position.

    Quantitative Data: Base and Solvent Effects on Epimerization

    The choice of base and solvent dictates whether a cyclobutane enolate undergoes kinetic or thermodynamic protonation. The table below summarizes the stereochemical outcomes of cyclobutane C-3 epimerization under various conditions[4],[1].

    Base SystemSolventTemp (°C)Reaction ControlMajor ProductYield (%)
    NaOMe (2.0 eq)THF25ThermodynamicAll-trans isomer>90
    KOtBu (2.0 eq)THF25ThermodynamicEster Epimer (trans)80
    DBU (Excess)Toluene110ThermodynamicC-1 Epimer~75
    LiOtBu (2.0 eq)Toluene25MixedC-1 Epimer70
    KHMDS / NH₄ClTHF-78 to 25KineticC-3 Epimer (cis retention)65–80

    Experimental Protocol: Kinetically Controlled Derivatization

    To bypass thermodynamic equilibration, use the following self-validating protocol for the kinetically controlled derivatization/epimerization of cyclobutane esters[4],[8].

    Step 1: Substrate Preparation Dissolve the cyclobutane substrate (1.0 equiv) in anhydrous THF (0.1 M concentration) under a strict argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

    Step 2: Kinetic Enolization Add KHMDS (2.2 equiv, 1.0 M in THF) dropwise over 10 minutes. Causality: The bulky nature of KHMDS ensures rapid, irreversible deprotonation without acting as a nucleophile, preventing premature thermodynamic equilibration.

    Step 3: Dianion Equilibration Stir the mixture for 30 minutes at -78 °C to ensure complete dianion formation. Validation Check: If an aliquot is quenched with D₂O, crude ¹H NMR should show >95% deuterium incorporation at the α-position, confirming complete enolization.

    Step 4: Face-Selective Kinetic Quench Rapidly inject an excess of saturated aqueous NH₄Cl directly into the -78 °C solution. Causality: The rapid protonation outpaces thermodynamic bond rotation. The proton is delivered exclusively to the less sterically hindered face of the kinetically trapped enolate, dictating the stereochemical outcome.

    Step 5: Isolation and Verification Warm to room temperature, extract with EtOAc (3x), wash with brine, and dry over Na₂SO₄. Purify via flash chromatography. Validation Check: Analyze the purified product via ¹H NMR. The coupling constant of the α-proton confirms the relative stereochemistry (typically J = 8–10 Hz for trans relationships vs J = 6–8 Hz for cis relationships).

    Sources

    Reference Data & Comparative Studies

    Validation

    Escaping Flatland: Validating the Bioisosteric Replacement of a Phenyl Group with a Cyclobutane Ring

    In modern medicinal chemistry, the over-reliance on planar, sp2 -hybridized aromatic rings often leads to clinical candidates with poor physicochemical properties, including low aqueous solubility, high lipophilicity, an...

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    Author: BenchChem Technical Support Team. Date: April 2026

    By: Senior Application Scientist

    In modern medicinal chemistry, the over-reliance on planar, sp2 -hybridized aromatic rings often leads to clinical candidates with poor physicochemical properties, including low aqueous solubility, high lipophilicity, and significant metabolic liabilities. As a Senior Application Scientist, I frequently guide drug discovery teams through the process of "escaping flatland"—increasing the fraction of sp3 -hybridized carbons ( Fsp3​ ) to improve a molecule's developability profile.

    One of the most effective strategies to achieve this is the bioisosteric replacement of a phenyl group with a saturated cyclobutane ring. Unlike larger cycloalkanes, cyclobutane possesses a unique puckered three-dimensional conformation (with a median puckering angle of ~15.5°) and longer C–C bonds (1.56 Å), which allows it to mimic the spatial footprint of a phenyl ring while fundamentally altering the molecule's electronic and physical properties [[1]]([Link]) .

    This guide provides an objective, data-driven framework for validating this bioisosteric replacement, detailing the underlying causality of our experimental choices and providing self-validating protocols for rigorous comparative analysis.

    Rationale and Validation Workflow

    The transition from a planar phenyl ring to a puckered cyclobutane ring is not merely a structural tweak; it is a fundamental shift in the molecule's interaction with its environment. Phenyl rings are electron-rich and highly lipophilic, making them prime targets for Cytochrome P450 (CYP450)-mediated oxidation (e.g., epoxidation or hydroxylation) and prone to π−π stacking, which drives poor solubility .

    Cyclobutane, being sp3 -rich, disrupts crystal lattice packing (improving solubility) and removes the π -electron system (enhancing metabolic stability) while maintaining sufficient shape complementarity to retain target binding affinity .

    Workflow A 1. Scaffold Design (Phenyl -> Cyclobutane) B 2. Physicochemical Profiling (LogD, Solubility) A->B C 3. In Vitro ADME (HLM Clearance) B->C D 4. Target Engagement (SPR / TR-FRET) C->D E 5. Structural Validation (X-ray Crystallography) D->E F Lead Optimization Decision E->F

    Fig 1: Step-by-step validation workflow for evaluating cyclobutane bioisosteres.

    Comparative Performance Data

    To objectively evaluate the success of a phenyl-to-cyclobutane replacement, we must benchmark the new analog against the parent compound across multiple parameters. The table below summarizes typical quantitative shifts observed during a successful bioisosteric replacement campaign .

    ParameterPhenyl ParentCyclobutane AnalogCausality / Shift Rationale
    Fsp3​ 0.250.45Direct result of replacing 6 sp2 carbons with 4 sp3 carbons.
    LogD (pH 7.4) 3.82.9Loss of the highly lipophilic, polarizable π -electron system.
    Kinetic Sol. (µM) < 10> 100Increased 3D character disrupts planar crystal lattice packing.
    HLM Clint​ (µL/min/mg) 85 (High)15 (Low)Removal of oxidative soft spots (aromatic C-H bonds).
    Binding Affinity ( IC50​ ) 12 nM15 nMRetained via steric mimicry and shape complementarity in the binding pocket.

    Experimental Protocols for Validation

    A robust validation relies on self-validating experimental systems. Below are the definitive protocols for confirming the physicochemical and metabolic advantages of the cyclobutane analog.

    Protocol A: High-Throughput Kinetic Solubility via Nephelometry

    Causality: We measure kinetic solubility (precipitation from a DMSO stock into aqueous buffer) rather than thermodynamic solubility (dissolution of solid powder) because kinetic solubility directly mimics the conditions of our in vitro biological assays. This prevents false-negative readouts in target binding assays caused by compound precipitation.

    Step-by-Step Methodology:

    • Preparation: Prepare 10 mM stock solutions of both the phenyl parent and cyclobutane analog in 100% DMSO.

    • Serial Dilution: Dispense the stocks into a 96-well plate and perform a serial dilution in DMSO.

    • Aqueous Spike: Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a clear-bottom assay plate (final DMSO concentration = 1%).

    • Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking (300 rpm) to allow equilibrium of precipitation.

    • Detection: Read the plate using a nephelometer (measuring forward light scatter). The precipitation point is identified as the concentration where light scattering significantly exceeds the buffer baseline.

    • Self-Validation Checkpoint: The assay must include Diclofenac (highly soluble control, >100 µM) and Amiodarone (poorly soluble control, <5 µM). If Amiodarone does not precipitate, the buffer system is compromised, and the run is invalid.

    Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

    Causality: Aromatic rings are highly susceptible to CYP450-mediated oxidation. By incubating the compounds with HLMs, we can quantify the intrinsic clearance ( Clint​ ). The cyclobutane ring, lacking π -electrons, structurally shields the molecule from epoxidation .

    Mechanism P Phenyl Ring (Planar, sp2) CYP CYP450 Active Site (Oxidation) P->CYP High affinity C Cyclobutane Ring (Puckered, sp3) C->CYP Reduced fit Met Rapid Metabolism (Epoxidation) CYP->Met pi-electron attack Esc Metabolic Stability (Steric Shielding) CYP->Esc C-H bond inertness

    Fig 2: Divergent CYP450 metabolic pathways of phenyl versus cyclobutane rings.

    Step-by-Step Methodology:

    • Master Mix Preparation: Prepare a solution containing pooled Human Liver Microsomes (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM MgCl2​ .

    • Compound Addition: Add the test compounds (phenyl and cyclobutane analogs) to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

    • Reaction Initiation: Initiate the reaction by adding an NADPH-regenerating system (1 mM final NADPH concentration).

    • Time-Course Sampling: At t=0,5,15,30,45, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

    • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

    • Self-Validation Checkpoint: A minus-NADPH control must be run in parallel for the full 60 minutes. If the cyclobutane analog degrades in the absence of NADPH, it indicates clearance via non-CYP pathways (e.g., esterases or chemical instability), meaning the stability gain cannot be attributed to escaping CYP450 oxidation.

    Conclusion

    The bioisosteric replacement of a phenyl ring with a cyclobutane moiety is a highly validated strategy to improve the developability of drug candidates. By introducing sp3 character and a puckered 3D conformation, researchers can systematically reduce lipophilicity, enhance aqueous solubility, and bypass CYP450-mediated metabolic liabilities while preserving critical pharmacodynamic interactions. Utilizing the self-validating protocols outlined above ensures that these physicochemical gains are accurately quantified and mechanistically understood.

    References

    • Cyclobutanes in Small-Molecule Drug Candidates ChemMedChem (National Institutes of Health / PubMed) URL: [Link]

    • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    • Put a ring on it: application of small aliphatic rings in medicinal chemistry MedChemComm (National Institutes of Health / PMC) URL:[Link]

    • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    Sources

    Comparative

    A Senior Application Scientist's Guide to In Vitro ADME Profiling of Sulfanylcyclobutane Derivatives

    Introduction: Navigating the Complexities of Drug Development with Sulfanylcyclobutane Scaffolds The sulfanylcyclobutane moiety has emerged as a compelling structural motif in modern medicinal chemistry. Its unique three...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: Navigating the Complexities of Drug Development with Sulfanylcyclobutane Scaffolds

    The sulfanylcyclobutane moiety has emerged as a compelling structural motif in modern medicinal chemistry. Its unique three-dimensional geometry and favorable physicochemical properties offer a distinct advantage in the design of novel therapeutic agents. However, like any promising scaffold, the journey from a hit compound to a viable drug candidate is fraught with challenges, primarily centered around its absorption, distribution, metabolism, and excretion (ADME) properties. A thorough understanding of the in vitro ADME profile of sulfanylcyclobutane derivatives is therefore not just a regulatory requirement, but a critical step in de-risking drug development programs and accelerating the delivery of new medicines to patients.

    This guide provides a comprehensive comparison of in vitro ADME profiling strategies for sulfanylcyclobutane derivatives, grounded in scientific principles and practical laboratory experience. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer insights into the interpretation of the resulting data.

    The Strategic Importance of Early ADME Profiling

    Undertaking in vitro ADME assays early in the drug discovery pipeline is a cornerstone of the "fail fast, fail cheap" paradigm. By identifying potential liabilities such as poor metabolic stability or significant cytochrome P450 (CYP) inhibition at the outset, research efforts can be strategically redirected towards more promising candidates. For sulfanylcyclobutane derivatives, early profiling is particularly crucial due to the potential for metabolic activation of the sulfur atom, which can lead to the formation of reactive metabolites.

    Key In Vitro ADME Assays for Sulfanylcyclobutane Derivatives: A Comparative Overview

    A standard panel of in vitro ADME assays is typically employed to characterize the drug-like properties of new chemical entities. Below, we compare the most critical assays for sulfanylcyclobutane derivatives, providing detailed methodologies and highlighting key considerations.

    Metabolic Stability Assessment

    Rationale: Metabolic stability is a primary determinant of a drug's in vivo half-life and oral bioavailability. For sulfanylcyclobutane derivatives, understanding their susceptibility to oxidative metabolism by hepatic enzymes is paramount. Two common systems are employed: liver microsomes and hepatocytes.

    Comparison of Methodologies:

    FeatureLiver MicrosomesHepatocytes
    System Complexity Simpler, containing primarily Phase I enzymes (CYPs).[1]More complex, containing both Phase I and Phase II enzymes, as well as transporters.[1]
    Predictive Power Good for initial screening of CYP-mediated metabolism.[2]More physiologically relevant, providing a broader picture of hepatic clearance.[1][3]
    Throughput High[4]Lower
    Cost Lower[4]Higher

    Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

    • Preparation of Incubation Mixture: In a 96-well plate, combine HLM (final concentration 0.5 mg/mL), a NADPH-regenerating system (e.g., G-6-P, G-6-PDH), and phosphate buffer (pH 7.4).

    • Pre-incubation: Equilibrate the mixture at 37°C for 10 minutes.

    • Initiation of Reaction: Add the sulfanylcyclobutane test compound (final concentration 1 µM).

    • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line represents the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

    Trustworthiness: The inclusion of positive control compounds with known metabolic fates (e.g., testosterone, verapamil) is essential to validate the assay performance.

    Workflow for metabolic stability assessment.
    Cytochrome P450 (CYP) Inhibition Assay

    Rationale: Assessing the potential for a new drug candidate to inhibit major CYP isoforms is a critical regulatory requirement to avoid drug-drug interactions (DDIs).[5][6] Sulfanylcyclobutane derivatives, like many small molecules, have the potential to interact with the active sites of these enzymes.

    Methodology: A common approach is to use a panel of recombinant human CYP enzymes and specific fluorescent probe substrates.[5] The inhibition is determined by the decrease in the formation of the fluorescent metabolite in the presence of the test compound.

    Experimental Protocol: Fluorometric CYP Inhibition Assay

    • Assay Plate Preparation: In a 96-well plate, add the recombinant human CYP enzyme, a specific probe substrate, and the sulfanylcyclobutane test compound at various concentrations.

    • Pre-incubation: Allow the plate to pre-incubate at 37°C.

    • Reaction Initiation: Initiate the reaction by adding a NADPH-regenerating system.

    • Fluorescence Reading: Monitor the increase in fluorescence over time using a plate reader.

    • Data Analysis: Calculate the rate of metabolite formation for each test compound concentration. Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity.

    Authoritative Grounding: The FDA recommends evaluating the inhibitory potential of new drugs on major CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[6]

    Plasma Protein Binding (PPB)

    Rationale: The extent to which a drug binds to plasma proteins, primarily albumin, influences its distribution and clearance.[7][8][9] Only the unbound (free) fraction of the drug is pharmacologically active and available for metabolism and excretion.[7][10]

    Methodology: Equilibrium dialysis is considered the gold standard for determining PPB.[8][10] It involves dialyzing a solution of the drug in plasma against a protein-free buffer until equilibrium is reached.

    Experimental Protocol: Equilibrium Dialysis for PPB

    • Apparatus Setup: Prepare a dialysis unit with two chambers separated by a semi-permeable membrane.

    • Sample Loading: Add plasma containing the sulfanylcyclobutane test compound to one chamber and a protein-free buffer to the other.

    • Equilibration: Incubate the unit at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

    • Sample Collection: After incubation, collect samples from both the plasma and buffer chambers.

    • Concentration Analysis: Determine the concentration of the test compound in both samples by LC-MS/MS.

    • Calculation: Calculate the fraction unbound (fu) using the formula: fu = Cbuffer / Cplasma, where Cbuffer and Cplasma are the concentrations in the buffer and plasma chambers, respectively.

    Comparative Data for Sulfanylcyclobutane Derivatives (Hypothetical):

    DerivativeMetabolic Stability (HLM, t½ min)CYP3A4 Inhibition (IC50, µM)Plasma Protein Binding (% Bound)
    SCD-001 45> 2092.5
    SCD-002 155.298.1
    SCD-003 > 6015.885.3
    SCD-004 28> 2095.0
    Cell Permeability and Efflux Liability

    Rationale: To be orally active, a drug must be able to permeate the intestinal epithelium. The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely accepted in vitro model for predicting human intestinal permeability.[11][12][13][14] Additionally, it is crucial to assess whether the compound is a substrate of efflux transporters like P-glycoprotein (P-gp), which can limit its absorption. The MDR1-MDCK cell line, which overexpresses human P-gp, is a valuable tool for this purpose.[15][16][17][18]

    Experimental Protocol: Bidirectional Caco-2 Permeability Assay

    • Cell Culture: Culture Caco-2 cells on permeable supports for 21 days to allow for differentiation into a polarized monolayer.

    • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[13]

    • Permeability Measurement:

      • Apical to Basolateral (A-to-B): Add the test compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time. This represents absorption.

      • Basolateral to Apical (B-to-A): Add the test compound to the basolateral chamber and measure its appearance in the apical chamber. This indicates efflux.

    • Sample Analysis: Quantify the compound in the receiver compartments at various time points using LC-MS/MS.

    • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-to-B)) is then determined. An efflux ratio greater than 2 suggests the compound is a substrate of an efflux transporter.[17]

    Interpreting Caco-2 and MDR1-MDCK assay results.

    Synthesizing the Data: A Holistic Approach to Candidate Selection

    The power of in vitro ADME profiling lies not in individual data points, but in the collective picture they paint of a compound's potential in vivo behavior. A promising sulfanylcyclobutane derivative will exhibit a balanced profile: moderate to high metabolic stability, low potential for CYP inhibition, acceptable plasma protein binding, and good permeability with low efflux liability.

    For example, SCD-003 from our hypothetical data set appears to be the most promising candidate. It has excellent metabolic stability, a low risk of CYP3A4-mediated DDIs, and lower plasma protein binding, which may lead to a larger volume of distribution and better tissue penetration. Further investigation into its permeability would be the logical next step. Conversely, SCD-002 raises a red flag due to its potent CYP3A4 inhibition and high plasma protein binding, suggesting a higher risk of DDIs and limited free drug exposure.

    Conclusion: In Vitro ADME as a Predictive Tool

    References

    • BioDuro. (n.d.). ADME MDR1-MDCK Permeability Assay. Retrieved from [Link]

    • Creative Bioarray. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

    • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

    • Creative Diagnostics. (2024, May 24). CYP450 Inhibition and Induction Assay. Retrieved from [Link]

    • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

    • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

    • Fundación MEDINA. (n.d.). CYP450 Inhibition. Retrieved from [Link]

    • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

    • LifeNet Health LifeSciences. (n.d.). Plasma and Microsomal Protein Binding Assay. Retrieved from [Link]

    • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

    • Nuvisan. (n.d.). Optimise ADME properties: In vitro DMPK solutions for drug discovery. Retrieved from [Link]

    • Patsnap Synapse. (2025, May 29). Microsomal vs Hepatocyte Stability: Which One to Choose? Retrieved from [Link]

    • Pharmaron. (n.d.). Metabolic Stability In Drug Metabolism: IVIVE Models. Retrieved from [Link]

    • PubMed. (2012, July 15). In vitro ADME profiling using high-throughput rapidfire mass spectrometry: cytochrome p450 inhibition and metabolic stability assays. Retrieved from [Link]

    • PubMed. (2014, February 15). Establishment of optimized MDCK cell lines for reliable efflux transport studies. Retrieved from [Link]

    • PMC. (2022, February 13). Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration. Retrieved from [Link]

    • PMC. (n.d.). Deriving protein binding-corrected chemical concentrations for in vitro testing. Retrieved from [Link]

    • PMC. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Retrieved from [Link]

    • ResearchGate. (n.d.). Comparison between liver microsomes and hepatocytes for the metabolic stability screening at discovery stage. Retrieved from [Link]

    • ResearchGate. (n.d.). In vitro assessment of cytochrome P450 inhibition: Strategies for increasing LC/MS-based assay throughput using a one-point IC50 method and multiplexing high-performance liquid chromatography. Retrieved from [Link]

    • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

    • Symeres. (n.d.). In Vitro ADME CRO Services | ADME Drug Discovery. Retrieved from [Link]

    • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]

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    Validation

    Elevating Target Engagement: A Comparative Guide to Cyclobutane-Based Ligands vs. Flexible Scaffolds

    The transition from flat, sp2-hybridized aromatic rings to sp3-rich, conformationally restricted scaffolds is a defining trend in modern medicinal chemistry. Cyclobutane motifs offer a unique structural advantage: they l...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The transition from flat, sp2-hybridized aromatic rings to sp3-rich, conformationally restricted scaffolds is a defining trend in modern medicinal chemistry. Cyclobutane motifs offer a unique structural advantage: they lock flexible linkers into a rigid, puckered conformation. This "conformational restriction" reduces the entropic penalty of binding and precisely orients pharmacophores for optimal target engagement[1].

    As a Senior Application Scientist, validating that these engineered ligands effectively engage their intended targets in live biological systems is paramount. This guide provides an objective comparison of cyclobutane-based ligands against traditional flexible alternatives, supported by field-proven experimental workflows for target engagement (TE) validation.

    The Causality of Conformational Restriction

    When a flexible alkyl linker binds a target, it must freeze into a single conformation, resulting in a high entropic cost. By pre-organizing the ligand geometry using a cyclobutane ring, the thermodynamic barrier to binding is significantly lowered. This translates to prolonged residence times, higher affinity, and, in the case of Proteolysis Targeting Chimeras (PROTACs), enhanced ternary complex formation between the protein of interest (POI) and the E3 ligase[2][3].

    G Ligand Ligand Architecture Alkyl Flexible Alkyl Linker Ligand->Alkyl Cyclo Cyclobutane Linker Ligand->Cyclo Penalty High Entropic Penalty Upon Binding Alkyl->Penalty Rigid Conformational Restriction (Pre-organized) Cyclo->Rigid LowTE Suboptimal Target Engagement Penalty->LowTE HighTE Enhanced Target Engagement (Lower Kd, Higher Dmax) Rigid->HighTE

    Logical relationship mapping how cyclobutane conformational restriction drives target engagement.

    Comparative Performance Data

    Recent studies on bivalent chemical degraders highlight the superiority of cyclobutane linkers over traditional flexible chains. For instance, the PRC2 degrader UNC7700, featuring a unique cis-cyclobutane linker, degrades EED approximately 15-fold more potently than its flexible propyl counterpart, UNC6852[2]. Similarly, replacing a flexible carbon chain with a cyclobutane moiety in MLKL PROTACs drastically improved degradation efficiency in hepatocellular carcinoma models[4].

    Table 1: Target Engagement & Degradation Efficacy Comparison
    Compound / LigandTarget ProteinLinker ArchitectureDegradation Efficacy ( DC50​ )Maximum Degradation ( Dmax​ )
    UNC6852 PRC2 (EED)Propyl (Flexible Alkyl)> 1000 nMLow
    UNC7700 PRC2 (EED)cis-Cyclobutane111 nM84%[2]
    Compound 10 MLKLFlexible Carbon Chain> 1000 nMLow
    Compound 16 MLKLCyclobutaneSub-micromolarHigh[4]
    C116 (Optimized)MLKLCyclobutane Bioisostere248.9 nM99.3%[4]

    Target Engagement Validation Workflows

    Robust TE validation ensures that observed phenotypic effects are driven by specific ligand-protein interactions rather than off-target toxicity. Below are two self-validating methodologies tailored for cyclobutane ligands.

    Workflow 1: Cellular Thermal Shift Assay (CETSA)

    CETSA relies on the biophysical principle of ligand-induced thermodynamic stabilization. When a cyclobutane ligand binds its target in a live cell, the free energy of the folded protein state decreases. Consequently, the protein requires a higher temperature to unfold and aggregate[5][6].

    G A 1. Live Cell Incubation B 2. Thermal Gradient A->B C 3. Lysis & Centrifugation B->C D 4. Western Blot (Soluble Fraction) C->D E 5. T_agg Shift Quantification D->E

    Step-by-step CETSA workflow for quantifying ligand-induced thermal stabilization.

    Step-by-Step Protocol:
    • Cell Preparation & Dosing: Seed target cells (e.g., Hepa1-6) and incubate with the cyclobutane ligand (e.g., 25 µM) or a DMSO vehicle control for 4 hours at 37°C[4].

      • Causality: Live-cell incubation ensures the ligand can penetrate the membrane and engage the target in its native physiological environment, accounting for cellular permeability.

    • Thermal Gradient Aliquoting: Wash cells, resuspend in PBS supplemented with protease and phosphatase inhibitors, and divide into equal aliquots. Heat each aliquot at a specific temperature (e.g., 37°C to 53°C) for exactly 3 minutes using a PCR thermocycler[4].

      • Causality: The gradient establishes a precise melting curve. Inhibitors are critical to prevent proteolytic degradation that could be falsely interpreted as thermal unfolding.

    • Lysis and Separation: Lyse cells via repeated freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 x g for 20 minutes to separate the soluble (folded) fraction from the insoluble (aggregated) pellet.

    • Quantification: Analyze the soluble fraction via Western blot. Plot the band intensities against temperature to calculate the aggregation temperature ( Tagg​ ). A rightward shift ( ΔTagg​>0.5∘C ) validates direct target engagement[5].

    Workflow 2: Photoaffinity Labeling (PAL) with Cyclobutane Diazirines

    Traditional linear alkyl diazirines often suffer from pH-dependent off-target reactivity. The recent development of PALBOX, a cyclobutane diazirine alkyne tag, leverages ring strain to alter reactivity preferences. This significantly reduces non-specific background labeling and improves the resolution of binding site mapping[7].

    G A Live Cell Incubation (PALBOX Probe) B UV Irradiation (365 nm) A->B C Covalent Capture (Carbene Intermediate) B->C D CuAAC Click Chemistry (Biotinylation) C->D E Streptavidin Enrichment & LC-MS/MS D->E

    Photoaffinity labeling workflow utilizing cyclobutane diazirine (PALBOX) probes.

    Step-by-Step Protocol:
    • Probe Incubation: Incubate live cells with the PALBOX-conjugated cyclobutane ligand (10 µM) for 1 hour to allow equilibrium binding[7].

    • Photoactivation: Irradiate cells with 365 nm UV light on ice.

      • Causality: UV light cleaves the diazirine, generating a highly reactive carbene intermediate. The cyclobutane ring strain prevents premature quenching by cellular acids (like acetic acid), ensuring the carbene covalently crosslinks exclusively with the engaged protein target in the binding pocket[7].

    • CuAAC Click Chemistry: Lyse the cells and perform Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) to attach a biotin-azide tag to the alkyne handle of the PALBOX probe[7][8].

    • Enrichment & Proteomics: Isolate the biotinylated protein-ligand complexes using streptavidin-coated magnetic beads. Digest the enriched proteins with trypsin and analyze via quantitative LC-MS/MS to map the specific binding pocket and confirm target selectivity[7].

    References

    • PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components, nih.gov,[Link]

    • PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components, acs.org,[Link]

    • Iterative computational design and crystallographic screening identifies potent inhibitors targeting the Nsp3 macrodomain of SARS-CoV-2, pnas.org,[Link]

    • Discovery of Novel MLKL PROTAC Degraders for the Treatment of Hepatocellular Carcinoma via Promoting Parthanatos, acs.org,[Link]

    • Target identification of small molecules: an overview of the current applications in drug discovery, nih.gov,[Link]

    • An Optimized RNF126-Targeting Covalent Handle for Molecular Glue Degraders, biorxiv.org,[Link]

    • Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells, acs.org,[Link]

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    Comparative

    A Senior Application Scientist's Guide to NMR Spectroscopic Techniques for the Stereochemical Assignment of Cyclobutanes

    Introduction: The Unique Challenge of the Puckered Ring For researchers in synthetic chemistry and drug development, the cyclobutane motif is a fascinating and increasingly important structural unit found in numerous nat...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Unique Challenge of the Puckered Ring

    For researchers in synthetic chemistry and drug development, the cyclobutane motif is a fascinating and increasingly important structural unit found in numerous natural products and bioactive molecules.[1][2] However, its non-planar, puckered nature presents a significant analytical challenge.[3] Unlike rigid aromatic rings or conformationally well-behaved cyclohexanes, the cyclobutane ring exists in a dynamic equilibrium between two "butterfly" conformations, leading to chemical shifts and proton-proton coupling constants that have been described as "rather erratic".[3][4] This conformational flexibility complicates the definitive assignment of relative stereochemistry, a critical step in confirming molecular structure and understanding biological activity.

    This guide provides an in-depth comparison of modern NMR spectroscopic techniques to navigate the complexities of cyclobutane stereochemistry. We will move beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights to empower you to select the most effective strategy for your specific molecule.

    Through-Bond Analysis: Decoding Stereochemistry with J-Coupling Constants

    Scalar (or J) coupling, a through-bond interaction between nuclear spins, is the foundational technique for stereochemical analysis.[5] In cyclobutanes, the diagnostic power lies in vicinal (³JHH) and long-range (⁴JHH) couplings, which are exquisitely sensitive to the dihedral angles and geometry of the puckered ring.[3]

    The Science Behind the Method: The Karplus Relationship in a Puckered System

    The magnitude of the vicinal coupling constant (³JHH) is directly related to the dihedral angle (θ) between two C-H bonds on adjacent carbons, a relationship described by the Karplus equation.[3][6] In a puckered cyclobutane, cis and trans protons have distinct dihedral angles, resulting in different and often predictable ³JHH values.

    • ³J_cis_ : Typically larger, arising from a smaller dihedral angle.

    • ³J_trans_ : Typically smaller, due to a larger dihedral angle.

    However, due to the ring's puckering and flexibility, these ranges can overlap significantly. For instance, literature reports show cis vicinal couplings ranging from 4.6–11.5 Hz and trans couplings from 2.0–10.7 Hz, making assignments based on ³JHH alone potentially ambiguous.[4][7]

    A particularly useful parameter in four-membered rings is the four-bond coupling (⁴JHH). A significant ⁴JHH coupling (often called a "W-coupling" or "across-the-ring" coupling) is observed when the four bonds form a "W" shape, which is common for protons in a trans-diaxial-like arrangement.[8]

    Data Presentation: Typical ¹H-¹H Coupling Constants in Cyclobutanes
    Coupling TypeStereochemical RelationshipTypical Range (Hz)Causality & Remarks
    ²JHH (Geminal) Protons on the same carbon-10.9 to -14.4[7]Value is influenced by the H-C-H bond angle.
    ³JHH (Vicinal) cis Protons4.6 – 11.5[4][7]Smaller dihedral angle generally leads to a larger coupling constant.
    ³JHH (Vicinal) trans Protons2.0 – 10.7[4][7]Larger dihedral angle generally leads to a smaller coupling constant.
    ⁴JHH (Long-Range) trans (across the ring)~5 Hz (if "W" path)[8]Highly diagnostic. Indicates a specific spatial arrangement across the ring.
    Experimental Protocol: Acquiring High-Quality J-Coupling Data
    • Sample Preparation: Prepare a 5-10 mg sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration that avoids signal overlap but ensures good signal-to-noise.

    • 1D ¹H NMR Acquisition:

      • Acquire a standard 1D ¹H spectrum on a high-field spectrometer (≥500 MHz is recommended for resolving complex multiplets).

      • Ensure a sufficient number of data points (e.g., 64k) and a small spectral width to achieve high digital resolution.

      • Apply a resolution-enhancement window function (e.g., Gaussian multiplication or Lorentzian-to-Gaussian transformation) during processing to sharpen multiplets.

    • 2D COSY Acquisition:

      • Run a standard gradient-selected COSY (gs-COSY) experiment to unambiguously identify which protons are coupled to each other.[3]

      • This is crucial for assigning complex spin systems where multiplets in the 1D spectrum overlap.

    • Analysis:

      • Analyze the high-resolution 1D spectrum. Use the COSY data to guide the analysis of individual multiplets.

      • Extract precise coupling constants using spectral simulation software. This is more reliable than manual measurement, especially for second-order systems.

      • Compare the experimental ³JHH and ⁴JHH values to established ranges and predictions from the Karplus relationship to propose a relative stereochemistry.

    G cluster_0 Puckered_Conformation Puckered Cyclobutane Conformation Dihedral_Angle Dihedral Angle (θ) between H-C-C-H Puckered_Conformation->Dihedral_Angle determines Karplus_Eq Karplus Equation ³J = Acos²(θ) + Bcos(θ) + C Dihedral_Angle->Karplus_Eq is input for J_Value Observable ³JHH Coupling Constant Karplus_Eq->J_Value predicts

    Caption: Logic flow for J-coupling based stereochemical analysis.

    Through-Space Analysis: The Nuclear Overhauser Effect (NOE)

    While J-coupling provides information through the bond network, the Nuclear Overhauser Effect (NOE) provides it through space.[9] The NOE is the transfer of nuclear spin polarization from one nucleus to another, and its magnitude is inversely proportional to the sixth power of the distance between them (1/r⁶). This makes it an exceptionally sensitive "ruler" for short internuclear distances (< 5 Å), ideal for differentiating cis and trans isomers.

    The Science Behind the Method: Proximity Defines the Signal

    In a cyclobutane, substituents on the same face of the ring (cis) are spatially close, while those on opposite faces (trans) are far apart. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment will reveal cross-peaks between protons that are close in space, regardless of whether they are connected by bonds.

    • Strong NOE/ROE Signal: Indicates protons are close (< ~3.5 Å), strongly suggesting a cis relationship.

    • No NOE/ROE Signal: Indicates protons are far apart (> ~5 Å), strongly suggesting a trans relationship.

    Causality in Experiment Selection (NOESY vs. ROESY): The choice between NOESY and ROESY is critical and depends on the molecule's rotational correlation time (τc), which is related to its size.

    • NOESY: Works best for small molecules (fast tumbling) and large molecules (slow tumbling). For intermediate-sized molecules (~700–1500 Da), the NOE enhancement can be near zero, making signals disappear.[10]

    • ROESY: The ROE is always positive, regardless of molecular size. It is the experiment of choice for intermediate-sized molecules or when the NOESY experiment fails to give clear results.

    Experimental Protocol: A Workflow for NOE-Based Assignment
    • Sample Preparation: Prepare a sample as for J-coupling analysis. Ensure the sample is free of paramagnetic impurities (e.g., dissolved oxygen, metal ions), which can quench the NOE effect. Degassing the sample (e.g., via freeze-pump-thaw cycles) is recommended.

    • 2D NOESY/ROESY Acquisition:

      • Choose between NOESY and ROESY based on the estimated molecular weight of your compound.

      • Acquire a phase-sensitive 2D spectrum using a standard pulse sequence (e.g., noesygpph or roesygpph).

      • Optimize the mixing time (d8). For small molecules, typical mixing times are 500-1000 ms. A range of mixing times should be tested to observe the build-up of the NOE.

    • Data Processing: Process the data with identical parameters in both dimensions. Apply a sine-bell or squared sine-bell window function before Fourier transformation.

    • Analysis:

      • Look for cross-peaks that connect protons of interest.

      • Diagonal peaks and COSY-type artifacts (from J-coupling) will be present. ROESY spectra can also contain TOCSY artifacts. It is essential to compare the NOESY/ROESY spectrum with a COSY spectrum to distinguish true NOEs from artifacts.

      • Correlate the presence or absence of key cross-peaks with the proposed stereoisomers to make an assignment.

    G cluster_0 Experiment Acquire 2D NOESY/ROESY Spectrum Observe Observe Cross-Peak between H_A and H_B Experiment->Observe YES NoObserve No Cross-Peak Observed Experiment->NoObserve NO Cis Conclusion: H_A and H_B are Proximal (cis relationship) Observe->Cis Trans Conclusion: H_A and H_B are Distal (trans relationship) NoObserve->Trans

    Caption: Workflow for stereochemical assignment using NOE data.

    Anisotropic Methods: Residual Dipolar Couplings (RDCs)

    For particularly challenging cases, especially those involving the relative stereochemistry of remote stereocenters, both J-coupling and NOE can be insufficient. Residual Dipolar Couplings (RDCs) have emerged as a powerful, orthogonal technique that provides long-range structural information.[11][12]

    The Science Behind the Method: From Averaging to Alignment

    In a standard (isotropic) solution, molecules tumble rapidly and randomly, which averages the through-space dipolar couplings to zero.[13] The RDC experiment circumvents this by dissolving the analyte in a weakly aligning medium, such as a stretched polymer gel or a liquid crystal.[11][14] This medium induces a slight partial alignment of the molecules with the magnetic field. Consequently, the powerful dipolar couplings are no longer completely averaged out, and small, measurable "residual" couplings remain.[15]

    The key advantage is that the RDC value for a given bond vector (e.g., C-H) depends on its orientation relative to the molecular alignment frame.[12] This allows for the determination of the relative orientations of different parts of the molecule, even if they are separated by many bonds and are too far apart for an NOE.[16]

    Experimental Protocol: An Overview of RDC Measurement

    RDC measurement is a more involved process but provides exceptionally valuable data.

    • Preparation of Alignment Medium: Synthesize or procure an appropriate alignment medium. Common choices include poly(methyl methacrylate) (PMMA) gels for chloroform and poly(2-hydroxyethyl methacrylate) for DMSO.[11]

    • Sample Preparation:

      • Prepare two identical NMR samples of your compound.

      • Sample 1 (Isotropic): Dissolve the compound in the deuterated solvent of choice.

      • Sample 2 (Anisotropic): Dissolve the compound in the same solvent and add it to the alignment medium within the NMR tube. The gel is then typically compressed or stretched to induce alignment.[11]

    • NMR Acquisition:

      • Acquire identical 2D ¹H-¹³C correlation spectra on both samples. A common experiment is a J-modulated or F2-coupled HSQC, which allows for the measurement of the one-bond C-H coupling.[12][17]

      • On the isotropic sample, the splitting in the ¹³C-coupled dimension corresponds to the scalar coupling: ¹JCH.

      • On the anisotropic sample, the splitting corresponds to the total coupling: ¹TCH = ¹JCH + ¹DCH, where ¹DCH is the RDC.

    • Analysis:

      • Measure the splitting for each C-H pair in both spectra.

      • Calculate the RDC for each bond: ¹DCH = ¹TCH - ¹JCH .

      • The set of experimental RDCs is then compared to values calculated from 3D models of the possible stereoisomers. The isomer whose calculated RDCs best fit the experimental data is the correct one. This analysis is typically performed with specialized software.

    Comparative Guide to Key NMR Techniques

    TechniquePrincipleInformation GainedStrengthsLimitations
    J-Coupling Through-bond scalar interactionDihedral angles, connectivityQuantitative, widely accessible, provides precise geometric constraints.Can be ambiguous due to flexible ring systems and overlapping coupling constant ranges.[4]
    NOE / ROE Through-space dipolar interactionInternuclear distances (< 5 Å)Unambiguous for short-range cis vs. trans relationships; highly sensitive to distance.Distance-limited; provides no information between remote protons. NOESY can fail for mid-sized molecules.[10]
    RDCs Anisotropic through-space dipolar interactionBond vector orientations relative to a common frameProvides long-range structural information, connecting remote stereocenters. Orthogonal to NOE/J-coupling.[12][16]Experimentally more complex; requires alignment media and specialized analysis software.

    Conclusion: An Integrated Approach is Key

    There is no single "best" technique for assigning the stereochemistry of cyclobutanes. The most robust and trustworthy assignments come from an integrated approach that leverages the complementary strengths of each method. A typical workflow begins with J-coupling analysis from high-resolution 1D and 2D COSY spectra. This is followed by NOESY/ROESY experiments to confirm short-range spatial relationships. For complex or ambiguous cases, RDCs provide the decisive long-range data needed to solve the structure. Finally, comparing all experimental data (J-couplings, NOEs, and RDCs) against values predicted from computational models provides the highest level of confidence in the final assignment. By understanding the causality and experimental nuances of each technique, researchers can confidently elucidate the three-dimensional structure of these challenging but important molecules.

    References

    • Liu, Y., Shao, L., Geda, A., et al. (2019). Application of anisotropic NMR parameters to the confirmation of molecular structure. Nature Protocols, 14, 573–590. [Link]

    • Gil, R., Sun, H., Lesot, P., & Williamson, R. T. (2023). Anisotropic Interactions in NMR (RQCs, RDCs, RCSAS) and their application to the analysis of small molecules. IVAN NMR Users Group. [Link]

    • Kutateladze, A. G. (Ed.). (2016). Modern NMR Approaches to the Structure Elucidation of Natural Products. Royal Society of Chemistry.
    • Thiele, C. M., & Berger, R. (2020). Residual Chemical Shift Anisotropies in the Structure Determination of Small Molecules. Magnetic Resonance in Chemistry, 64(4), 286-302. [Link]

    • Kessler, H., et al. (2007). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Helvetica Chimica Acta, 90(4), 625-659.
    • Luy, B. (2024). Anisotropic Parameters in Liquid State NMR. Karlsruhe Institute of Technology (KIT). [Link]

    • ResearchGate. (2019). Request PDF: Application of anisotropic NMR parameters to the confirmation of molecular structure. [Link]

    • Abraham, R. J., & Monasterios, J. R. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 49(1), 23-31. [Link]

    • Royal Society of Chemistry. (2016). NMR characterisation of natural products derived from under-explored microorganisms. Nuclear Magnetic Resonance: Volume 45.
    • Fiveable. Advanced NMR Techniques and Applications. Spectroscopy. [Link]

    • Bruker. Natural Products. [Link]

    • Alcázar, J., et al. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega, 4(18), 17798-17812. [Link]

    • Simmons, E. M., & Sarpong, R. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2365-2382. [Link]

    • Waser, M., et al. (2021). Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ‐Lactams. Angewandte Chemie International Edition, 60(14), 7769-7773. [Link]

    • ResearchGate. (2016). H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. [Link]

    • Raza, G. H., Bella, J., & Segre, A. L. (2001). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Magnetic Resonance in Chemistry, 39(S1), S100-S106. [Link]

    • Wikipedia. (n.d.). Residual dipolar coupling. [Link]

    • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. [Link]

    • Brown, D. (2026). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of... Doc Brown's Chemistry. [Link]

    • Cremer, D., & Gauss, J. (2002). Extension of the Karplus Relationship for NMR Spin−Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane. The Journal of Physical Chemistry A, 106(4), 565-577. [Link]

    • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [Link]

    • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [Link]

    • Levin, M. D., & Baran, P. S. (2022). Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Science, 13(38), 11216-11232. [Link]

    • Cremer, D., & Gauss, J. (2002). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane. Semantic Scholar. [Link]

    • Li, D. (2018). Residual Dipolar Couplings in Structure Determination of Natural Products. Molecules, 23(7), 1572. [Link]

    • Li, D. (2018). Residual Dipolar Couplings in Structure Determination of Natural Products. PMC. [Link]

    • ACD/Labs. (2022). Tips and Tricks for Measuring and Fitting NMR Residual Dipolar Couplings (RDCs). YouTube. [Link]

    • Cremer, D., & Gauss, J. (2003). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. Molecules, 8(4), 326-349. [Link]

    • Cremer, D., & Gauss, J. (2002). Extension of the Karplus Relationship for NMR Spin−Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane. The Journal of Physical Chemistry A, 106(4), 565-577. [Link]

    • Bella, M. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15534-15575. [Link]

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    Sources

    Validation

    Comparative Docking Studies of Cyclobutane and Azetidine Scaffolds: A Computational Guide for Drug Discovery

    Executive Summary The transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a defining trend in modern medicinal chemistry. Among these, the four-membered azetidine and cyclobuta...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a defining trend in modern medicinal chemistry. Among these, the four-membered azetidine and cyclobutane rings have emerged as privileged motifs. While structurally similar, their divergent physicochemical properties—driven by the presence or absence of a nitrogen atom—dictate distinct target engagement strategies.

    This guide provides an objective, data-driven comparison of azetidine and cyclobutane scaffolds. Designed for computational and medicinal chemists, it details the causality behind specific docking parameters, provides self-validating experimental workflows, and analyzes how these scaffolds modulate key signaling pathways.

    Structural & Physicochemical Foundations

    To accurately model these scaffolds in in silico environments, one must first understand the fundamental physical chemistry driving their behavior.

    The Azetidine Scaffold

    Azetidine is a four-membered, nitrogen-containing heterocycle with a ring strain of approximately 25.4 kcal/mol[1]. Its incorporation into drug candidates (e.g., the JAK inhibitor baricitinib) lowers the entropic penalty upon binding due to its conformational rigidity[2].

    • Causality in Docking: The ring strain alters the hybridization of the nitrogen lone pair, imparting more s-character than a standard unstrained amine. This reduces its basicity and alters its hydrogen-bond acceptor strength. Standard force fields often misrepresent this geometry, requiring quantum mechanical (QM) charge assignment prior to docking.

    The Cyclobutane Scaffold

    Cyclobutane is an all-carbon analogue that adopts a rigid, puckered conformation (~30° angle) to relieve torsional strain[3]. It is highly lipophilic and is frequently used as a bioisostere to replace basic amines, thereby mitigating hERG toxicity or improving metabolic stability (e.g., the AR antagonist apalutamide)[3].

    • Causality in Docking: The ~30° puckering angle must be explicitly sampled during conformer generation. Failure to model this puckering will misalign the exit vectors of substituents, leading to false-negative docking scores and inaccurate hydrophobic packing predictions.

    Comparative Data: Physicochemical & Docking Profiles

    The decision to utilize an azetidine versus a cyclobutane often hinges on the trade-off between hydrogen bonding capacity and desolvation penalties. The table below summarizes their comparative performance metrics based on aggregated high-throughput docking studies against standard kinase ATP-binding pockets.

    ParameterAzetidine ScaffoldCyclobutane Scaffold
    Ring Strain ~25.4 kcal/mol~26.0 kcal/mol
    Puckering Angle ~25° - 30° (Dynamic)~30° (Rigid)
    Primary Interaction H-bond Donor/AcceptorHydrophobic / Van der Waals
    ClogP Impact Decreases (Hydrophilic)Increases (Lipophilic)
    Desolvation Penalty High (Requires polar compensation)Low (Favorable entropy gain)
    Metabolic Liability N-oxidation / DealkylationHydroxylation (Generally stable)
    Representative Drug Baricitinib (JAK inhibitor)Apalutamide (AR antagonist)

    Experimental Protocol: Self-Validating Docking Workflow

    To ensure high scientific integrity, comparative docking between polar (azetidine) and non-polar (cyclobutane) scaffolds must employ a self-validating system . Standard empirical scoring functions (like Glide SP or AutoDock Vina) often overestimate azetidine binding by rewarding hydrogen bonds while under-penalizing the massive desolvation cost of burying a polar nitrogen.

    The following step-by-step protocol utilizes MM-GBSA to correct this bias.

    Step 1: Ligand Preparation & Conformational Sampling
    • Input Generation: Import SMILES strings of the matched molecular pairs (azetidine vs. cyclobutane derivatives).

    • Conformer Generation: Use a conformer generator (e.g., Omega or LigPrep).

      • Critical Parameter: Force the sampling of the ~30° ring puckering for cyclobutane.

    • Internal Control: Calculate the RMSD of the generated cyclobutane conformers against small-molecule crystal structures from the Cambridge Structural Database (CSD). Discard ensembles where the puckering angle deviates by >5°.

    Step 2: Quantum Mechanical Charge Assignment
    • Charge Calculation: Do not rely on default force field charges (e.g., OPLS3). Calculate AM1-BCC or RESP charges for the ligands.

    • Causality: This ensures the unique electron distribution of the strained azetidine nitrogen[4] is accurately represented, preventing the overestimation of its H-bond acceptor potential.

    Step 3: Protein Preparation & Grid Generation
    • Target Setup: Import the target crystal structure (e.g., JAK1, PDB: 3EYG).

    • Protonation: Assign protonation states at pH 7.4 using PROPKA. Ensure the catalytic lysine in the ATP pocket is protonated.

    • Grid Definition: Center the docking grid on the hinge region, allowing a 15 Å buffer for flexible ring sampling.

    Step 4: Docking & MM-GBSA Scoring (The Validation Step)
    • Primary Docking: Execute flexible-ligand docking.

      • Internal Control: Cross-dock the native co-crystallized ligand. The protocol is validated only if the native pose is reproduced with an RMSD < 2.0 Å.

    • Thermodynamic Correction: Run MM-GBSA (Molecular Mechanics Generalized Born Surface Area) on the top 5 poses.

    • Causality: MM-GBSA calculates the exact solvation penalty. This provides a fair comparison, revealing if the cyclobutane's hydrophobic entropy gain compensates for the loss of the azetidine's hydrogen bond.

    DockingWorkflow LigandPrep 1. Ligand Preparation (Sample ~30° Puckering) ChargeAssign 2. QM Charge Assignment (AM1-BCC for N-atom) LigandPrep->ChargeAssign Docking 4. Molecular Docking (Flexible Ring Sampling) ChargeAssign->Docking ReceptorPrep 3. Receptor Preparation (Protonation at pH 7.4) ReceptorPrep->Docking Scoring 5. MM-GBSA Scoring (Solvation Penalty Correction) Docking->Scoring

    Caption: Self-validating computational workflow for comparative docking of 4-membered scaffolds.

    Target Engagement & Mechanistic Pathways

    The choice between an azetidine and a cyclobutane scaffold directly impacts how a drug modulates biological pathways. A classic example is the inhibition of the JAK-STAT signaling pathway , a primary target for autoimmune and inflammatory diseases.

    Azetidine-containing drugs (like baricitinib) leverage the basic nitrogen to form critical water-mediated hydrogen bonds within the JAK1/JAK2 ATP-binding pocket[2]. Conversely, substituting the azetidine with a cyclobutane forces the molecule to rely entirely on shape-complementarity and Van der Waals interactions. While a cyclobutane derivative might lose a specific hinge-region interaction, its enhanced metabolic stability and increased membrane permeability often result in superior in vivo efficacy, despite a potentially lower in vitro docking score.

    JAKSTAT Cytokine Cytokine Signal Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Kinase Activation Receptor->JAK STAT STAT Phosphorylation JAK->STAT Transcription Gene Transcription STAT->Transcription Inhibitor Azetidine/Cyclobutane Scaffold Inhibitor Inhibitor->JAK ATP-Pocket Binding

    Caption: JAK-STAT pathway modulation by conformationally restricted 4-membered scaffold inhibitors.

    Conclusion

    Both azetidine and cyclobutane scaffolds offer immense value in modern drug discovery by exploring unique, three-dimensional chemical space. Azetidines excel when directional hydrogen bonding and aqueous solubility are paramount. Cyclobutanes serve as superior bioisosteres when the goal is to eliminate basicity-driven toxicities, improve metabolic half-life, and maximize hydrophobic pocket packing. Successful comparative docking requires rigorous attention to ring puckering, QM charge assignment, and solvation penalties to accurately predict their divergent pharmacological profiles.

    References

    • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development Benchchem
    • Azetidines in medicinal chemistry: emerging applic
    • Cyclobutane Deriv
    • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle RSC Publishing
    • 3-((Hetera)cyclobutyl)

    Sources

    Safety & Regulatory Compliance

    Safety

    A Senior Application Scientist's Guide to Personal Protective Equipment for 1-Sulfanylcyclobutane-1-carboxylic acid

    Disclaimer: No specific Safety Data Sheet (SDS) for 1-Sulfanylcyclobutane-1-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structural...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Disclaimer: No specific Safety Data Sheet (SDS) for 1-Sulfanylcyclobutane-1-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds and established safety protocols for its constituent functional groups: a thiol (mercaptan) and a carboxylic acid. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment. This guide is intended for Research Use Only (RUO) and not for diagnostic or therapeutic procedures.

    Introduction: A Proactive Approach to Safety

    As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. 1-Sulfanylcyclobutane-1-carboxylic acid, a molecule combining the potent reactivity of a thiol with the acidic nature of a carboxylic acid, requires a nuanced and proactive approach to personal protection. The absence of a specific Safety Data Sheet (SDS) means we cannot simply follow a checklist; we must think like chemists, understand the hazards posed by the functional groups, and implement a safety protocol that is both robust and self-validating.

    This guide provides the essential safety and logistical framework for handling this compound. We will move beyond simply listing personal protective equipment (PPE) and delve into the causality behind each recommendation, empowering you to work safely and effectively.

    Hazard Analysis: Understanding the Dual-Threat Nature

    The primary hazards of 1-Sulfanylcyclobutane-1-carboxylic acid are extrapolated from its two key functional groups. The thiol group is responsible for the characteristic, powerful, and unpleasant odor common to mercaptans, while the carboxylic acid group introduces corrosive properties.[1][2]

    Hazard ClassificationDescriptionPrecautionary Rationale
    Acute Toxicity / Irritation (Inhalation) Thiols are known for their overwhelmingly bad smell, detectable at extremely low concentrations.[3] Inhalation of vapors or dusts may cause respiratory irritation.[4]All handling must be performed in a certified chemical fume hood to prevent vapor release into the laboratory.[1]
    Skin Corrosion / Irritation Carboxylic acids can be corrosive, potentially causing severe skin burns and irritation upon contact.[5][6][7]The use of appropriate chemical-resistant gloves and a lab coat is mandatory to prevent skin exposure.[5][8]
    Serious Eye Damage / Irritation Both carboxylic acids and other reactive organic compounds can cause serious and potentially irreversible eye damage upon contact.[3][6][7]Chemical safety goggles are the minimum requirement; a face shield is necessary when there is a risk of splashing.[6][8]
    Odor and Environmental Thiol compounds are classified as "stench chemicals."[1][9] Their release can cause significant disruption and alarm, even if the concentration is below toxic levels.A multi-layered approach including engineering controls (fume hood), administrative controls (SOPs), and decontamination procedures (bleach traps) is essential to contain the odor.[10]

    Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense

    Effective protection is not just about a single piece of equipment, but a systematic approach to minimizing exposure. The following protocol outlines the selection and use of PPE, starting with the most effective engineering controls.

    Engineering Controls: The First Line of Defense
    • Chemical Fume Hood: All manipulations of 1-Sulfanylcyclobutane-1-carboxylic acid, including weighing, preparing solutions, and running reactions, MUST be conducted inside a certified chemical fume hood.[1][9] This is non-negotiable and serves to protect the user and the laboratory environment from malodorous and potentially harmful vapors.

    • Bleach Trap/Scrubber: For any operation that may generate a continuous stream of gas, such as running a reaction under an inert atmosphere or using a rotary evaporator, the exhaust gas line must be vented through a bleach trap to neutralize thiol vapors before they enter the fume hood exhaust.[10]

    Primary PPE Selection
    PPE CategoryRecommended EquipmentRationale and Best Practices
    Eye and Face Protection Chemical safety goggles and a full-face shield.[6]Goggles provide a seal against splashes and vapors. The face shield offers an additional layer of protection for the entire face, which is critical when handling corrosive materials outside of a completely closed system.
    Skin and Body Protection Long-sleeved lab coat and chemical-resistant apron.A standard lab coat is the minimum requirement. An impervious apron worn over the lab coat is required when transferring or handling quantities greater than a few milliliters.
    Hand Protection Heavy-duty nitrile or neoprene gloves.[11]Standard lightweight nitrile gloves may not offer sufficient protection against a combination of corrosive and organic compounds. Select gloves rated for protection against both acids and organic solvents. Always double-glove and inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if contamination is suspected.
    Respiratory Protection Generally not required if work is performed within a certified fume hood.An air-purifying respirator with acid gas/organic vapor cartridges may be necessary for spill cleanup outside of a fume hood, but only by trained emergency responders.[11]
    PPE Selection and Use Workflow

    The following diagram illustrates the decision-making process for selecting and using appropriate PPE.

    PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_operation Operational Phase cluster_post Post-Operation assess Assess Task (Weighing, Transfer, Reaction) sds Consult Compound-Specific SDS (If available) & Risk Assessment assess->sds eng_controls Confirm Engineering Controls (Fume Hood, Bleach Trap) sds->eng_controls eye Select Eye/Face Protection (Goggles + Face Shield) eng_controls->eye body Select Body Protection (Lab Coat + Apron) eye->body gloves Select Hand Protection (Heavy Nitrile/Neoprene) body->gloves don Don PPE Correctly gloves->don conduct Conduct Work in Fume Hood don->conduct monitor Monitor for Contamination conduct->monitor doff Doff PPE, Avoiding Self-Contamination monitor->doff dispose Dispose of Contaminated PPE as Hazardous Waste doff->dispose wash Wash Hands Thoroughly dispose->wash

    Caption: PPE Selection and Use Workflow.

    Operational and Disposal Plans

    Proper PPE use is intrinsically linked to safe operational and disposal procedures.

    Experimental Protocol: Preparation of a Stock Solution

    This protocol minimizes exposure during the common task of preparing a stock solution.

    • Preparation: Assemble all necessary equipment (vial of compound, anhydrous solvent like DMSO or DMF, syringes, volumetric flask) inside the chemical fume hood.[4][12] Prepare a beaker with a 1:1 bleach-water solution to decontaminate syringe tips.[10]

    • Equilibration: Allow the vial of 1-Sulfanylcyclobutane-1-carboxylic acid to warm completely to room temperature before opening to prevent moisture condensation.[4][12]

    • Inert Atmosphere: If the compound is sensitive to oxidation, perform the transfer under a gentle stream of inert gas (argon or nitrogen).[4]

    • Liquid Transfer: Do not pour the solid. Use a clean spatula for the initial transfer. For liquids, use a syringe or cannula for all transfers to minimize vapor release.

    • Dissolution: Add the compound to the solvent in the volumetric flask. Cap and mix until fully dissolved.

    • Decontamination: Immediately rinse the spatula in the bleach solution, followed by water. Decontaminate the syringe by drawing up bleach solution and expelling it into a waste container several times before a final water rinse.

    • Storage: Tightly cap the stock solution, seal with parafilm, and store appropriately, noting any light or temperature sensitivities.

    Decontamination and Disposal Workflow

    The most effective method for neutralizing the hazards and odor of thiols is through oxidation with a sodium hypochlorite (bleach) solution.[3][13] This converts the volatile thiol into a less harmful and odorless species.

    Disposal_Workflow cluster_glassware Glassware Decontamination cluster_liquid Liquid Waste Neutralization cluster_solid Solid Waste Disposal start End of Experiment rinse_hood Perform initial rinse inside the fume hood start->rinse_hood collect_waste Collect all thiol-containing liquid waste in a suitable container start->collect_waste collect_solid Collect contaminated gloves, paper towels, etc. start->collect_solid bleach_bath Submerge glassware in designated bleach bath (≥14 hours) rinse_hood->bleach_bath rinse_water Thoroughly rinse with water bleach_bath->rinse_water add_bleach In fume hood, slowly add excess bleach solution (exothermic) collect_waste->add_bleach wait Seal container, label, and let stand in fume hood for 24 hours add_bleach->wait check_odor Cautiously check for thiol odor wait->check_odor check_odor->add_bleach Odor Persists dispose_drain Dispose of neutralized liquid down drain with copious water (Check institutional policy) check_odor->dispose_drain Odor Gone seal_bag Seal in a zip-lock bag collect_solid->seal_bag haz_waste Place in labeled hazardous waste container seal_bag->haz_waste

    Caption: Thiol Decontamination and Disposal Workflow.

    Step-by-Step Disposal Protocol:

    • Segregate Waste: Collect all liquid waste containing the thiol into a designated, chemically compatible container.[12]

    • Neutralization: In a chemical fume hood, slowly and carefully add an excess of household bleach (~5-6% sodium hypochlorite) or a high-test hypochlorite (HTH) solution to the waste container.[3][13] Be aware that this reaction can be exothermic.

    • Reaction Time: Loosely cap the container to allow for any off-gassing, label it clearly as "Thiol Waste Undergoing Neutralization," and let it sit in the back of the fume hood for at least 24 hours.[13]

    • Verification: After 24 hours, carefully open the container and check for the characteristic thiol odor. If the odor persists, add more bleach and allow for additional reaction time.[3][13]

    • Final Disposal: Once the odor is gone, the neutralized aqueous waste can typically be disposed of down the drain with a large volume of running water. However, you must always consult and follow your institution's specific hazardous waste disposal protocols.

    References

    • Essential Guide to the Safe Disposal of Thiane-4-thiol. Benchchem.
    • How to Work with Thiols-General SOP. University of Pennsylvania.
    • Standard Operation Procedure for Disposal of Unknown Thiols. University of Massachusetts.
    • The MSDS HyperGlossary: Carboxylic Acid.
    • Standard Operating Procedures for Using Stench Chemicals. UCLA Department of Chemistry and Biochemistry.
    • A Comprehensive Guide to the Proper Disposal of Thiol-PEG5-alcohol. Benchchem.
    • An In-depth Technical Guide on the Safe Handling of Thiol-C9-PEG4. Benchchem.
    • Thiols. University of Minnesota.
    • Personal protective equipment for handling Capraminopropionic acid. Benchchem.
    • SOP FOR STENCH CHEMICALS. Columbia University Research.
    • Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid. Benchchem.
    • PPE Recommendations and Examples for Peracetic Acid. Enviro Tech Chemical Services.
    • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of Michigan.
    • SAFETY DATA SHEET - cis-4-Cyclohexene-1,2-dicarboxylic Anhydride. TCI Chemicals.
    • SAFETY DATA SHEET - Cyclobutanecarboxylic acid. Fisher Scientific.
    • Carboxylic Acid Structure and Chemistry: Part 1. Auburn University.

    Sources

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